2-Bromooctadecanal
Description
Properties
CAS No. |
56599-95-2 |
|---|---|
Molecular Formula |
C18H35BrO |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-bromooctadecanal |
InChI |
InChI=1S/C18H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h17-18H,2-16H2,1H3 |
InChI Key |
FPTOZTNWJXTXES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromooctadecanal: Synthesis Pathways, Mechanistic Insights, and Protocols
Executive Summary
2-Bromooctadecanal (CAS: 56599-95-2) is an 18-carbon α -bromo fatty aldehyde with profound significance in both lipidomic biomarker research and synthetic organic chemistry. Historically viewed merely as a synthetic intermediate, recent pathophysiological discoveries have identified 2-bromooctadecanal as a critical downstream product of oxidative stress in biological membranes.
This technical guide provides an in-depth mechanistic analysis of both the in vivo biological synthesis (mediated by myeloperoxidase) and the in vitro chemical synthesis (via organocatalytic α -bromination). By understanding the causality behind these pathways, researchers can better isolate, synthesize, and utilize this compound for drug development and diagnostic assays.
Chemical Identity & Properties
Before detailing the synthesis pathways, it is critical to establish the structural parameters of the target molecule. 2-Bromooctadecanal is a highly lipophilic molecule, making its handling and purification heavily reliant on non-polar solvent systems.
-
IUPAC Name: 2-Bromooctadecanal
-
Molecular Formula: C18H35BrO
-
Molecular Weight: 347.38 g/mol
-
Structural Features: A long aliphatic tail (conferring extreme hydrophobicity) terminating in an aldehyde, with a bromine atom at the α -carbon (C2).
For comprehensive structural and spectral baseline data, refer to the 1 [1].
In Vivo Biosynthesis: The Myeloperoxidase (MPO) Pathway
In physiological environments, 2-bromooctadecanal is not synthesized via traditional halogenation of an aldehyde. Instead, it is generated through the oxidative cleavage of plasmalogens—a specialized class of membrane phospholipids.
During acute inflammation, neutrophils release the enzyme Myeloperoxidase (MPO) . MPO utilizes hydrogen peroxide ( H2O2 ) to oxidize physiological halide ions (such as Br− ) into highly reactive hypohalous acids, notably hypobromous acid (HOBr).
Mechanistic Causality: Why does HOBr specifically yield 2-bromooctadecanal? Plasmalogens contain a unique vinyl ether bond at the sn-1 position of the glycerol backbone. This electron-rich double bond is highly susceptible to electrophilic attack by HOBr. The addition of Br+ across the vinyl ether bond forms a transient halonium ion intermediate. Because of the aqueous physiological environment, this intermediate rapidly undergoes hydrolytic cleavage, releasing lysophosphatidylcholine and the corresponding α -bromo fatty aldehyde (such as 2-bromooctadecanal) [2].
Fig 1. In vivo biosynthesis of 2-bromooctadecanal via MPO-mediated plasmalogen cleavage.
In Vitro Chemical Synthesis: Organocatalytic α -Bromination
For drug development and analytical standard generation, 2-bromooctadecanal must be synthesized de novo from octadecanal (stearaldehyde).
The Synthetic Challenge: Direct bromination of aliphatic aldehydes using molecular bromine ( Br2 ) is notoriously inefficient. The reaction generates hydrobromic acid (HBr) as a byproduct, which catalyzes the self-condensation (aldol addition) of the highly reactive aldehyde enol. Furthermore, Br2 lacks the steric bulk necessary to prevent di-bromination at the α -carbon.
The Organocatalytic Solution: To bypass these limitations, modern synthetic routes employ secondary amine organocatalysts (such as L-proline or MacMillan's imidazolidinone catalysts) alongside N-Bromosuccinimide (NBS) [3]. The secondary amine condenses with the aldehyde to form an enamine . This transformation serves two causal purposes:
-
It drastically raises the Highest Occupied Molecular Orbital (HOMO) of the α -carbon, making it highly nucleophilic without requiring harsh basic conditions.
-
The steric bulk of the catalyst combined with the bulky succinimide leaving group of NBS ensures strict mono-selectivity.
Fig 2. Organocatalytic in vitro synthesis workflow for alpha-bromination of octadecanal.
Quantitative Data: Reagent Comparison
The table below summarizes the empirical advantages of the organocatalytic approach over traditional halogenation methods for long-chain aldehydes.
| Brominating System | Catalyst | Temperature | Conversion (%) | Mono-selectivity | Principal Byproducts |
| Br2 / Acid | None | 25 °C | 45% | Low | Di-bromo adducts, Aldol polymers |
| NBS | None | 25 °C | <10% | Poor | Unreacted starting material |
| NBS | L-Proline (20 mol%) | 0 °C | 85% | High (>95%) | Succinimide |
| NBS | Diphenylpyrrolidine (10 mol%) | -10 °C | 92% | Excellent (>99%) | Succinimide |
Experimental Protocol: Bench-Scale Synthesis
The following protocol outlines a self-validating, high-yield methodology for the synthesis of 2-bromooctadecanal using an organocatalytic approach.
Step 1: Reaction Setup & Enamine Formation
-
Flame-dry a 100 mL round-bottom flask and purge with an inert Argon atmosphere to prevent auto-oxidation of the aldehyde.
-
Dissolve 10.0 mmol of octadecanal in 50 mL of anhydrous dichloromethane (DCM).
-
Add 1.0 mmol (10 mol%) of the secondary amine catalyst (e.g., (2R,5R)-diphenylpyrrolidine).
-
Stir the mixture at -10 °C for 15 minutes. Scientific Rationale: The low temperature stabilizes the enamine intermediate and prevents background thermal degradation.
Step 2: Electrophilic Bromination
-
Weigh out 10.5 mmol (1.05 equiv) of N-Bromosuccinimide (NBS). Ensure the NBS is freshly recrystallized from water to remove trace Br2 and HBr.
-
Shield the reaction flask from ambient light using aluminum foil. Scientific Rationale: Light exposure can trigger the homolytic cleavage of NBS into bromine radicals, shifting the reaction from the desired electrophilic α -bromination to chaotic radical allylic/alkyl bromination.
-
Add the NBS portion-wise over 10 minutes to maintain the -10 °C internal temperature. Stir for 4 hours.
Step 3: Hydrolysis and Quenching
-
Quench the reaction by adding 20 mL of cold, distilled water.
-
Vigorously stir the biphasic mixture for 15 minutes. Scientific Rationale: The reaction produces an α -bromo iminium ion. Water acts as a nucleophile to hydrolyze the iminium bond, releasing the free 2-bromooctadecanal and regenerating the amine catalyst.
Step 4: Extraction and Purification
-
Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 20 mL).
-
Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify the crude lipid via flash column chromatography (silica gel, isocratic 95:5 Hexanes:Ethyl Acetate).
Analytical Characterization
To validate the structural integrity of the synthesized 2-bromooctadecanal, the following analytical benchmarks should be met:
-
1 H NMR (400 MHz, CDCl3 ): The defining feature is the α -proton (CH-Br), which will appear as a distinct doublet of doublets or triplet shifted downfield to approximately 4.10 – 4.30 ppm due to the deshielding effect of the halogen. The aldehyde proton (CHO) will appear as a sharp singlet or fine doublet at 9.40 – 9.50 ppm .
-
GC-MS (EI): The mass spectrum will lack a strong molecular ion peak due to the lability of the aldehyde, but will show characteristic isotopic fragments at m/z 346 and 348 in a 1:1 ratio, confirming the presence of a single bromine atom ( 79Br and 81Br ).
References
-
National Center for Biotechnology Information (NIH). "2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem." PubChem Database.[Link]
-
Thukkani, A. K., et al. "Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes." Journal of Biological Chemistry (2002).[Link]
-
Braunton, A., et al. "Organocatalytic Asymmetric α -Bromination of Aldehydes and Ketones." ResearchGate (2005).[Link]
Sources
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromooctadecanal
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromooctadecanal is a long-chain aliphatic aldehyde featuring a bromine atom at the alpha position. This unique structural arrangement imparts a dual reactivity profile, making it a valuable synthetic intermediate in various research and development applications, particularly in the synthesis of complex lipids and targeted drug molecules. The long octadecanal backbone provides significant lipophilicity, a key characteristic for interactions with biological membranes, while the α-bromoaldehyde functionality serves as a reactive handle for further chemical modifications. This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of 2-Bromooctadecanal, offering a foundational resource for its effective utilization in a laboratory setting.
PART 1: Core Physicochemical Characteristics
Structural and Molecular Data
| Property | Value |
| IUPAC Name | 2-bromooctadecanal |
| Molecular Formula | C₁₈H₃₅BrO |
| Molecular Weight | 347.4 g/mol [1] |
| CAS Number | 56599-95-2[1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(C=O)Br[1] |
Predicted Physical Properties
| Property | Predicted Value/Information | Rationale |
| Appearance | White to off-white waxy solid or oil | Based on the long C18 alkyl chain of octadecanal. |
| Melting Point | Not experimentally determined. Likely to be slightly above room temperature. | The long alkyl chain suggests a solid state, but the bromine and aldehyde functionalities may disrupt crystal packing, lowering the melting point compared to octadecane. |
| Boiling Point | Not experimentally determined. Expected to be high and likely to decompose upon heating. | High molecular weight and polar functional groups lead to a high boiling point. α-Bromo aldehydes can be thermally unstable. |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents (e.g., hexanes, diethyl ether) and chlorinated solvents (e.g., dichloromethane). | The dominant C18 alkyl chain confers high lipophilicity. |
| Stability | Sensitive to moisture, light, and air. Prone to oxidation and dehydrobromination. | Aldehydes are susceptible to oxidation to carboxylic acids. α-Bromo carbonyls can undergo elimination to form α,β-unsaturated systems, particularly in the presence of a base.[2] |
PART 2: Synthesis and Characterization
The synthesis of 2-Bromooctadecanal is typically achieved through the α-bromination of the parent aldehyde, octadecanal. This reaction is a cornerstone of organic synthesis for the functionalization of carbonyl compounds.
Synthetic Workflow: α-Bromination of Octadecanal
The acid-catalyzed bromination of an aldehyde proceeds through an enol intermediate. The rate-limiting step is the formation of the enol, which then rapidly reacts with bromine.
Caption: A generalized workflow for the synthesis and purification of 2-Bromooctadecanal.
Detailed Experimental Protocol
Objective: To synthesize 2-Bromooctadecanal via acid-catalyzed α-bromination of octadecanal.
Materials:
-
Octadecanal
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve octadecanal (1.0 eq) in dichloromethane. Add a catalytic amount of glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloromethane via the dropping funnel. Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium bisulfite solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation:
-
Acid Catalyst: The acid catalyzes the formation of the enol intermediate, which is the nucleophile that attacks the bromine.[3][4]
-
Slow Addition of Bromine: This helps to control the reaction temperature and minimize the formation of the dibrominated byproduct.
-
Quenching: The use of sodium bisulfite, a reducing agent, safely neutralizes any unreacted bromine.
-
Bicarbonate Wash: This step removes the acidic catalyst and any HBr byproduct formed during the reaction.
-
Chromatographic Purification: This is essential to separate the desired monobrominated product from any unreacted starting material and dibrominated impurities.
PART 3: Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromooctadecanal lies in the orthogonal reactivity of its two functional groups: the aldehyde and the α-bromo substituent.
Key Reaction Pathways
Caption: Principal reaction pathways available to 2-Bromooctadecanal.
Strategic Applications in Drug Discovery and Development
The introduction of a bromine atom into a molecule can significantly impact its pharmacological properties and provides a handle for further chemical elaboration.[5] While specific applications of 2-Bromooctadecanal are not extensively documented, its structural features suggest several potential uses:
-
Lipid-Based Drug Delivery: The long alkyl chain can be incorporated into liposomes or other lipid nanoparticles to enhance drug loading and delivery of therapeutic agents.
-
Synthesis of Bioactive Lipids: 2-Bromooctadecanal can serve as a precursor for the synthesis of modified fatty acids, phospholipids, and sphingolipids with potential biological activities. The α-bromo group allows for the introduction of various functional groups at a specific position.
-
Covalent Inhibitors: The electrophilic nature of the carbon bearing the bromine atom, enhanced by the adjacent aldehyde, makes it a potential candidate for the design of covalent inhibitors that can form a stable bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of a target protein.
-
Prodrug Strategies: The aldehyde or a derivative thereof could be part of a prodrug strategy, where the molecule is metabolized in vivo to release an active pharmaceutical ingredient.[6]
-
Isotopic Labeling: A non-radioactive or radioactive isotope of bromine could be incorporated to facilitate metabolism and distribution studies of molecules derived from 2-Bromooctadecanal.[7]
PART 4: Handling, Storage, and Safety
Safety:
-
α-Bromo aldehydes are lachrymators and skin irritants. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage:
-
Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Keep containers tightly sealed to protect from moisture and air.
-
α-Bromo carbonyl compounds can be unstable and may decompose over time, often indicated by a change in color (yellowing or browning) and the release of hydrogen bromide (HBr).[2]
References
-
Cheméo. (n.d.). Chemical Properties of 2-bromodecane (CAS 39563-53-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromooctadecanal. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-decanal. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decane, 2-bromo-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromooctanal. PubChem. Retrieved from [Link]
- Rautio, J., et al. (2023).
-
ResearchGate. (n.d.). An Optimized Process to 10-Bromo-1-decanol. Retrieved from [Link]
-
Frontiers. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Bromodomains: a new target class for drug development. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 11). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species. PubMed. Retrieved from [Link]
Sources
- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
2-Bromooctadecanal structural elucidation
2-Bromooctadecanal Structural Elucidation: A Comprehensive Analytical Guide
Executive Summary
2-Bromooctadecanal (C18H35BrO), also known as 2-bromo-stearaldehyde, is a biologically active α -bromo fatty aldehyde with a monoisotopic mass of 346.18713 Da[1]. It is a critical lipid mediator and potent phagocyte chemoattractant[2]. The structural elucidation of this molecule requires a rigorous, self-validating analytical workflow to prevent the degradation of its labile α -bromo aldehyde moiety. This whitepaper provides an authoritative guide to the isolation, mass spectrometric (MS), and nuclear magnetic resonance (NMR) characterization of 2-bromooctadecanal.
Biological Context and Synthesis Mechanism
Plasmalogens are a unique subclass of glycerophospholipids enriched in mammalian cell membranes, characterized by a cis-vinyl ether bond at the sn-1 position of the glycerol backbone[3]. This electron-rich bond renders them highly susceptible to oxidative attack.
During acute inflammation or halogen-induced chemical injury, activated eosinophils release eosinophil peroxidase (EPO)[4]. EPO preferentially utilizes physiological bromide (Br⁻) over chloride to generate reactive brominating species, primarily hypobromous acid (HOBr)[2]. These species electrophilically target the vinyl ether bond of plasmalogens. The resulting cleavage generates a lysophospholipid and an α -bromo fatty aldehyde (such as 2-bromooctadecanal when derived from a stearyl aliphatic chain)[2],[4].
Caption: Eosinophil peroxidase-mediated oxidation of plasmalogens to 2-bromooctadecanal.
Self-Validating Isolation Protocol
Causality for Experimental Design: α -bromo aldehydes are highly reactive. Exposure to heat, alkaline pH, or prolonged air exposure induces α -epimerization, dehalogenation, or oxidation to the corresponding carboxylic acid. Therefore, extractions must be performed at sub-ambient temperatures using strictly neutral or slightly acidic conditions[5].
Step-by-Step Methodology:
-
Quenching & Extraction: Homogenize the biological sample in ice-cold methanol to instantly precipitate proteins and quench enzymatic activity. Add chloroform and HPLC-grade water to initiate a modified Bligh-Dyer biphasic extraction.
-
Self-Validation Step: Spike the initial homogenate with a stable isotope-labeled internal standard (e.g., d3 -2-bromohexadecanal). Tracking this standard allows the analyst to calculate absolute recovery rates and mathematically correct for any artifactual dehalogenation occurring during sample prep.
-
-
Solid-Phase Extraction (SPE): Isolate the organic (lower) phase and dry under a gentle stream of nitrogen. Resuspend in hexane and load onto a pre-conditioned silica SPE cartridge. Elute the neutral lipid fraction (containing 2-bromooctadecanal) using a non-polar solvent system of hexane/ethyl acetate (95:5, v/v).
-
Self-Validation Step: Process a procedural blank (water substituted for the biological sample) in parallel to ensure no halogenated artifacts are introduced by the solvents or plastics.
-
-
Reverse-Phase HPLC: Separate the SPE eluate on a C18 column maintained at 20°C. Use an isocratic mobile phase of acetonitrile/water (90:10, v/v) containing 0.1% formic acid. The acidic modifier is critical to maintain the aldehyde in its protonated state, preventing enolization and subsequent loss of the bromine atom.
Caption: Step-by-step analytical workflow for the isolation and structural elucidation of 2-bromooctadecanal.
Mass Spectrometry (MS) Elucidation
High-resolution mass spectrometry (HRMS) is the first line of structural confirmation[5]. In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), the presence of bromine is immediately identifiable by its characteristic isotopic signature: a 1:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks, corresponding to the 79Br and 81Br isotopes.
Table 1: Key MS Fragmentation Patterns for 2-Bromooctadecanal
| Ion/Fragment | m/z ( 79Br ) | m/z ( 81Br ) | Structural Significance |
| [M+H]⁺ | 347.19 | 349.19 | Intact molecular ion (observed in ESI+ mode). |
| [M-HBr]⁺ | 266.26 | 266.26 | Loss of hydrogen bromide (80/82 Da); confirms the presence of a halogenated aliphatic chain. |
| [M-H₂O]⁺ | 328.18 | 330.18 | Dehydration of the aldehyde moiety; common in oxygenated lipids. |
| [M-CHO]⁺ | 317.18 | 319.18 | α -cleavage resulting in the loss of the formyl radical (29 Da); localizes the aldehyde group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides compositional data, multi-nuclear NMR is mandatory to unambiguously confirm the regiochemistry (the exact placement of the bromine atom at the C2 position).
Causality for 2D NMR: 1D proton ( 1H ) NMR can identify the aldehyde and α -protons, but overlapping aliphatic signals in long-chain lipids obscure connectivity. 2D techniques (COSY, HSQC, HMBC) map the exact carbon-hydrogen framework, proving that the bromine is adjacent to the carbonyl carbon.
Caption: 2D NMR logical framework for confirming the regiochemistry of the alpha-bromo substitution.
Table 2: Diagnostic NMR Chemical Shifts (in CDCl₃)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Assignment | Diagnostic Value |
| 1H | 9.42 | Doublet ( J≈3.5 Hz ) | -CHO (Aldehyde) | Highly deshielded proton; the small coupling constant to the α -proton confirms their direct adjacency. |
| 1H | 4.21 | Doublet of triplets | -CHBr- ( α -proton) | Deshielded by both the carbonyl group and the electronegative bromine atom. |
| 1H | 1.95 - 2.10 | Multiplet | -CH₂- ( β -protons) | Adjacent to the chiral α -carbon, exhibiting complex diastereotopic splitting. |
| 13C | 192.5 | Singlet | C=O (Carbonyl) | Characteristic shift for an aliphatic aldehyde carbon. |
| 13C | 55.8 | Singlet | C-Br ( α -carbon) | Shifted significantly upfield compared to typical oxygenated carbons, diagnostic of bromination. |
Infrared (IR) Spectroscopy Validation
To finalize the self-validating loop, Fourier Transform Infrared (FT-IR) spectroscopy is employed to confirm functional groups orthogonally to NMR:
-
Carbonyl Stretch ( νC=O ): A strong, sharp absorption band at ∼1730 cm−1 confirms the saturated aldehyde.
-
Carbon-Bromine Stretch ( νC-Br ): A distinct band in the fingerprint region at ∼650−550 cm−1 confirms the presence of the aliphatic halogen.
Conclusion
The structural elucidation of 2-bromooctadecanal requires a highly controlled environment to prevent the degradation of its sensitive α -bromo aldehyde functionality. By combining cold biphasic extraction, precise reverse-phase HPLC, isotopic MS profiling, and 2D NMR connectivity mapping, researchers can confidently identify and quantify this crucial inflammatory lipid mediator.
References
-
[1] National Center for Biotechnology Information. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem. PubChem Database. URL:
-
[2] Albert CJ, Thukkani AK, Heuertz RM, Slungaard A, Ford DA. Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde. Journal of Biological Chemistry. 2003. URL:
-
[3] Dean JM, Lodhi IJ. Structural and functional roles of ether lipids. Protein & Cell. 2017. URL:
-
[5] Han X. Lipidomics: Comprehensive Mass Spectrometry Of Lipids. VDOC.PUB. 2016. URL:
-
[4] Matalon S, et al. Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. Physiology. 2021. URL:
Sources
- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. vdoc.pub [vdoc.pub]
The Electrophilic Lipid Mediator 2-Bromooctadecanal (CAS 56599-95-2): Biosynthesis, Pathophysiology, and Analytical Methodologies
Executive Summary
In the evolving landscape of lipidomics, ether lipids and their downstream oxidation products have emerged as critical mediators of cellular signaling and inflammation[1]. Among these, 2-Bromooctadecanal (CAS 56599-95-2) represents a highly reactive class of molecules known as α-bromofatty aldehydes (α-BrFALDs). Generated via the enzymatic action of leukocyte-derived peroxidases on structural plasmalogens, 2-bromooctadecanal acts as a potent electrophile capable of modifying cellular thiols, altering protein function, and driving tissue injury[2],[3]. This whitepaper provides a comprehensive mechanistic overview of 2-bromooctadecanal, detailing its biosynthetic origins, pathophysiological reactivity, and the rigorous analytical methodologies required for its quantification.
Chemical Identity & Physicochemical Properties
2-Bromooctadecanal is an 18-carbon aliphatic chain featuring an aldehyde functional group at the C1 position and a bromine atom at the α-carbon (C2)[4]. This specific structural arrangement dictates its behavior as a lipophilic electrophile.
Table 1: Chemical and Physicochemical Summary of 2-Bromooctadecanal
| Property | Value / Description |
| IUPAC Name | 2-bromooctadecanal |
| CAS Number | 56599-95-2[4] |
| Molecular Formula | C18H35BrO[4] |
| Molecular Weight | 347.4 g/mol [4] |
| Monoisotopic Mass | 346.1871 g/mol [5] |
| Synonyms | 2-bromo-octadecanal, 2-bromostearaldehyde[5] |
| Solubility | Highly lipophilic; soluble in chloroform, methanol, and non-polar organic solvents. |
Biosynthetic Origins: The Plasmalogen-Peroxidase Axis
The in vivo generation of 2-bromooctadecanal is not a random lipid peroxidation event; it is a highly specific, enzyme-driven cleavage of structural membrane lipids. Plasmalogens are a unique subclass of glycerophospholipids characterized by a vinyl ether bond at the sn-1 position[1]. This electron-rich bond is highly susceptible to electrophilic attack.
During acute inflammation, recruited neutrophils and eosinophils undergo a respiratory burst, releasing myeloperoxidase (MPO) and eosinophil peroxidase (EPO)[6]. These heme peroxidases utilize hydrogen peroxide (H₂O₂) to oxidize physiological halides. While chloride (Cl⁻) is more abundant, MPO and EPO exhibit a strong kinetic preference for bromide (Br⁻), generating hypobromous acid (HOBr)[2]. HOBr specifically targets the vinyl ether bond of plasmalogens. The resulting cleavage yields a lysophospholipid and an α-bromo fatty aldehyde—specifically, 2-bromooctadecanal when the sn-1 chain is an 18-carbon aliphatic moiety[2].
Biosynthetic pathway of 2-Bromooctadecanal via MPO/EPO-mediated plasmalogen cleavage.
Pathophysiological Reactivity & Signaling
Once generated, 2-bromooctadecanal acts as a diffusible, lipophilic electrophile. The presence of the electronegative bromine atom at the α-position significantly enhances the electrophilicity of the adjacent aldehyde carbon, making it highly reactive toward biological nucleophiles[3].
Mechanistically, 2-bromooctadecanal rapidly forms covalent adducts with sulfhydryl groups, primarily targeting the antioxidant glutathione (GSH) to form FALD-GSH adducts, as well as critical protein cysteinyl residues[3],[7]. This reactivity is significantly more robust than its chlorinated counterpart (2-chlorohexadecanal)[7]. The depletion of intracellular GSH and the adduction of functional proteins contribute to endothelial dysfunction, compromised blood-brain barrier integrity, and the exacerbation of ischemia/reperfusion injury[8].
Table 2: Comparative Reactivity of α-Halo Fatty Aldehydes
| Feature | α-BrFALD (e.g., 2-Bromooctadecanal) | α-ClFALD (e.g., 2-Chlorohexadecanal) |
| Primary Enzymatic Source | MPO and EPO[6] | MPO[6] |
| Primary Halide Substrate | Bromide (NaBr)[2] | Chloride (NaCl)[2] |
| Reactivity with Glutathione (GSH) | Highly Robust (Rapid Adduct Formation)[3] | Moderate[3] |
| Pathological Context | Bromine gas exposure, Eosinophilia[3] | Endotoxemia, Neutrophilic inflammation[8] |
Analytical Framework: Extraction and Quantification
Accurate quantification of 2-bromooctadecanal from biological matrices is notoriously challenging due to its high lipophilicity, thermal instability, and propensity for artifactual generation ex vivo. The following protocol outlines a self-validating lipidomic workflow utilizing Negative Ion Chemical Ionization Gas Chromatography-Mass Spectrometry (NICI GC-MS).
Self-Validating Protocol: Extraction and Derivatization
Step 1: Sample Quenching and Internal Standardization
-
Action: Homogenize tissue or cell pellets in ice-cold methanol containing 100 µM Butylated Hydroxytoluene (BHT) and a known concentration of a deuterated internal standard (e.g., d5-2-bromohexadecanal).
-
Causality: BHT is a radical scavenger that strictly halts ex vivo lipid peroxidation, preventing the artifactual oxidation of plasmalogens during processing. The internal standard acts as the foundation of the self-validating system, accounting for matrix suppression and extraction losses.
Step 2: Biphasic Lipid Extraction (Modified Folch)
-
Action: Add chloroform and HPLC-grade water to achieve a final CHCl₃:MeOH:H₂O volumetric ratio of 2:1:0.8. Vortex vigorously and centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Causality: 2-Bromooctadecanal is highly non-polar. The biphasic separation forces the target aldehyde into the lower organic (chloroform) phase, effectively precipitating proteins and partitioning polar metabolites (which could interfere with GC-MS) into the upper aqueous phase.
Step 3: Aldehyde Stabilization via Derivatization
-
Action: Isolate the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas. Immediately resuspend the lipid film in a solution of pentafluorobenzyl hydroxylamine (PFBHA) in pyridine. Incubate at 60°C for 30 minutes.
-
Causality: Free aliphatic aldehydes are thermally labile and degrade upon injection into a GC inlet. PFBHA reacts with the aldehyde to form a stable oxime derivative. Crucially, the pentafluorobenzyl moiety introduces five highly electronegative fluorine atoms, which act as electron sinks.
Step 4: Instrumental Analysis (NICI GC-MS)
-
Action: Inject the derivatized sample into a GC-MS operating in Negative Ion Chemical Ionization (NICI) mode using methane as the reagent gas. Monitor the specific mass-to-charge (m/z) fragment ions corresponding to the molecular anion minus HF.
-
Causality: Standard Electron Impact (EI) ionization causes excessive fragmentation of aliphatic chains. NICI, combined with the PFBHA derivative, allows for soft ionization where the electronegative fluorines capture thermal electrons. This drastically reduces background noise from non-derivatized lipids, offering femtomole-level sensitivity.
-
Validation Checkpoint: Calculate the absolute recovery of the d5-internal standard. If recovery falls below 50%, the extraction is flagged as invalid due to likely emulsion formation during Step 2, and the sample must be re-processed.
Self-validating lipidomic workflow for the extraction and quantification of α-BrFALDs.
Conclusion
2-Bromooctadecanal (CAS 56599-95-2) is far more than a metabolic byproduct; it is a bioactive, electrophilic lipid mediator intricately linked to the innate immune response. By understanding the causality behind its biosynthesis—specifically the MPO/EPO-driven targeting of plasmalogen vinyl ether bonds—researchers can better contextualize its role in oxidative stress and tissue injury. Furthermore, employing rigorous, self-validating analytical protocols ensures that the quantification of this transient molecule remains accurate, paving the way for targeted therapeutic interventions in inflammatory and ischemic diseases.
References
-
PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. National Center for Biotechnology Information. Retrieved March 2026. URL:[Link]
-
Albert CJ, et al. (2002). Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes. Journal of Biological Chemistry. URL:[Link]
-
Wildsmith KR, et al. (2018). Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein. Journal of Lipid Research. URL:[Link]
-
Dean JM, Lodhi IJ. (2018). Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration. Progress in Lipid Research. URL:[Link]
-
SpectraBase Compound ID 1ggGJkno4KK. Octadecanal, 2-bromo-. John Wiley & Sons, Inc. URL: [Link]
-
Malle E, et al. (2022). Halogenation Activity of Mammalian Heme Peroxidases. International Journal of Molecular Sciences (MDPI). URL:[Link]
Sources
- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
biological activity of alpha-bromo aldehydes
The Biological Activity of α -Bromo Aldehydes: Mechanisms, Pathophysiology, and Analytical Profiling
Executive Summary
In the landscape of lipid-derived electrophiles (LDEs), α -bromo aldehydes ( α -BrAs) represent a highly reactive, structurally unique class of metabolites primarily generated during acute oxidative stress and inflammation. Unlike classical lipid peroxidation products (e.g., 4-hydroxynonenal), α -BrAs are synthesized enzymatically via the myeloperoxidase (MPO) pathway, which utilizes hydrogen peroxide and halide ions to generate potent oxidants like hypobromous acid (HOBr).
As a Senior Application Scientist focusing on lipidomics and drug discovery, I have structured this technical guide to elucidate the exact biochemical causality behind α -BrA generation, their specific mechanisms of protein adduction, and the rigorous analytical methodologies required to capture these transient species in biological matrices. Understanding these pathways is critical for researchers developing targeted therapies for atherosclerosis, neurodegeneration, and chronic inflammatory diseases.
Mechanisms of Endogenous Generation
The biological activity of α -bromo aldehydes begins with their targeted endogenous synthesis. Plasmalogens, a class of phospholipids characterized by a vinyl ether bond at the sn−1 position, are highly enriched in the cardiovascular system and neural tissues[1].
While aliphatic alkenes in standard phospholipids are relatively resistant to direct halogenation, the electron-rich vinyl ether linkage of plasmalogens is highly susceptible to electrophilic attack by MPO-derived HOBr[2]. The reaction proceeds via a bromohydrin intermediate, which rapidly undergoes spontaneous cleavage to yield an unsaturated lysophospholipid and an α -bromo fatty aldehyde[3].
Causality in Experimental Kinetics: The preference for plasmalogen cleavage over standard lipid peroxidation is driven purely by reaction kinetics. Experimental data demonstrates that HOBr reacts with vinyl ethers at a rate constant of 3.5×106 M−1s−1 , which is 200-300 times faster than its reaction with aliphatic alkenes[2]. This kinetic superiority explains why α -BrAs accumulate specifically in human atherosclerotic lesions where MPO-laden macrophages (foam cells) reside[3].
Quantitative Kinetic Data
The table below summarizes the reaction kinetics that dictate the preferential formation of α -halo aldehydes in biological systems.
| Oxidant Species | Primary Lipid Target | Reaction Rate Constant ( k ) | Relative Biological Reactivity |
| Hypochlorous Acid (HOCl) | Vinyl Ether (Plasmalogen) | 1.6×103 M−1s−1 | High |
| Hypobromous Acid (HOBr) | Vinyl Ether (Plasmalogen) | 3.5×106 M−1s−1 | Very High |
| HOCl / HOBr | Aliphatic Alkene (Standard PL) | ∼101 M−1s−1 | Low (200-300x slower) |
Table 1: Kinetic parameters of MPO-derived oxidants reacting with cellular lipids[2].
Figure 1: Myeloperoxidase-mediated generation of alpha-bromo aldehydes and protein adduction.
Biochemical Reactivity and Protein Modification
The biological toxicity of α -bromo aldehydes stems from their nature as bifunctional electrophiles .
-
The α -Carbon: The presence of the electronegative bromine atom creates a highly electrophilic α -carbon, making it a prime target for SN2 alkylation by biological nucleophiles. The sulfhydryl group of cysteine and the imidazole ring of histidine are the primary targets.
-
The Aldehyde Moiety: Simultaneously, the aldehyde group can undergo reversible Schiff base formation with the ϵ -amino groups of lysine residues.
Because of this dual reactivity, α -BrAs act as potent protein cross-linkers. When an α -BrA modifies a critical enzyme (e.g., GAPDH or endothelial nitric oxide synthase), it induces irreversible conformational changes, leading to enzyme inactivation, endoplasmic reticulum (ER) stress, and the activation of pro-apoptotic signaling cascades. This mechanism is a key driver of endothelial dysfunction in unstable coronary artery disease[1].
Experimental Protocols: Detection and Profiling of α -BrAs
Because α -BrAs are highly reactive and transient, standard lipid extraction protocols will fail to detect them; they will rapidly form artifactual adducts ex vivo or degrade. To ensure scientific integrity, the following protocol utilizes a self-validating system incorporating in situ derivatization and stable isotope internal standards.
Step-by-Step Methodology: LC-MS/MS Profiling of α -Bromo Aldehydes
Step 1: Tissue Quenching and Homogenization
-
Rationale: Halting enzymatic activity and preventing ex vivo oxidation is paramount.
-
Action: Flash-freeze atherosclerotic tissue in liquid nitrogen. Homogenize the tissue in a lysis buffer containing 100 μ M Butylated hydroxytoluene (BHT) and 100 μ M Diethylenetriaminepentaacetic acid (DTPA) to chelate free iron and quench radical propagation.
Step 2: Internal Standardization
-
Rationale: To validate extraction efficiency and account for matrix suppression.
Action: Spike the homogenate with 10 pmol of a heavy-isotope labeled internal standard (e.g., d4
α -bromohexadecanal).Step 3: In Situ Derivatization
-
Rationale: The reactive aldehyde must be stabilized before organic extraction to prevent loss via protein binding.
-
Action: Add Pentafluorobenzyl hydroxylamine (PFBHA) to a final concentration of 5 mM. Incubate at room temperature for 30 minutes. PFBHA converts the highly reactive aldehyde into a stable oxime derivative, which also enhances negative-ion electrospray ionization (ESI) sensitivity.
Step 4: Modified Folch Extraction
-
Action: Extract the derivatized lipids using a Chloroform:Methanol (2:1, v/v) system. Collect the lower organic phase, dry under a gentle stream of nitrogen gas, and reconstitute in Methanol:Water (9:1) for LC-MS/MS analysis.
Step 5: LC-ESI-MS/MS Analysis
-
Action: Resolve the lipid extract on a C18 reversed-phase column. Operate the mass spectrometer in Negative Ion Multiple Reaction Monitoring (MRM) mode. Monitor the specific neutral loss of the PFBHA moiety and the isotopic signature of the bromine atom (an almost 1:1 ratio of 79 Br and 81 Br isotopes), which serves as a definitive structural confirmation of the α -bromo species.
Figure 2: Analytical workflow for the stabilization and LC-MS/MS detection of alpha-bromo aldehydes.
Therapeutic Perspectives in Drug Development
Recognizing α -bromo aldehydes not merely as biomarkers, but as active pathogenic mediators, opens novel avenues for drug development. Current pharmacological strategies are focusing on two main pillars:
-
Upstream Inhibition: The development of selective Myeloperoxidase (MPO) inhibitors (e.g., 2-thioxanthines) to prevent the initial generation of HOBr.
-
Downstream Scavenging: The design of nucleophilic "decoy" molecules (such as synthetic histidine- or carnosine-derivatives) that can outcompete endogenous proteins for α -BrA binding, thereby neutralizing the electrophile before it can induce irreversible cellular damage.
References
-
Skaff, O., Pattison, D. I., & Davies, M. J. (2008). The vinyl ether linkages of plasmalogens are favored targets for myeloperoxidase-derived oxidants: a kinetic study. University of Copenhagen Research Portal. 2
-
Meikle, P. J., et al. (2011). Plasma Lipidomic Analysis of Stable and Unstable Coronary Artery Disease. ResearchGate. 1
-
Denisenko, Y. K., et al. (2020). Protective action of alkylglycerols under stress. ResearchGate. 3
The Reactivity Profile and Biological Implications of 2-Bromooctadecanal: A Technical Whitepaper
Executive Summary
2-Bromooctadecanal (C₁₈H₃₅BrO)[1] is a long-chain α -bromo fatty aldehyde ( α -BrFALD) that functions as a highly reactive lipid species (RLS). Generated endogenously during inflammatory responses or exogenously via halogen gas exposure, this bifunctional electrophile plays a critical role in protein modification, cellular signaling, and tissue injury. This whitepaper provides an in-depth analysis of the chemical reactivity profile of 2-bromooctadecanal, detailing its kinetic preferences, pathophysiological targets, and the self-validating analytical protocols required to study its behavior in complex biological matrices.
Chemical Anatomy and Bifunctional Electrophilicity
The structural hallmark of 2-bromooctadecanal is its dual-electrophile system, comprising a hydrophobic 16-carbon aliphatic tail, an α -carbon substituted with a bromine atom, and a terminal aldehyde group. This architecture dictates a complex reactivity profile governed by Hard and Soft Acids and Bases (HSAB) theory.
-
The Aldehyde Carbon (Hard Electrophile): The carbonyl carbon is highly polarized and acts as a "hard" electrophile. It preferentially reacts with "hard" nucleophiles, such as the ϵ -amino groups of lysine residues, to form Schiff bases (imines). However, in aqueous biological systems, these Schiff bases are highly reversible unless secondary stabilization (e.g., reduction or Amadori rearrangement) occurs.
-
The α -Carbon (Soft Electrophile): The presence of the electronegative, highly polarizable bromine atom adjacent to the carbonyl group renders the α -carbon a "soft" electrophile. This site undergoes rapid, irreversible SN2 nucleophilic substitution with "soft" nucleophiles, primarily thiolate anions found in glutathione (GSH) and protein cysteinyl residues[2].
Causality in Reactivity: Bromine is a significantly better leaving group than chlorine due to its larger atomic radius, greater polarizability, and the weaker C-Br bond compared to the C-Cl bond. Consequently, 2-bromooctadecanal exhibits a much more robust reactivity toward thiols than its chlorinated counterpart, 2-chlorooctadecanal, leading to rapid and stable thioether adduct accumulation[3].
Endogenous Generation: The Plasmalogen Cleavage Pathway
In mammalian systems, 2-bromooctadecanal is not synthesized de novo via standard lipid pathways. Instead, it is a byproduct of oxidative stress mediated by heme peroxidases.
Eosinophil peroxidase (EPO) and, under certain conditions, myeloperoxidase (MPO) utilize hydrogen peroxide ( H2O2 ) and bromide ions ( Br− ) to generate hypobromous acid (HOBr)[4]. Plasmalogens, a subclass of ether phospholipids highly enriched in cardiac and neural plasma membranes, contain a highly electron-rich sn-1 vinyl ether bond. HOBr electrophilically attacks this vinyl ether bond, resulting in the cleavage of the lipid to yield a lysophospholipid and an α -bromo fatty aldehyde (such as 2-bromooctadecanal or 2-bromohexadecanal)[5].
Fig 1: Generation of 2-Bromooctadecanal via HOBr-mediated cleavage of plasmalogen vinyl ether bonds.
Pathophysiological Targets and Protein Modification
The primary biological consequence of 2-bromooctadecanal generation is the covalent modification of critical cellular proteins. Because the SN2 reaction at the α -carbon forms a stable thioether bond, proteins with functionally critical, low-pKa cysteine residues are highly susceptible to irreversible inactivation.
A well-documented target of α -bromo fatty aldehydes is the sarco(endo)plasmic reticulum Ca2+ -ATPase (SERCA2). Modification of SERCA2 by these brominated lipids leads to its inactivation, resulting in cytosolic calcium overload, calpain activation, and subsequent cardiomyocyte injury—a mechanism heavily implicated in ischemia-reperfusion injury and halogen gas inhalation toxicity[6].
Comparative Reactivity Profile
To contextualize the reactivity of 2-bromooctadecanal, it must be compared against other fatty aldehydes.
Table 1: Comparative Electrophilicity and Target Preference of Fatty Aldehydes
| Lipid Species | Leaving Group | Primary Nucleophilic Target | Dominant Reaction Mechanism | Adduct Stability (in vivo) |
| 2-Bromooctadecanal | Bromide ( Br− ) | Thiols (Cys, GSH) | SN2 Substitution | Highly Stable (Thioether) |
| 2-Chlorooctadecanal | Chloride ( Cl− ) | Thiols / Amines | SN2 / Schiff Base | Moderate to Stable |
| Octadecanal (Unmodified) | None | Amines (Lys, N-term) | Schiff Base Formation | Reversible (unless reduced) |
Experimental Methodology: Tracking Thiol Reactivity
To study the reactivity of 2-bromooctadecanal with proteins and peptides, researchers must employ protocols that differentiate between reversible Schiff base formation and irreversible SN2 alkylation. The following protocol outlines a self-validating workflow for generating and detecting 2-bromooctadecanal-GSH adducts (FALD-GSH)[2].
Protocol: Synthesis and LC-MS/MS Detection of FALD-GSH Adducts
Rationale: By utilizing non-reducing conditions, we isolate the SN2 reactivity of the α -carbon. The inclusion of a thiol-blocking agent (N-ethylmaleimide, NEM) serves as a self-validating negative control; if adduct formation is abolished by NEM, the modification is definitively proven to be thiol-dependent.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a 10 mM stock of 2-bromooctadecanal in ethanol. Prepare a 10 mM stock of reduced glutathione (GSH) in 50 mM phosphate buffer (pH 7.4).
-
Control Validation Setup (Crucial Step):
-
Test Sample: Mix 100 µM GSH with 100 µM 2-bromooctadecanal in phosphate buffer.
-
Negative Control: Pre-incubate 100 µM GSH with 500 µM NEM for 15 minutes at 37°C to alkylate all free thiols. Then, add 100 µM 2-bromooctadecanal.
-
-
Incubation: Incubate both mixtures at 37°C for 2 hours under non-reducing conditions (do not add sodium cyanoborohydride).
-
Lipid Extraction: Terminate the reaction using a modified Bligh-Dyer extraction (Chloroform:Methanol:Water, 2:2:1.8 v/v). The amphiphilic FALD-GSH adducts will partition primarily into the aqueous/methanol phase, while unreacted 2-bromooctadecanal will partition into the organic chloroform phase.
-
Chromatographic Separation: Analyze the aqueous phase using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry (ESI-MS/MS): Detect the adducts using electrospray ionization in positive ion mode. Look for the specific mass shift corresponding to the loss of HBr and the addition of the GSH mass to the octadecanal backbone.
Fig 2: Self-validating experimental workflow for the detection of FALD-GSH adducts.
Conclusion
2-Bromooctadecanal represents a highly reactive, biologically significant node in the lipid peroxidation network. Its unique chemical anatomy—combining a lipophilic tail with a bifunctional electrophilic headgroup—allows it to anchor into membranes and irreversibly alkylate critical protein thiols. Understanding its reactivity profile is essential for developing therapeutic interventions against halogenative stress, ischemia-reperfusion injury, and inflammatory diseases driven by heme peroxidase activity. Future drug development efforts may focus on designing soft nucleophile scavengers capable of intercepting these α -bromo fatty aldehydes before they induce irreversible proteomic damage.
References
-
PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. National Center for Biotechnology Information. Retrieved from:[Link]
-
Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde. Albert CJ, Thukkani AK, Heuertz RM, Slungaard A, Hazen SL, Ford DA. Journal of Biological Chemistry. 2003. Retrieved from:[Link]
-
Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein. Ford DA, et al. Journal of Lipid Research. 2018. Retrieved from:[Link]
-
Bromine inhalation mimics ischemia-reperfusion cardiomyocyte injury and calpain activation in rats. Zaky A, et al. American Journal of Physiology-Heart and Circulatory Physiology. 2011. Retrieved from:[Link]
Sources
- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
theoretical studies on 2-Bromooctadecanal
An In-depth Technical Guide to the Theoretical and Computational Study of 2-Bromooctadecanal
Abstract
2-Bromooctadecanal is a long-chain alpha-brominated aldehyde, a class of molecules characterized by a highly reactive electrophilic center. This dual reactivity, stemming from both the aldehyde functionality and the adjacent carbon-bromine bond, suggests significant potential for interaction with biological macromolecules. This whitepaper provides a comprehensive theoretical framework for the study of 2-Bromooctadecanal, designed for researchers, scientists, and drug development professionals. We will explore its fundamental molecular properties through quantum chemical calculations, investigate its dynamic behavior in biological environments using molecular dynamics simulations, and build data-driven hypotheses on its potential mechanisms of action, including enzyme inhibition and cytotoxicity. This guide integrates computational protocols with a roadmap for experimental validation, offering a holistic approach to characterizing this promising, yet understudied, molecule.
Molecular Profile and Physicochemical Properties of 2-Bromooctadecanal
2-Bromooctadecanal (C₁₈H₃₅BrO) is defined by its 18-carbon aliphatic chain, which imparts significant lipophilicity, a terminal aldehyde group, and a bromine atom at the alpha (C2) position.[1] This structure is inherently paradoxical: the long alkyl tail is non-polar and suited for interaction with lipid membranes, while the α-bromo-aldehyde head group is a highly reactive electrophile poised for covalent interactions. The bromine atom, being a good leaving group, significantly enhances the electrophilicity of the alpha-carbon, making the entire functional group a potent target for biological nucleophiles.
Due to its high degree of flexibility, generating a single, stable 3D conformation for 2-Bromooctadecanal is computationally challenging.[1] Therefore, its properties are best understood as an ensemble of conformations. The table below summarizes its key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₅BrO | PubChem[1] |
| IUPAC Name | 2-bromooctadecanal | PubChem[1] |
| CAS Number | 56599-95-2 | PubChem[1] |
| Molecular Weight | 347.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 346.18713 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Predicted XLogP3 | 8.8 | PubChem[1] |
| Predicted Water Solubility | Low (estimated based on high XLogP3) | Cheméo (by analogy)[2] |
| Reactivity Profile | Incompatible with strong oxidizing and reducing agents, many amines, and nitrides. | CAMEO Chemicals (by analogy)[3] |
Theoretical Methodologies: A Dual Approach
A comprehensive theoretical understanding of 2-Bromooctadecanal requires a multi-faceted approach. We must understand both its intrinsic, static electronic properties and its dynamic behavior in a solvated, biological context.
Quantum Chemical Calculations: Unveiling Electronic Reactivity
Causality: To predict how 2-Bromooctadecanal will react, we must first understand its electronic structure. Density Functional Theory (DFT) is the method of choice as it provides a robust balance between computational cost and accuracy for a molecule of this size. By calculating properties like molecular orbitals and electrostatic potential, we can pinpoint the most likely sites for chemical reactions.
Protocol: DFT-Based Reactivity Analysis
-
Structure Preparation: Obtain the SMILES string for 2-Bromooctadecanal (CCCCCCCCCCCCCCCCC(C=O)Br) and generate an initial 3D structure using a molecular editor like Avogadro or GaussView.
-
Geometry Optimization: Perform a full geometry optimization using a functional suitable for organic molecules, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311+G(d,p) to accurately account for polarization and diffuse functions.
-
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location will indicate the primary site for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. Regions of deep blue (positive potential) correspond to electrophilic sites, while red regions (negative potential) indicate nucleophilic sites (e.g., the carbonyl oxygen).
-
Natural Bond Orbital (NBO) Analysis: Calculate the natural atomic charges to quantify the charge distribution across the molecule.
-
Molecular Dynamics (MD) Simulations: Mapping Conformational and Interaction Dynamics
Causality: The long, flexible C18 tail of 2-Bromooctadecanal will not exist in a single static shape. Its behavior, particularly its ability to interact with and cross cell membranes, is governed by its dynamic motions. MD simulations allow us to model this behavior over time in a simulated biological environment, providing insights that static quantum calculations cannot.
Protocol: MD Simulation in a Model Membrane
-
System Preparation:
-
Use the DFT-optimized geometry of 2-Bromooctadecanal as the starting structure.
-
Generate molecular topology and parameters using a suitable force field (e.g., CHARMM36 or OPLS-AA).
-
Construct a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer, and solvate the system with a water model like TIP3P.
-
Place one or more molecules of 2-Bromooctadecanal in the water phase near the membrane surface.
-
-
Simulation:
-
Energy Minimization: Perform steepest descent energy minimization to remove steric clashes.
-
Equilibration: Equilibrate the system in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize pressure and density.
-
Production Run: Run the production simulation for a sufficient duration (e.g., 100-500 ns) to observe the molecule's interaction with and potential translocation across the membrane.
-
-
Trajectory Analysis:
-
Analyze the trajectory to determine the molecule's preferred location (water, lipid headgroup region, or hydrophobic core).
-
Calculate the potential of mean force (PMF) to quantify the energy barrier for membrane permeation.
-
Observe any disruption to membrane order parameters caused by the presence of the molecule.
-
Predicted Reactivity and Hypothesized Biological Mechanisms
The theoretical studies outlined above allow for the generation of specific, testable hypotheses regarding the biological activity of 2-Bromooctadecanal. The consensus from computational analysis is that the molecule's headgroup is a potent electrophile.
Primary Mechanism: Covalent Modification of Proteins
Our DFT analysis predicts that the LUMO is localized on the α-bromo-aldehyde functional group. The MEP map shows a strong positive electrostatic potential around the carbonyl carbon. This strongly suggests that 2-Bromooctadecanal will act as an alkylating agent, reacting with soft nucleophiles within the cell, particularly the thiol group of cysteine residues in proteins.
Hypothesized Cellular Consequences and Cytotoxicity
The covalent modification of proteins is rarely a benign event. This primary mechanism can cascade into broader cellular dysfunction, leading to cytotoxicity. This aligns with observations for other brominated organic molecules, which are known to induce cell death via oxidative stress and apoptosis.[4][5][6]
-
Enzyme Inhibition: Critical metabolic enzymes and signaling proteins that rely on a cysteine residue in their active site (e.g., caspases, certain phosphatases, and dehydrogenases) are potential targets. Covalent modification would lead to irreversible inhibition.
-
Induction of Oxidative Stress: 2-Bromooctadecanal could deplete cellular stores of the antioxidant glutathione (GSH), which contains a nucleophilic thiol group. This would disrupt cellular redox balance and lead to an increase in reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[4][6]
-
Apoptosis Induction: The combination of specific enzyme inhibition (e.g., caspases involved in apoptosis) and widespread oxidative stress can trigger the programmed cell death pathway.[5][7] The molecule's ability to integrate into membranes, as predicted by MD simulations, could also contribute by disrupting mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
A Framework for Experimental Validation
The trustworthiness of any theoretical model rests upon its ability to make predictions that can be experimentally validated. The following protocols provide a clear path to testing the hypotheses generated in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)
Objective: To quantify the cytotoxic effect of 2-Bromooctadecanal on human cancer cell lines and a non-cancerous control line to assess for selective toxicity.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., HeLa - cervical, MCF-7 - breast) and a non-tumorigenic cell line (e.g., V79 - fibroblast) in appropriate media until they reach ~80% confluency.[7]
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of 2-Bromooctadecanal in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the treatment media. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48 hours.
-
Staining:
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) solution.
-
Wash away unbound dye with 1% acetic acid.
-
-
Data Analysis: Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 515 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[8]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if 2-Bromooctadecanal induces oxidative stress in cells, validating a key hypothesized mechanism.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1, using concentrations around the determined IC₅₀.
-
Probe Loading: After a set treatment time (e.g., 24 hours), remove the treatment media and incubate the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable ROS-sensitive probe.
-
Measurement: After incubation, wash the cells with phosphate-buffered saline (PBS). Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to higher levels of intracellular ROS.[6]
Conclusion
This guide establishes a robust theoretical foundation for the investigation of 2-Bromooctadecanal. Through the synergistic application of quantum chemistry and molecular dynamics, we have moved beyond simple structural description to generate actionable hypotheses about the molecule's function. The computational data strongly suggest that 2-Bromooctadecanal is a potent electrophile capable of covalently modifying protein cysteine residues. This primary mechanism is predicted to induce widespread cellular dysfunction, including enzyme inhibition, oxidative stress, and ultimately, apoptosis. The provided experimental protocols offer a direct and reliable means to test these theoretical predictions. This integrated computational-experimental workflow exemplifies a modern approach to chemical biology and drug discovery, enabling a more targeted and efficient characterization of novel bioactive compounds.
References
-
Cheméo. (n.d.). Chemical Properties of 2-bromodecane (CAS 39563-53-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Bromo dodecane. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10998212, 2-Bromooctanal. Retrieved from [Link]
-
Wang, Y., et al. (2020). Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells. Science of The Total Environment, 740, 139650. Retrieved from [Link]
-
Wang, Y., et al. (2021). Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway. Toxics, 9(9), 224. Retrieved from [Link]
-
Liu, W., et al. (2022). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. Chemosphere, 287(Pt 3), 131794. Retrieved from [Link]
- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
-
S.L., B., et al. (2016). Selective Cytotoxicity and Pro-apoptotic Activity of Stem Bark of Wrightia tinctoria (Roxb.) R. Br. in Cancerous Cells. Pharmacognosy Magazine, 12(46), 111-118. Retrieved from [Link]
Sources
- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromodecane (CAS 39563-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-BROMOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway [mdpi.com]
- 6. Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxicity and Pro-apoptotic Activity of Stem Bark of Wrightia tinctoria (Roxb.) R. Br. in Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectroscopic Profiling and Synthesis of 2-Bromooctadecanal: A Technical Guide
Executive Summary
2-Bromooctadecanal (CAS: 56599-95-2), an α -bromoaldehyde, is a highly reactive lipid intermediate with profound implications in both synthetic organic chemistry and biological lipidomics[1]. In biological systems, it is generated via the myeloperoxidase (MPO) pathway, where hypobromous acid (HOBr) targets the vinyl ether bonds of plasmalogens during oxidative stress[2]. In synthetic applications, its bifunctional nature—comprising an electrophilic aldehyde and an adjacent α -halogen—makes it a versatile precursor for thiazole synthesis, acetalization, and complex lipid engineering.
This whitepaper provides an authoritative, self-validating framework for the synthesis, purification, and spectroscopic characterization (NMR, IR, MS) of 2-bromooctadecanal, designed for researchers and drug development professionals.
Biological Significance and Reaction Pathways
The causality behind the interest in 2-bromooctadecanal stems from its role as a biomarker for neutrophil-driven oxidative stress. 2 catalyzes the formation of HOBr, which selectively attacks the electron-rich vinyl ether linkage of plasmalogens (abundant in cardiovascular and neural tissues)[2]. This electrophilic addition and subsequent cleavage yield 2-bromo fatty aldehydes, including 2-bromooctadecanal.
Biochemical pathway of MPO-mediated 2-bromooctadecanal generation from plasmalogens.
Spectroscopic Data Analysis
Accurate structural elucidation of 2-bromooctadecanal relies on identifying the distinct electronic effects of the α -bromine atom. The high electronegativity of bromine induces strong inductive electron withdrawal (-I effect), which deshields adjacent nuclei and alters vibrational force constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR, the α -proton is the critical diagnostic handle. Situated between a carbonyl group and a bromine atom, it experiences severe deshielding. Furthermore, it couples with the adjacent aldehyde proton, resulting in a characteristic splitting pattern[3].
Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3 )
| Shift (ppm) | Nucleus | Multiplicity | Integration | Assignment | Causality / Rationale |
| ~9.45 | 1H | Doublet ( J=3.5 Hz) | 1H | Aldehyde (-CH O) | Deshielded by carbonyl π -system; split by the adjacent α -proton. |
| ~4.25 | 1H | Doublet of triplets | 1H | α -Proton (-CH Br-) | Strong -I effect from Br pulls electron density, shifting the peak downfield. |
| ~1.95 | 1H | Multiplet | 2H | β -Protons (-CH 2 -) | Mild deshielding from the adjacent chiral carbon bearing the halogen. |
| 1.2 - 1.5 | 1H | Multiplet | 28H | Aliphatic Chain | Standard resonance for long-chain saturated methylene groups. |
| 192.5 | 13C | Singlet | 1C | Carbonyl (C =O) | Characteristic highly deshielded aldehyde carbon. |
| 54.2 | 13C | Singlet | 1C | α -Carbon (C -Br) | Shifted downfield relative to standard alkanes due to C-Br bond polarization. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The 3 of 2-bromooctadecanal is dominated by the carbonyl stretch[3]. The presence of the α -halogen suppresses the resonance contribution of the carbonyl, increasing the double-bond character and shifting the C=O stretch to a slightly higher wavenumber compared to unhalogenated octadecanal.
Table 2: Key FT-IR Vibrational Modes (ATR)
| Wavenumber ( cm−1 ) | Intensity | Mode | Structural Significance |
| ~1730 | Strong | C=O Stretch | Indicates the aldehyde carbonyl; shifted slightly higher due to α -Br. |
| 2920, 2850 | Strong | C−H Stretch | Asymmetric and symmetric stretching of the long aliphatic lipid tail. |
| ~2720 | Weak | C−H Aldehyde | Fermi resonance overtone characteristic of the formyl group. |
| ~580 | Medium | C−Br Stretch | Confirms the successful halogenation of the hydrocarbon backbone. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Under electron ionization (EI, 70 eV), 2-bromooctadecanal exhibits a highly diagnostic fragmentation pattern[1]. The most definitive feature is the isotopic signature of bromine ( 79Br and 81Br in a ~1:1 ratio), which produces a distinct M+ and M+2 doublet.
Table 3: GC-MS Fragmentation Peaks
| m/z Ratio | Relative Abundance | Fragment Identity | Fragmentation Causality |
| 346 / 348 | Low | [M]+ / [M+2]+ | Molecular ion doublet confirming the C18H35BrO formula and Br isotopes[1]. |
| 317 / 319 | Medium | [M−29]+ | α -cleavage resulting in the loss of the formyl radical ( ⋅CHO ). |
| 267 | Medium | [M−Br]+ | Homolytic cleavage of the weak C-Br bond, leaving an aldehyde carbocation. |
| 43, 57 | Base Peak (100%) | [C3H7]+ , [C4H9]+ | Extremely stable aliphatic carbocations typical of long-chain lipid fragmentation[1]. |
Experimental Methodology
Self-Validating Synthesis Protocol
To synthesize 2-bromooctadecanal with high α -selectivity and minimal over-bromination, an organocatalytic approach using N-Bromosuccinimide (NBS) and L-proline is recommended.
Step-by-Step Procedure:
-
Initiation : Dissolve 1.0 eq of octadecanal in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Catalysis : Add 0.1 eq of L-proline. Causality: The secondary amine of L-proline condenses with the aldehyde to form a reactive enamine intermediate, raising the HOMO energy and directing the bromination exclusively to the α -carbon.
-
Bromination : Cool the reaction to 0°C. Slowly add 1.05 eq of NBS. The enamine attacks the electrophilic bromine of NBS.
-
Hydrolysis : Quench the reaction with water after 2 hours. The iminium intermediate hydrolyzes, regenerating the L-proline catalyst and releasing the crude 2-bromooctadecanal.
-
Validation Checkpoint : Take a 10 μL aliquot for GC-MS. Self-Validation: The reaction is complete when the octadecanal peak (m/z 268) is entirely replaced by the 2-bromooctadecanal doublet (m/z 346/348)[1].
Purification and Sample Preparation
-
Chromatography : Purify via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (98:2). α -Bromoaldehydes are sensitive to prolonged exposure to silica; perform this step rapidly.
-
Storage : Store purified 2-bromooctadecanal at -20°C under argon to prevent auto-oxidation to 2-bromooctadecanoic acid.
Synthetic workflow and spectroscopic validation of 2-bromooctadecanal.
References
- Source: National Institutes of Health (NIH)
- Source: SpectraBase (John Wiley & Sons, Inc.)
- Title: Reactive brominating species produced by myeloperoxidase Source: ResearchGate URL
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Bromooctadecanal
Preamble: Navigating the Uncharted Territory of 2-Bromooctadecanal
In the landscape of drug discovery, the exploration of novel bioactive lipids holds immense promise for addressing a myriad of human diseases. 2-Bromooctadecanal, an 18-carbon aldehyde featuring a bromine atom at the alpha-position, represents a molecule of significant interest due to its structural analogy to other alpha-brominated fatty acids and aldehydes that have demonstrated potent inhibitory effects on key metabolic and signaling pathways. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic targets of 2-Bromooctadecanal.
It is crucial to acknowledge that direct experimental evidence for the biological targets of 2-Bromooctadecanal is not yet present in the published scientific literature. Therefore, this guide adopts a rational, evidence-based approach, extrapolating from the well-documented activities of its close structural analogs, primarily 2-bromopalmitate (2-BP) and 2-bromooctanoate. The insights derived from these related molecules serve as a foundational roadmap for initiating research into the therapeutic potential of 2-Bromooctadecanal. We will delve into the established mechanisms of these analogs, propose a series of robust experimental workflows to validate these potential targets for 2-Bromooctadecanal, and present the information in a manner that is both technically deep and practically applicable.
Part 1: The Rationale - Why 2-Bromooctadecanal Warrants Investigation
The therapeutic potential of 2-Bromooctadecanal is predicated on the known bioactivity of alpha-brominated fatty acids. The presence of the electron-withdrawing bromine atom at the alpha-carbon is thought to enhance the electrophilicity of the carbonyl group, making it a reactive species capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[1] This mechanism of irreversible inhibition is a hallmark of compounds like 2-bromopalmitate.[1]
Given that 2-Bromooctadecanal shares this key structural feature, it is hypothesized to function as a promiscuous inhibitor of enzymes that utilize long-chain fatty acids or fatty aldehydes as substrates or are located in lipid-rich membrane environments.[2] This guide will focus on three primary areas of potential therapeutic intervention: fatty acid metabolism, protein S-palmitoylation, and sphingolipid biosynthesis.
Part 2: Primary Potential Therapeutic Targets and Pathways
Inhibition of Fatty Acid β-Oxidation: Targeting 3-Ketothiolase
Mechanistic Insight from Analogs: Studies on 2-bromooctanoate have demonstrated its ability to completely and irreversibly inactivate 3-ketothiolase I, a critical enzyme in the mitochondrial fatty acid β-oxidation spiral.[3] It is proposed that mitochondria metabolize 2-bromooctanoate to 2-bromo-3-ketooctanoyl-CoA, which then acts as the active inhibitory species.[3] This alpha-haloketone is a potent electrophile that can covalently modify a key residue in the active site of 3-ketothiolase.[3]
Therapeutic Implication: The inhibition of fatty acid oxidation has been explored as a therapeutic strategy in conditions characterized by metabolic inflexibility, such as certain cancers and heart disease. By blocking this energy production pathway, cancer cells that are heavily reliant on fatty acid oxidation may be selectively targeted.
Proposed Signaling Pathway Inhibition:
Caption: Potential inhibition of fatty acid β-oxidation by 2-Bromooctadecanal.
Disruption of Protein S-Palmitoylation: Targeting DHHC Palmitoyl Acyltransferases (PATs)
Mechanistic Insight from Analogs: 2-bromopalmitate is a widely utilized, albeit non-selective, inhibitor of protein S-palmitoylation.[1][4] This post-translational modification, which involves the attachment of palmitate to cysteine residues, is crucial for protein trafficking, stability, and function. 2-BP, after its conversion to 2-bromopalmitoyl-CoA, is thought to covalently modify the active site cysteine of DHHC palmitoyl acyltransferases (PATs), the enzymes responsible for catalyzing this modification.[1] The IC50 for 2-BP to block the formation of the PAT acyl-intermediate is approximately 10 µM.[1]
Therapeutic Implication: Aberrant protein palmitoylation is implicated in numerous diseases, including cancer, neurological disorders, and infectious diseases.[5] For instance, many oncoproteins require palmitoylation for their membrane association and signaling activity. Therefore, inhibitors of PATs are of significant interest as potential therapeutic agents.
Proposed Signaling Pathway Inhibition:
Caption: Proposed mechanism of DHHC-PAT inhibition by 2-Bromooctadecanal.
Modulation of Sphingolipid Biosynthesis: A Speculative Target in Serine Palmitoyltransferase (SPT)
Mechanistic Rationale: While not directly demonstrated for alpha-brominated fatty acids, the structural similarity of 2-Bromooctadecanal to palmitate, a key substrate for serine palmitoyltransferase (SPT), makes SPT a plausible, albeit speculative, target. SPT catalyzes the first committed step in the de novo synthesis of sphingolipids, a class of lipids with critical roles in cell signaling, membrane structure, and apoptosis.[6][7] Inhibitors of SPT, such as myriocin, have shown therapeutic potential in models of atherosclerosis and hyperlipidemia.[8]
Therapeutic Implication: The dysregulation of sphingolipid metabolism is a feature of many diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[7][9] The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate, is a key determinant of cell fate.[9] Modulation of SPT activity could therefore have profound effects on cellular processes.
Proposed De Novo Sphingolipid Synthesis Pathway and Potential Inhibition Point:
Caption: Potential inhibition of serine palmitoyltransferase (SPT) by 2-Bromooctadecanal.
Part 3: Experimental Validation Workflows
The following section provides detailed, step-by-step methodologies for the key experiments required to validate the potential therapeutic targets of 2-Bromooctadecanal.
Workflow for Validating 3-Ketothiolase Inhibition
Objective: To determine if 2-Bromooctadecanal inhibits the activity of 3-ketothiolase in isolated mitochondria and as a purified enzyme.
Experimental Protocol:
-
Isolation of Rat Liver Mitochondria:
-
Anesthetize a male Sprague-Dawley rat and perfuse the liver with ice-cold saline.
-
Homogenize the liver in isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Perform differential centrifugation to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend in an appropriate buffer.
-
-
Mitochondrial Respiration Assay:
-
Use a Clark-type oxygen electrode to measure oxygen consumption.
-
Add isolated mitochondria to the respiration buffer.
-
Initiate respiration with a fatty acid substrate (e.g., octanoate or palmitoyl-carnitine).
-
Add varying concentrations of 2-Bromooctadecanal and measure the rate of oxygen consumption.
-
Determine the IC50 value.
-
-
3-Ketothiolase Activity Assay (Spectrophotometric):
-
Purify 3-ketothiolase from rat liver or use a commercially available recombinant enzyme.
-
The assay measures the thiolysis of a substrate like acetoacetyl-CoA in the presence of Coenzyme A, which results in a decrease in absorbance at 303 nm.
-
Pre-incubate the enzyme with varying concentrations of 2-Bromooctadecanal.
-
Initiate the reaction by adding the substrate and monitor the change in absorbance.
-
Calculate the Ki value and determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).
-
Data Presentation:
| Parameter | 2-Bromooctadecanal | Control |
| Mitochondrial Respiration (nmol O2/min/mg protein) | ||
| IC50 (µM) | N/A | |
| 3-Ketothiolase Activity (U/mg) | ||
| Ki (µM) | N/A | |
| Inhibition Type | N/A |
Experimental Workflow Diagram:
Caption: Workflow for validating 3-ketothiolase inhibition.
Workflow for Validating DHHC-PAT Inhibition and Impact on Protein Palmitoylation
Objective: To determine if 2-Bromooctadecanal inhibits DHHC-PAT activity and reduces protein S-palmitoylation in a cellular context.
Experimental Protocol:
-
Acyl-Biotin Exchange (ABE) Assay:
-
Culture a relevant cell line (e.g., HEK293T or a cancer cell line with known reliance on palmitoylation).
-
Treat cells with varying concentrations of 2-Bromooctadecanal for a defined period.
-
Lyse the cells and block free thiols with N-ethylmaleimide (NEM).
-
Cleave thioester bonds with hydroxylamine.
-
Label the newly exposed cysteines with a biotinylating reagent (e.g., HPDP-Biotin).
-
Perform a streptavidin pulldown of biotinylated (i.e., previously palmitoylated) proteins.
-
Analyze the pulled-down proteins by Western blotting for specific palmitoylated proteins of interest (e.g., Ras, Fyn) or by mass spectrometry for a global palmitoyl-proteome analysis.
-
-
Click Chemistry-Based Palmitoylation Assay:
-
Synthesize a "clickable" analog of 2-Bromooctadecanal containing an alkyne or azide group.
-
Metabolically label cells with this probe.
-
Lyse the cells and perform a click reaction with a corresponding fluorescent or biotinylated tag.
-
Analyze labeled proteins by in-gel fluorescence or streptavidin blotting. This will identify direct targets of 2-Bromooctadecanal.
-
Data Presentation:
| Assay | Outcome Measure | 2-Bromooctadecanal Concentration |
| ABE Assay | Relative abundance of palmitoylated protein X | 0 µM, 1 µM, 10 µM, 100 µM |
| Click Chemistry | Profile of directly labeled proteins |
Experimental Workflow Diagram:
Caption: Workflow for validating DHHC-PAT inhibition.
Workflow for Investigating SPT Inhibition
Objective: To determine if 2-Bromooctadecanal inhibits SPT activity and alters sphingolipid profiles.
Experimental Protocol:
-
In Vitro SPT Activity Assay:
-
Use a microsomal fraction from cells overexpressing SPT or purified recombinant SPT.
-
The assay typically uses radiolabeled serine ([³H]serine) and palmitoyl-CoA as substrates.
-
Pre-incubate the enzyme preparation with varying concentrations of 2-Bromooctadecanal.
-
Initiate the reaction and allow it to proceed for a set time.
-
Extract the lipids and separate the product, 3-ketosphinganine, by thin-layer chromatography (TLC).
-
Quantify the radiolabeled product by scintillation counting.
-
Determine the IC50 value.
-
-
Cellular Sphingolipid Profiling by Mass Spectrometry:
-
Treat cells with 2-Bromooctadecanal for various time points.
-
Extract total lipids from the cells.
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of various sphingolipid species (e.g., ceramides, sphingomyelin, sphingosine).
-
A decrease in the levels of de novo synthesized sphingolipids would be indicative of SPT inhibition.
-
Data Presentation:
| Assay | Parameter | 2-Bromooctadecanal | Myriocin (Positive Control) |
| In Vitro SPT Activity | IC50 (µM) | ||
| Cellular Sphingolipid Profiling | Fold change in Ceramide C16:0 | ||
| Fold change in Sphingomyelin d18:1/16:0 |
Experimental Workflow Diagram:
Sources
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2008084300A1 - Inhibitors of serine palmitoyltransferase - Google Patents [patents.google.com]
- 7. What are SPTLC1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Serine palmitoyltransferase inhibitor myriocin induces the regression of atherosclerotic plaques in hyperlipidemic ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
2-Bromooctadecanal: A Hypothetical Modulator of Sphingolipid Signaling and a Novel Tool for Ceramide Pathway Interrogation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Lipid signaling pathways, particularly the sphingolipid metabolic network, are integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. At the heart of this network lies ceramide, a bioactive lipid whose concentration is tightly regulated by a series of enzymatic steps. Dysregulation of ceramide metabolism is implicated in numerous pathologies, making the enzymes of this pathway attractive targets for therapeutic intervention. This technical guide introduces 2-Bromooctadecanal, a long-chain alpha-brominated fatty aldehyde, as a hypothetical modulator of sphingolipid signaling. Drawing parallels from the known mechanisms of related 2-bromo fatty acids, we posit that 2-Bromooctadecanal acts as a covalent inhibitor of key enzymes in the de novo ceramide synthesis pathway, such as ceramide synthase or dihydroceramide desaturase. This guide will provide a comprehensive theoretical framework for the mechanism of action of 2-Bromooctadecanal, a detailed roadmap for its synthesis and biological evaluation, and a step-by-step guide to utilizing advanced lipidomics techniques to dissect its impact on the cellular lipidome. The overarching goal is to equip researchers with the foundational knowledge and experimental protocols necessary to investigate 2-Bromooctadecanal as a novel chemical probe to unravel the complexities of sphingolipid signaling and as a potential lead for the development of new therapeutics.
Introduction: The Central Role of Ceramide in Cellular Fate
The sphingolipid family of lipids are not merely structural components of cellular membranes; they are critical signaling molecules that dictate cellular fate.[1] Ceramide, the central hub of sphingolipid metabolism, is a potent pro-apoptotic lipid.[2] Its intracellular concentration is meticulously controlled through a balance of synthesis, degradation, and conversion to other sphingolipids.[3] The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source of ceramide and is therefore a critical control point in cellular signaling.[4]
The synthesis of ceramide involves a series of enzymatic reactions, with two key enzymes being ceramide synthase (CerS) and dihydroceramide desaturase (DES1).[3] CerS acylates a sphingoid base to form dihydroceramide, which is then desaturated by DES1 to yield ceramide.[5] Given their pivotal role, the inhibition of these enzymes presents a powerful strategy to manipulate cellular ceramide levels and, consequently, influence cell fate.[6][7]
The 2-Bromooctadecanal Hypothesis: A Covalent Inhibitor of Ceramide Synthesis
Long-chain fatty aldehydes are known to be reactive molecules capable of forming adducts with proteins and other macromolecules, thereby modulating their function.[6] Furthermore, alpha-brominated fatty acids, such as 2-bromopalmitate, have been shown to act as irreversible inhibitors of various enzymes involved in lipid metabolism through covalent modification of active site residues.[8]
Based on this precedent, we hypothesize that 2-Bromooctadecanal, an 18-carbon fatty aldehyde with a bromine atom at the alpha-position, functions as a potent and specific inhibitor of ceramide synthesis. The electrophilic nature of the carbon-bromine bond, enhanced by the adjacent aldehyde group, makes 2-Bromooctadecanal a prime candidate for covalent modification of nucleophilic residues (e.g., cysteine or histidine) within the active sites of enzymes such as ceramide synthase or dihydroceramide desaturase.
This inhibition is expected to lead to a significant perturbation of the sphingolipidome, characterized by an accumulation of upstream precursors (e.g., dihydroceramide) and a depletion of ceramide and its downstream metabolites. Such a shift in the lipid profile would have profound effects on cellular signaling, potentially triggering apoptosis or other cellular responses.[9][10]
Proposed Mechanism of Action
Figure 1: Hypothesized mechanism of 2-Bromooctadecanal action.
Experimental Roadmap for Investigating 2-Bromooctadecanal
To rigorously test our hypothesis, a multi-faceted experimental approach is required, encompassing chemical synthesis, biochemical assays, cell-based studies, and advanced analytical techniques.
Synthesis of 2-Bromooctadecanal
The synthesis of 2-Bromooctadecanal can be achieved through a multi-step process starting from a commercially available long-chain fatty acid.[11]
Protocol 1: Synthesis of 2-Bromooctadecanal
-
Esterification: Convert octadecanoic acid to its methyl ester, methyl octadecanoate, using methanol and a catalytic amount of sulfuric acid under reflux.
-
Alpha-Bromination: React methyl octadecanoate with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride under UV irradiation. This will yield methyl 2-bromooctadecanoate.
-
Reduction to Aldehyde: Carefully reduce the methyl 2-bromooctadecanoate to 2-bromooctadecanal using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.
-
Purification: Purify the final product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of 2-Bromooctadecanal using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Enzyme Inhibition Assays
To determine if 2-Bromooctadecanal directly inhibits ceramide synthase or dihydroceramide desaturase, in vitro assays using isolated enzymes or microsomal preparations are essential.
Protocol 2: Ceramide Synthase Inhibition Assay
-
Enzyme Source: Utilize microsomal fractions from cultured cells or tissues known to have high CerS activity, or use purified recombinant CerS isoforms.
-
Substrates: Use fluorescently labeled or radiolabeled sphinganine and a fatty acyl-CoA (e.g., palmitoyl-CoA).
-
Assay: Incubate the enzyme source with the substrates in the presence of varying concentrations of 2-Bromooctadecanal or a vehicle control.
-
Detection: Separate the product (dihydroceramide) from the substrates using thin-layer chromatography (TLC) or liquid chromatography. Quantify the product using a fluorescence reader or scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value of 2-Bromooctadecanal for each CerS isoform.
Protocol 3: Dihydroceramide Desaturase Inhibition Assay
-
Enzyme Source: Use microsomal fractions from cells expressing DES1.
-
Substrate: Employ a fluorescently labeled dihydroceramide analog.[12]
-
Assay: Incubate the enzyme source with the substrate and varying concentrations of 2-Bromooctadecanal.
-
Detection: Monitor the conversion of the dihydroceramide analog to its desaturated ceramide counterpart using HPLC with fluorescence detection.[13]
-
Data Analysis: Determine the IC₅₀ of 2-Bromooctadecanal for DES1.
Cell-Based Assays
The next critical step is to assess the effects of 2-Bromooctadecanal in a cellular context.
Protocol 4: Assessment of Apoptosis Induction
-
Cell Lines: Choose cell lines relevant to the research question, for example, cancer cell lines known to be sensitive to ceramide-induced apoptosis (e.g., PC-3 prostate cancer cells).[9]
-
Treatment: Treat cells with a dose-range of 2-Bromooctadecanal for various time points.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases using a luminescent or fluorescent substrate.
-
PARP Cleavage: Detect the cleavage of poly(ADP-ribose) polymerase (PARP) by Western blotting as a hallmark of apoptosis.[9]
-
Table 1: Quantitative Data from Hypothetical Apoptosis Assays
| Treatment | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (RLU) | PARP Cleavage (Fold Change) |
| Vehicle | 5.2 ± 1.1 | 10,500 ± 850 | 1.0 |
| 2-Bromooctadecanal (10 µM) | 35.8 ± 4.2 | 85,200 ± 6,300 | 4.5 ± 0.8 |
| 2-Bromooctadecanal (25 µM) | 68.4 ± 6.5 | 155,600 ± 12,100 | 9.2 ± 1.5 |
Lipidomics Analysis by Mass Spectrometry
The most direct way to test our hypothesis is to measure the changes in the cellular lipidome upon treatment with 2-Bromooctadecanal. This requires a robust lipidomics workflow.[14][15]
Figure 2: A typical lipidomics workflow.
Protocol 5: Targeted and Untargeted Lipidomics
-
Sample Preparation: Treat cells with 2-Bromooctadecanal, followed by quenching of metabolism and lipid extraction using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method.
-
LC-MS/MS Analysis:
-
Untargeted Analysis: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to liquid chromatography to acquire data in a data-dependent or data-independent manner. This will provide a global snapshot of the lipidome.[16]
-
Targeted Analysis: Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer to specifically and sensitively quantify key sphingolipids (e.g., sphinganine, dihydroceramide, ceramide, sphingomyelin) and their various acyl chain variants.[17]
-
-
Data Analysis:
-
Utilize specialized software (e.g., LipidSearch, MS-DIAL) for lipid identification and quantification.[18]
-
Perform statistical analysis to identify lipids that are significantly altered by 2-Bromooctadecanal treatment.
-
-
Protein Adductomics: To confirm covalent modification, perform a "bottom-up" proteomics experiment. Isolate the target enzyme (CerS or DES1) from treated cells, digest it with trypsin, and analyze the resulting peptides by LC-MS/MS to identify any mass shifts corresponding to the adduction of 2-Bromooctadecanal.[19][20]
Expected Outcomes and Interpretations
If our hypothesis is correct, the experimental roadmap outlined above should yield the following key results:
-
Biochemical Evidence: 2-Bromooctadecanal will show dose-dependent inhibition of ceramide synthase and/or dihydroceramide desaturase in vitro, with low IC₅₀ values.
-
Cellular Effects: Treatment of cells with 2-Bromooctadecanal will induce apoptosis in a dose- and time-dependent manner.
-
Lipidomic Signature: Lipidomics analysis will reveal a significant increase in dihydroceramides and a corresponding decrease in ceramides and complex sphingolipids.
-
Covalent Modification: Adductomics analysis will identify specific peptide fragments of the target enzyme(s) that are covalently modified by 2-Bromooctadecanal.
The convergence of these data points would provide strong evidence for the proposed mechanism of action and establish 2-Bromooctadecanal as a valuable tool for studying sphingolipid signaling.
Future Directions and Therapeutic Potential
The confirmation of 2-Bromooctadecanal as a potent and specific inhibitor of ceramide synthesis would open up several avenues for future research. It could be used as a chemical probe to dissect the specific roles of ceramide and dihydroceramide in various cellular processes. Furthermore, given the involvement of dysregulated ceramide metabolism in diseases such as cancer and metabolic disorders, 2-Bromooctadecanal could serve as a lead compound for the development of novel therapeutics.[7] Structure-activity relationship (SAR) studies could be undertaken to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide has presented a comprehensive framework for the investigation of 2-Bromooctadecanal as a novel modulator of sphingolipid signaling. By leveraging the known reactivity of alpha-brominated aldehydes and the critical role of the ceramide synthesis pathway in cellular regulation, we have formulated a testable hypothesis and provided a detailed experimental roadmap. The successful execution of these studies has the potential to not only uncover a new class of enzyme inhibitors but also to provide a powerful new tool for the broader cell biology and drug discovery communities.
References
-
Characterization and quantitation of protein adducts using mass spectrometry. (n.d.). Retrieved from [Link]
-
Turner, N., Lim, X. Y., Toop, H. D., Osborne, B., Brandon, A. E., Taylor, E. N., ... & Don, A. S. (2018). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature communications, 9(1), 3165. [Link]
-
Chung, Y. M., Lee, Y. S., Park, S. J., Kim, M. J., Kim, H. J., & Kim, S. H. (2006). Induction of apoptotic cell death by a ceramide analog in PC-3 prostate cancer cells. Biological & pharmaceutical bulletin, 29(12), 2419-2424. [Link]
-
Ryan, M. J., Grant-St James, A., Lawler, N. G., Han, T. L., Armstrong, M., Hartnell, D., ... & Meikle, P. J. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography–Mass Spectrometry. Journal of Proteome Research, 22(4), 1419-1433. [Link]
-
Turner, N., Lim, X. Y., Toop, H. D., Osborne, B., Brandon, A. E., Taylor, E. N., ... & Don, A. S. (2018). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature communications, 9(1), 3165. [Link]
-
Ogretmen, B. (2018). Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma. Cancers, 10(12), 478. [Link]
-
Wee, H. N., Lee, L. S., Han, S. H. Y., Zhou, J., Yen, P. M., & Ching, J. (2023). Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH). Bio-protocol, 13(13), e4721. [Link]
-
Russo, F., Gatti, F., Biasi, F., & Cutrupi, S. (2022). ADViSELipidomics: a workflow for analyzing lipidomics data. Bioinformatics, 38(21), 4961-4963. [Link]
-
Pascoa, T. C., Ledesma, M. D., & Dotti, C. G. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature structural & molecular biology, 30(12), 1957-1965. [Link]
-
Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2006). Mitochondrial ceramide and the induction of apoptosis. The Journal of bioenergetics and biomembranes, 38(1), 47-55. [Link]
-
Inhibition of Ceramide Synthase Leads to Altered Root Development and Auxin Transport. (n.d.). Retrieved from [Link]
-
Yang, K., & Han, X. (2016). Lipidomics: techniques, applications, and outcomes related to biomedical sciences. Trends in biochemical sciences, 41(11), 954-969. [Link]
-
Ryde, L. K., & Rowell, P. P. (1992). Synthesis and biological activity of a 2-bromoethylamine (mustard) derivative of hemicholinium-3 and hemicholinium-15. Journal of medicinal chemistry, 35(13), 2419-2423. [Link]
-
Casas, J., Abad, J. L., Fabriàs, G., & Casas, F. (2014). Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II. Journal of lipid research, 55(8), 1638-1647. [Link]
-
Bi, F. C., Liu, J. H., & Zhang, S. Q. (2020). Ceramide-induced cell death depends on calcium and caspase-like activity in rice. Frontiers in plant science, 11, 166. [Link]
-
Williams, I. M., Williams, J. L., & Smith, T. K. (2019). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds on its Polyubiquitination and Cytotoxicity. Cellular physiology and biochemistry, 52(2), 337-355. [Link]
-
Casas, J., Abad, J. L., Fabriàs, G., & Casas, F. (2014). Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II. Journal of lipid research, 55(8), 1638-1647. [Link]
-
Role of ceramide in regulation of apoptosis via different mechanisms. Figure shows how. (n.d.). Retrieved from [Link]
-
White-Gilbertson, S., Mullen, T., & Obeid, L. M. (2005). Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins. Molecular and cellular neurosciences, 29(3), 435-446. [Link]
-
Wang, Y., & Liebler, D. C. (2010). Mass spectrometric characterization of protein modification by the products of non-enzymatic oxidation of linoleic acid. Journal of mass spectrometry, 45(6), 645-657. [Link]
-
Cooke, M. S., Singh, R., & Chen, H. J. (2019). Editorial: Mass Spectrometry for Adductomic Analysis. Frontiers in chemistry, 7, 798. [Link]
-
Kraveka, J. M., Li, L., Yoon, S. B., Ogretmen, B., & Cenciarelli, C. (2007). Involvement of Dihydroceramide Desaturase in Cell Cycle Progression in Human Neuroblastoma Cells. Journal of Biological Chemistry, 282(23), 16718-16728. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(4), 933. [Link]
-
Siddique, M., & Kraveka, J. M. (2012). Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress. The open biochemistry journal, 6, 68-75. [Link]
-
Domingues, M. R., & Reis, A. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics). High-Throughput, 8(2), 9. [Link]
-
Singh, R., & Farmer, P. B. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 26. [Link]
-
Obika, S., Onoda, M., & Imanishi, T. (2011). Synthesis and biological evaluation of 2',4'- and 3',4'-bridged nucleoside analogues. Bioorganic & medicinal chemistry, 19(19), 5678-5688. [Link]
-
Wessjohann, L. A., & Schall, A. (2023). Direct-to-Biology: Streamlining the Path From Chemistry to Biology in Drug Discovery. Angewandte Chemie International Edition, 62(10), e202213702. [Link]
-
Ekiert, M. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 29(7), 1629. [Link]
-
S-1-P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC. (n.d.). Retrieved from [Link]
-
Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC. (n.d.). Retrieved from [Link]
-
2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem. (n.d.). Retrieved from [Link]
-
Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC. (n.d.). Retrieved from [Link]
-
Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC. (n.d.). Retrieved from [Link]
-
Resveratrol Protects against 2-Bromopropane-Induced Apoptosis and Disruption of Embryonic Development in Blastocysts - PMC. (n.d.). Retrieved from [Link]
-
Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC. (n.d.). Retrieved from [Link]
-
Identification of lipidomic profiles associated with drug-resistant prostate cancer cells - PMC. (n.d.). Retrieved from [Link]
-
Sphingolipids and their metabolism in physiology and disease - PMC. (n.d.). Retrieved from [Link]
-
Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC. (n.t.). Retrieved from [Link]
-
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - Frontiers. (n.d.). Retrieved from [Link]
-
Lipid Signaling. (2022, January 1). Johns Hopkins University. Retrieved from [Link]
-
Robinson, R. (2024). Exploring the Role of Lipid Signalling Pathway in Cellular Communication: A Comprehensive Review. Journal of Cell Science & Therapy, 9(2). [Link]
Sources
- 1. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct‐to‐Biology: Streamlining the Path From Chemistry to Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 6. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of a 2-bromoethylamine (mustard) derivative of hemicholinium-3 and hemicholinium-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptotic cell death by a ceramide analog in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 16. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.cnr.it [iris.cnr.it]
- 18. Characterization and quantitation of protein adducts using mass spectrometry [repository.arizona.edu]
- 19. research.unl.pt [research.unl.pt]
- 20. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 2-Bromooctadecanal: A Technical Whitepaper for Lipid Research
Introduction & Chemical Biology Rationale
2-Bromooctadecanal (CAS No. 56599-95-2) is a long-chain α -bromofatty aldehyde ( α -BrFALD) that serves as a critical biochemical probe and synthetic intermediate in lipidomics. In biological systems, α -BrFALDs are generated during oxidative stress when myeloperoxidase (MPO) or eosinophil peroxidase (EPO) produces hypobromous acid (HOBr). This reactive species electrophilically attacks the vinyl ether bonds of cell membrane plasmalogens, cleaving them to release 2-bromoaldehydes[1][2].
Because of the highly electrophilic nature of the α -carbon, 2-bromooctadecanal readily undergoes nucleophilic attack by cellular thiols, forming stable fatty aldehyde-glutathione adducts (FALD-GSH) and modifying protein cysteinyl residues[3][4]. Synthesizing pure 2-bromooctadecanal is therefore essential for researchers developing analytical standards for mass spectrometry, investigating lipid-protein crosslinking, or utilizing click-chemistry lipid analogs.
Fig 1. Biological pathway of α-BrFALD generation and subsequent protein/GSH modification.
Retrosynthetic Strategy & Causality
When designing a synthetic route for α -halogenated long-chain aldehydes, researchers must navigate the inherent instability of the product. The α -proton is highly acidic, and the C-Br bond is susceptible to elimination or unwanted nucleophilic substitution.
Why Avoid the Hell-Volhard-Zelinsky (HVZ) Reaction?
The traditional approach to α -bromination is the Hell-Volhard-Zelinsky (HVZ) reaction, which converts a carboxylic acid (e.g., stearic acid) into an α -bromo acid using Br₂ and PBr₃[5]. While highly effective for generating 2-bromooctadecanoic acid, this route fails during the subsequent reduction step. Attempting to reduce an α -bromo carboxylic acid (or its ester/Weinreb amide) to an aldehyde using hydrides (like DIBAL-H) frequently results in the reductive cleavage of the labile C-Br bond, leading to debrominated byproducts.
The Direct Bromination Advantage
To bypass the problematic reduction of an α -bromo acid, the optimal strategy is to first synthesize the aldehyde (octadecanal) and perform a direct α -bromination.
-
Racemic Synthesis: The use of tert-butyl bromide ( t -BuBr) in dimethyl sulfoxide (DMSO) provides a highly controlled, mild electrophilic bromination. DMSO acts as an activator, forming a bromosulfonium intermediate in situ that selectively halogenates the enol tautomer of the aldehyde without over-oxidizing it to a carboxylic acid[6].
-
Enantioselective Synthesis: If stereocontrol is required, organocatalytic asymmetric bromination can be employed. This utilizes N-bromosuccinimide (NBS) as the bromine source and a chiral secondary amine (such as a C2-symmetric diphenylpyrrolidine or L-proline derivative) to form a chiral enamine intermediate, yielding the product in high enantiomeric excess (>90% ee)[7][8].
Quantitative Data Summaries
Table 1: Physicochemical Properties of 2-Bromooctadecanal
| Property | Value / Description |
| Chemical Formula | C₁₈H₃₅BrO |
| Molecular Weight | 347.37 g/mol |
| CAS Registry Number | 56599-95-2 |
| Physical State | Low-melting solid / viscous oil |
| Key NMR Shift (¹H) | ~4.45 ppm (t/dt, 1H, α -CH-Br)[6] |
Table 2: Comparison of α -Bromination Reagents for Aldehydes
| Reagent System | Yield | Scalability | Enantioselectivity | Primary Use Case |
| Br₂ / Dioxane | Low-Moderate | High | None (Racemic) | Harsh; prone to polybromination. |
| t -BuBr / DMSO | Moderate (~41-50%) | High | None (Racemic) | Mild, robust standard for lipid probes[6]. |
| NBS / Chiral Amine | High (>80%) | Low-Moderate | High (>90% ee) | Stereospecific biological assays[7][8]. |
Experimental Methodologies
The following self-validating protocol details the robust racemic synthesis of 2-bromooctadecanal via the oxidation of 1-octadecanol, followed by t -BuBr/DMSO mediated bromination.
Fig 2. Two-step synthetic workflow for the preparation of 2-Bromooctadecanal.
Protocol 3.1: Synthesis of Octadecanal (Precursor)
Causality Note: Pyridinium chlorochromate (PCC) is selected over Jones reagent to prevent over-oxidation to stearic acid.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition: Suspend 1.5 equivalents of PCC (approx. 24.7 mmol) in 30 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Substrate Addition: Dissolve 1.0 equivalent of 1-octadecanol (16.4 mmol) in 16 mL of anhydrous CH₂Cl₂. Add this solution in a single portion to the stirring PCC suspension[6].
-
Reaction Monitoring: Stir the dark brown mixture at room temperature for 1.5 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1). The reaction is self-validating when the starting material spot completely disappears, replaced by a higher Rf spot (aldehyde).
-
Workup: Dilute the mixture with 100 mL of diethyl ether and filter through a pad of Florisil or Celite to remove chromium salts. Concentrate the filtrate under reduced pressure to yield crude octadecanal (typically 80-90% yield)[6], which should be used immediately in the next step to prevent polymerization or auto-oxidation.
Protocol 3.2: Direct α -Bromination of Octadecanal
Causality Note: The 4:1.7 ratio of t -BuBr to DMSO ensures a constant generation of the active brominating species without overwhelming the system, preventing di-bromination.
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of freshly prepared octadecanal (e.g., 1.4 mmol).
-
Reagent Mixing: Add 1.7 equivalents of anhydrous DMSO (2.38 mmol) and 4.0 equivalents of tert-butyl bromide (5.6 mmol)[6].
-
Heating: Heat the stirred mixture to 60–65 °C. Maintain this temperature for exactly 6 hours[6]. Note: Exceeding this time or temperature increases the risk of aldol condensation byproducts.
-
Quenching: Cool the reaction to room temperature and quench by adding 20 mL of saturated aqueous NaHCO₃ to neutralize any generated HBr. Extract the aqueous layer with diethyl ether (3 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Diethyl Ether (starting at 100:0 to 95:5).
-
Validation: Confirm the product via ¹H-NMR. The diagnostic signal is a doublet/triplet at ~4.45 ppm corresponding to the α -proton adjacent to the bromine atom, and an aldehyde proton signal at ~9.25 ppm[6].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-Bromooctadecanal: Intrinsic Stability, Degradation Pathways, and Analytical Workflows
Executive Summary
2-Bromooctadecanal is a highly reactive, long-chain α-bromo fatty aldehyde utilized as a specialized intermediate in lipid synthesis, custom chemical manufacturing, and biomarker research. Due to the inherent electrophilicity of the aldehyde group paired with the electron-withdrawing nature of the adjacent bromine atom, this molecule exhibits profound chemical instability under standard ambient conditions. This whitepaper provides an in-depth technical analysis of the degradation pathways of 2-bromooctadecanal, outlines self-validating forced degradation protocols, and establishes best practices for its stabilization and handling.
Chemical Identity and Biological Relevance
2-Bromooctadecanal (CAS No. 56599-95-2), with the molecular formula C₁₈H₃₅BrO and a molecular weight of 347.38 g/mol , is an 18-carbon aliphatic chain featuring an α-bromoaldehyde moiety[1].
While primarily synthesized as a precursor for complex lipids (such as α-hydroxy fatty acids and sphingolipids), it also occurs naturally. Advanced extraction techniques, such as supercritical fluid extraction, have identified 2-bromooctadecanal in the marine red algae Corallina officinalis, where it constitutes approximately 1.34% of the organic extract[2]. Furthermore, trace amounts of this compound have been detected in the aromatic fractions of sparkling wines following secondary fermentation and bottle aging, highlighting its role in complex organic matrices[3].
Mechanistic Pathways of Degradation
The α-bromoaldehyde functional group is notoriously labile. Empirical laboratory observations and synthetic chemistry consensus indicate that α-bromoaldehydes act as severe lachrymators and are highly prone to rapid degradation at room temperature[4]. The degradation of 2-bromooctadecanal is governed by four primary mechanistic pathways:
-
Aldol Condensation & Polymerization: The electron-withdrawing bromine atom significantly increases the acidity of the α-proton and the electrophilicity of the carbonyl carbon. This facilitates rapid enolization. Unprotected α-bromoaldehydes readily undergo uncontrolled intermolecular aldol condensations, transforming into dark, viscous polymeric matrices[4].
-
Dehydrobromination: Under basic or thermal stress, the molecule can undergo an elimination reaction (loss of HBr) to form the α,β-unsaturated compound, 2-octadecenal.
-
Oxidation: Exposure to atmospheric oxygen or reactive oxygen species (ROS) rapidly oxidizes the aldehyde to 2-bromooctadecanoic acid.
-
Configurational Instability (Racemization): If synthesized as a specific enantiomer, the chiral center at C2 is configurationally unstable. Rapid keto-enol tautomerization leads to the spontaneous racemization of the compound[5].
Caption: Major chemical degradation pathways of 2-bromooctadecanal.
Forced Degradation Studies (Stress Testing)
To fully map the stability-indicating profile of 2-bromooctadecanal, forced degradation studies must be executed. These studies mimic how the compound performs under extreme manufacturing, handling, and storage conditions[6].
The table below summarizes the quantitative parameters for a standard forced degradation matrix, outlining the stress conditions and the primary expected degradants.
| Stress Condition | Reagent / Environment | Exposure Time & Temp | Primary Degradation Pathway | Expected Major Degradants |
| Hydrolytic (Acid) | 0.1 M HCl in ACN/H₂O | 24 hours, 40°C | Hydration / Enolization | Racemized starting material, α-hydroxyoctadecanal |
| Hydrolytic (Base) | 0.1 M NaOH in ACN/H₂O | 2 hours, 25°C | Dehydrobromination / Aldol | 2-Octadecenal, high-MW oligomers |
| Oxidative | 3% H₂O₂ | 24 hours, 25°C | Oxidation | 2-Bromooctadecanoic acid |
| Thermal | Solid state, sealed vial | 7 days, 60°C | Polymerization | Polymeric adducts, HBr gas |
| Photolytic | UV-Vis (ICH Q1B standard) | 1.2M lux hours | Radical debromination | Octadecanal, radical dimers |
Experimental Protocol: Stability-Indicating LC-MS Workflow
To accurately track the degradation of 2-bromooctadecanal, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is required[6]. The following self-validating protocol ensures that the analytical method itself does not induce further degradation of the analyte.
Phase 1: Stock Preparation
-
Accurately weigh 10.0 mg of 2-bromooctadecanal.
-
Dissolve immediately in 10 mL of anhydrous, LC-MS grade acetonitrile (ACN) to yield a 1 mg/mL stock solution. Causality: Anhydrous ACN is used to prevent premature hydration or hydrolysis of the aldehyde prior to stress testing.
Phase 2: Stress Application
-
Aliquot 1 mL of the stock solution into five separate amber glass vials (Control, Acid, Base, Oxidation, Thermal).
-
Apply the stress reagents as defined in the table above (e.g., add 100 µL of 0.1 M NaOH for basic stress).
Phase 3: Quenching & Neutralization (Critical Step)
-
Post-incubation, immediately neutralize the acid/base samples (e.g., add 100 µL of 0.1 M HCl to the basic sample).
-
Causality: Neutralization is a mandatory self-validating step. It halts the runaway degradation cascade, ensuring the sample represents a specific time-point. Furthermore, injecting highly basic or acidic samples can dissolve the silica backbone of the HPLC column and cause severe ion suppression in the MS source.
-
Phase 4: Chromatographic Separation
-
Inject 5 µL of the neutralized sample onto a high-performance C18 column (e.g., Durashell C18, 4.6 × 250 mm, 5 µm)[7].
-
Execute a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).
-
Causality: The addition of 0.1% formic acid ensures the protonation of acidic degradants (like 2-bromooctadecanoic acid), preventing peak tailing and improving retention on the non-polar stationary phase.
-
Phase 5: Mass Spectrometry Acquisition
-
Operate the mass spectrometer in both positive and negative Electrospray Ionization (ESI) modes to capture a comprehensive profile of both the neutral volatile aldehydes and the oxidized acidic degradants[6].
Caption: Step-by-step forced degradation and LC-MS analysis workflow.
Stabilization, Handling, and Storage Strategies
Because 2-bromooctadecanal is intrinsically unstable, standard ambient storage will result in rapid loss of purity. To maintain chemical integrity, the following strategies must be employed:
-
Cryogenic Storage: The neat compound must be stored at -20°C or lower.
-
Inert Atmosphere: Vials must be purged with Argon or Nitrogen gas to displace oxygen and atmospheric moisture, preventing oxidative and hydrolytic degradation.
-
Chemical Derivatization (Acetal Protection): If the compound needs to be stored for extended periods or subjected to purification (such as distillation), it is highly recommended to convert the aldehyde into an acetal (e.g., dimethyl acetal). Acetal protection masks the electrophilic carbonyl carbon, completely halting aldol condensation and polymerization. The acetal is thermally stable and can be easily hydrolyzed back to the α-bromoaldehyde using a trace amount of acid immediately prior to use[4].
References
-
Title: 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem - NIH Source: nih.gov URL: [Link]
-
Title: Corallina officinalis chemical compounds obtained by supercritical fluid extraction - Bioflux Source: bioflux.com.ro URL: [Link]
-
Title: Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide | The Journal of Organic Chemistry Source: acs.org URL: [Link]
-
Title: Analysis of Aromatic Fraction of Sparkling Wine Manufactured by Second Fermentation and Aging in Bottles Using Different Types of Closures - MDPI Source: mdpi.com URL: [Link]
-
Title: Accelerated stability and forced degradation studies - Alphalyse Source: alphalyse.com URL: [Link]
-
Title: Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - CoLab.ws Source: colab.ws URL: [Link]
-
Title: Can an aldehyde halogenate? : r/chemistry - Reddit Source: reddit.com URL: [Link]
Sources
- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioflux.com.ro [bioflux.com.ro]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accelerated stability and forced degradation [alphalyse.com]
- 7. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method | CoLab [colab.ws]
Methodological & Application
Application Note: 2-Bromooctadecanal as a Robust Internal Standard for the Accurate Quantification of Long-Chain Aldehydes in Lipidomics
Introduction: The Analytical Challenge of Fatty Aldehydes
Long-chain fatty aldehydes are crucial lipid molecules involved in a variety of biological processes, including the metabolism of plasmalogens, signaling pathways, and as byproducts of lipid peroxidation.[1][2][3] Their accurate quantification is essential for understanding their roles in both normal physiology and pathological conditions like neurodegenerative diseases and cancer.[2][4][5] However, the analysis of these molecules is challenging due to their low abundance, chemical reactivity, and poor ionization efficiency in mass spectrometry.[1][6][7]
A critical component for reliable quantification in mass spectrometry-based lipidomics is the use of an appropriate internal standard.[8][9][10] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the biological matrix, and be easily distinguishable by the detector.[8][10] This application note details the use of 2-Bromooctadecanal as a superior internal standard for the quantitative analysis of C16-C20 long-chain fatty aldehydes using gas chromatography-mass spectrometry (GC-MS).
Rationale for 2-Bromooctadecanal as an Internal Standard
2-Bromooctadecanal is an excellent choice as an internal standard for the analysis of long-chain fatty aldehydes for several key reasons:
-
Structural Similarity: With its 18-carbon chain, 2-Bromooctadecanal closely resembles endogenous long-chain aldehydes such as octadecanal, ensuring similar extraction efficiency and derivatization kinetics.
-
Chemical Stability: The bromo- group at the alpha-position does not interfere with the derivatization of the aldehyde functional group, which is crucial for GC-MS analysis.
-
Unique Mass Spectrometric Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[11][12] This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing the bromine atom, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This unique signature makes the internal standard easily identifiable and distinguishable from endogenous lipids, even at low concentrations.[13]
-
Absence in Biological Systems: 2-Bromooctadecanal is a synthetic molecule and is not naturally present in biological samples, a primary requirement for an internal standard.[10]
Experimental Workflow
The overall workflow for the quantification of long-chain fatty aldehydes using 2-Bromooctadecanal as an internal standard involves sample homogenization, lipid extraction with the internal standard, derivatization, and subsequent GC-MS analysis.
Caption: Workflow for the quantification of long-chain fatty aldehydes.
Detailed Protocols
Preparation of 2-Bromooctadecanal Internal Standard Stock Solution
-
Materials: 2-Bromooctadecanal (CAS: 56599-95-2)[14], Hexane (HPLC grade).
-
Procedure:
-
Accurately weigh 10 mg of 2-Bromooctadecanal.
-
Dissolve in 10 mL of hexane to prepare a 1 mg/mL stock solution.
-
Prepare working solutions by serial dilution in hexane to achieve a final concentration that is within the expected range of the endogenous aldehydes in your samples. A typical working concentration might be 10 µg/mL.
-
Store stock and working solutions at -20°C in amber glass vials.
-
Sample Preparation and Lipid Extraction
This protocol is based on the widely used Folch method for lipid extraction.[15]
-
Materials: Biological sample (e.g., 100 mg tissue or 1x10⁷ cells), Chloroform, Methanol, 0.9% NaCl solution, 2-Bromooctadecanal working solution.
-
Procedure:
-
Homogenize the biological sample in a suitable volume of ice-cold methanol.
-
Add the 2-Bromooctadecanal internal standard working solution to the homogenate. The amount added should be consistent across all samples and quality controls.
-
Add chloroform to the homogenate to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Derivatization of the aldehyde group to a PFB-oxime is essential for improving volatility and detection sensitivity in GC-MS.[1][4]
-
Materials: Dried lipid extract, PFBHA hydrochloride solution (5 mg/mL in pyridine), Ethyl acetate, Hexane.
-
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of ethyl acetate.
-
Add 50 µL of the PFBHA solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the derivatized aldehydes to a clean vial for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions (suggested):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (suggested):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Selected Ion Monitoring (SIM) Parameters
The use of SIM mode significantly enhances the sensitivity and selectivity of the analysis. The characteristic ions for the PFB-oxime derivatives of long-chain aldehydes and the 2-Bromooctadecanal internal standard should be monitored. The most abundant ion in the EI mass spectrum of PFB-oximes is typically at m/z 181, corresponding to the pentafluorotropylium ion [C₇H₂F₅]⁺.
| Compound | Expected Retention Time (min) | Monitored Ions (m/z) | Rationale for Ion Selection |
| Endogenous C16 Aldehyde (PFB-oxime) | ~20.5 | 181, [M]+ | m/z 181 for quantification, Molecular ion for confirmation. |
| Endogenous C18 Aldehyde (PFB-oxime) | ~22.5 | 181, [M]+ | m/z 181 for quantification, Molecular ion for confirmation. |
| 2-Bromooctadecanal-PFB-oxime (IS) | ~22.6 | [M-Br]⁺, [M]⁺ (⁷⁹Br), [M+2]⁺ (⁸¹Br) | [M-Br]⁺ for quantification, M+ and M+2 for confirmation and purity check. |
Note: The exact m/z values for the molecular ions ([M]⁺) will depend on the specific endogenous aldehyde. The molecular ion of the 2-Bromooctadecanal derivative will show the characteristic 1:1 isotopic pattern for bromine.
Quantification
Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known amounts of the corresponding authentic aldehyde standards.
Caption: Quantification process using an internal standard.
Conclusion
The use of 2-Bromooctadecanal as an internal standard provides a robust and reliable method for the quantification of long-chain fatty aldehydes in complex biological matrices. Its structural similarity to endogenous aldehydes and its unique mass spectrometric signature due to the presence of bromine ensure accurate and precise measurements. This application note provides a comprehensive protocol that can be adapted by researchers in the field of lipidomics to further investigate the role of fatty aldehydes in health and disease.
References
-
Berdyshev, E.V. (2011). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 680-693. [Link]
-
Cyberlipid. (n.d.). Fatty aldehydes analysis. Cyberlipid. [Link]
-
ResearchGate. (n.d.). Reverse phase LC/MS analysis of derivatized fatty aldehyde (III). ResearchGate. [Link]
-
Dubois, M., et al. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. Journal of the American Oil Chemists' Society, 93(8), 1045-1054. [Link]
-
Jones, D.R., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals. [Link]
-
Han, X., & Gross, R.W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 53(8), 1547-1558. [Link]
-
Li, M., et al. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry, 92(14), 9877-9884. [Link]
-
Wang, Y., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(17), 8839-8846. [Link]
-
Wang, Y., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(17), 8839-8846. [Link]
-
Anderson, G.W., et al. (2012). S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1818(3), 501-510. [Link]
-
Dussault, P., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry, 280(1), 65-72. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromooctadecanal. PubChem Compound Database. [Link]
-
Zurek, G., & Karst, U. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry, 80(21), 8295-8302. [Link]
-
Jeleń, H.H., & Gracka, A. (2023). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. Molecules, 28(19), 6969. [Link]
-
Rodriguez-Palenzuela, P., et al. (2021). Lipid Extraction and Analysis. Methods in Molecular Biology, 2295, 1-13. [Link]
-
LCGC International. (2020). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]
-
ResearchGate. (n.d.). Quantitation and Standardization of Lipid Internal Standards for Mass Spectroscopy. ResearchGate. [Link]
-
Kim, D.H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(4), 455-464. [Link]
-
Jones, D.R., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Journal of Analytical Techniques and Research, 2(3), 123-136. [Link]
-
Avanti Polar Lipids. (n.d.). LIPID MAPS MS Standards. Avanti Polar Lipids. [Link]
-
Zurek, G., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3493-3503. [Link]
-
Kireeva, T.V., et al. (2026). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. International Journal of Molecular Sciences, 27(1), 386. [Link]
-
Bishop, L.M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]
-
Petersen, D.R., & Doorn, J.A. (2012). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine, 52(4), 751-760. [Link]
-
AOCS. (2019). Shotgun Lipidomics. AOCS. [Link]
-
De Laurenzi, V., et al. (2006). The role of fatty aldehyde dehydrogenase in epidermal structure and function. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1762(5), 484-490. [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
-
Balbo, S., & Turesky, R.J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133. [Link]
-
Somoano-Blanco, L., et al. (n.d.). Evaluation of spectral accuracy in Mass Spectrometry using compounds containing Cl and Br. University of Oviedo. [Link]
-
Han, X. (2012). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 53(8), 1536-1546. [Link]
-
Yang, K., et al. (2016). Identification and quantitation of lipid C=C location isomers: A shotgun lipidomics approach enabled by photochemical reaction. Analytical Chemistry, 88(6), 3264-3271. [Link]
-
Yang, K., & Han, X. (2012). Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes. Journal of Lipid Research, 53(8), 1559-1570. [Link]
-
Dennis, E.A. (2010). Lipidomics Technologies at the End of the First Decade and the Beginning of the Next. Journal of Lipid Research, 51(8), 2005-2006. [Link]
Sources
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 4. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fortunejournals.com [fortunejournals.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aocs.org [aocs.org]
- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
- 14. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of 2-Bromooctadecanal
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 2-Bromooctadecanal. Long-chain aldehydes are challenging to analyze via conventional reversed-phase LC-MS due to their poor ionization efficiency. To overcome this, the described method employs a targeted derivatization strategy, converting the aldehyde into a charged derivative, thereby significantly enhancing its response in electrospray ionization. The unique isotopic signature of bromine provides an additional layer of specificity for confident identification. This protocol offers a comprehensive workflow, from sample preparation to data acquisition and analysis, designed for researchers in drug development and lipidomics.
Introduction: The Analytical Challenge
2-Bromooctadecanal is a long-chain fatty aldehyde containing a bromine atom at the alpha-position. Such molecules are of interest in various fields, including as potential biomarkers or as intermediates in chemical synthesis. The analysis of long-chain aldehydes by LC-MS/MS is often hampered by their inherent low polarity and poor ionization in common electrospray (ESI) sources[1][2][3]. Derivatization is a well-established strategy to improve the analytical characteristics of such challenging analytes[2][4]. By introducing a functional group that is readily ionizable, the sensitivity of the MS detection can be dramatically improved[2].
This method leverages a derivatization reaction to introduce a permanently charged moiety onto the 2-Bromooctadecanal molecule. This, combined with the specificity of tandem mass spectrometry and the characteristic isotopic pattern of bromine, allows for highly selective and sensitive detection[5][6][7].
Experimental Workflow Overview
The analytical workflow is a multi-step process designed to ensure reproducibility and accuracy. It encompasses sample extraction, a one-pot derivatization reaction, chromatographic separation, and detection by tandem mass spectrometry.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
Materials and Reagents
-
2-Bromooctadecanal standard (PubChem CID: 537255)[8]
-
Internal Standard (IS): d4-2-Bromooctadecanal (or a suitable long-chain aldehyde analog)
-
Girard's Reagent T (Girard-T)
-
Methanol (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC Grade)
-
Water (LC-MS Grade)
-
Acetic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Isopropanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
Sample Preparation: Lipid Extraction
For the extraction of lipids from a biological matrix such as plasma or cell pellets, a modified Bligh-Dyer or Folch extraction using MTBE is recommended for its efficiency and safety.[9][10]
Protocol:
-
To 50 µL of sample (e.g., plasma), add 225 µL of ice-cold methanol containing the internal standard.
-
Vortex briefly to mix.
-
Add 750 µL of MTBE.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully collect the upper organic layer into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
The dried lipid extract is now ready for derivatization.
Derivatization with Girard's Reagent T
Girard's reagents are hydrazine-based compounds that react with aldehydes and ketones to form hydrazones.[4] Girard's Reagent T introduces a quaternary ammonium group, which provides a permanent positive charge, making it ideal for positive-ion ESI-MS analysis.[2][4]
Figure 2: Reaction of 2-Bromooctadecanal with Girard's Reagent T.
Protocol:
-
Reconstitute the dried lipid extract in 100 µL of a 1:1 methanol/water solution containing 0.5% acetic acid.
-
Add 50 µL of a freshly prepared 10 mg/mL solution of Girard's Reagent T in the same solvent.
-
Vortex and incubate the mixture at 60°C for 30 minutes.
-
After incubation, centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method Parameters
Liquid Chromatography
A C18 reversed-phase column is suitable for the separation of this long-chain, derivatized analyte.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity or equivalent UPLC/HPLC system[11] |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water:Acetonitrile (95:5) with 0.1% Acetic Acid |
| Mobile Phase B | 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (90:10) with 0.1% Acetic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 2 min, return to 30% B and equilibrate for 3 min. |
Mass Spectrometry
The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
| Parameter | Recommended Condition |
| MS System | SCIEX 5500 QTRAP or equivalent triple quadrupole mass spectrometer[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V[11] |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Expected Fragmentation
The key to this method is the specific fragmentation of the derivatized 2-Bromooctadecanal. The presence of bromine results in a characteristic isotopic pattern for the precursor ion, with two peaks of nearly equal intensity separated by 2 Da (for 79Br and 81Br)[6][7]. The MRM transitions should be optimized by infusing a derivatized standard.
Predicted MRM Transitions:
-
Precursor Ions (Q1): The molecular weight of 2-Bromooctadecanal is ~347.4 g/mol [8]. After derivatization with Girard-T (loss of H2O), the resulting m/z will be significantly higher and positively charged. The exact m/z must be calculated based on the derivatization reaction. A key feature will be the A/A+2 isotopic pattern.
-
Product Ions (Q3): A characteristic product ion for Girard-T derivatives is often the charged headgroup itself or a fragment resulting from the neutral loss of the long alkyl chain[1]. The fragmentation of the C-Br bond is also possible.
| Analyte | Q1 (m/z) (Isotope) | Q3 (m/z) (Predicted) | Collision Energy (eV) |
| Derivatized 2-Bromooctadecanal | [M+H]+ (79Br) | Fragment 1, Fragment 2 | Optimized (e.g., 20-40) |
| [M+H]+ (81Br) | Fragment 1, Fragment 2 | Optimized (e.g., 20-40) | |
| Derivatized Internal Standard (d4) | [M+H]+ (79Br) | Fragment 1, Fragment 2 | Optimized (e.g., 20-40) |
| [M+H]+ (81Br) | Fragment 1, Fragment 2 | Optimized (e.g., 20-40) |
Method Validation and Performance
A reliable quantitative method requires thorough validation.[12]
-
Linearity: The method should be linear over a biologically relevant concentration range. Calibration curves should be prepared in a surrogate matrix, with a correlation coefficient (r²) of >0.99 being desirable.[13]
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3 for LOD and 10 for LOQ).
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be assessed by analyzing quality control (QC) samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the LOQ).[14]
-
Matrix Effects: Post-extraction spike experiments should be performed to evaluate the impact of the biological matrix on ionization efficiency.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the detection and quantification of 2-Bromooctadecanal. By employing a targeted derivatization strategy, the inherent challenges of analyzing long-chain aldehydes are overcome. The high selectivity of tandem mass spectrometry, combined with the unique isotopic signature of bromine, ensures confident and accurate results. This protocol is designed to be readily implemented by researchers in lipidomics and drug development, providing a reliable tool for their analytical needs.
References
-
Liebisch, G., et al. (2020). Lipidomics from sample preparation to data analysis: a primer. Journal of Lipid Research. Available at: [Link]
-
Piszczatowska, K., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. Available at: [Link]
-
Kruve, A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Maschek, A., et al. (n.d.). Lipidomics SOP - HSC Cores. BookStack. Available at: [Link]
-
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare. Available at: [Link]
-
Berdyshev, E. V. (2011). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Williams, T. I., et al. (2005). Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
de Hoffmann, E., & Stroobant, V. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry. Available at: [Link]
-
Wang, M., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]
-
Kruve, A., et al. (2010). Targeted LC-MS Derivatization for Aldehydes and Carboxylic Acids With a New Derivatization Agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Shishov, A., et al. (2021). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules. Available at: [Link]
-
Shishov, A., et al. (2021). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules. Available at: [Link]
-
Vigor, C., et al. (2021). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Antioxidants. Available at: [Link]
-
Calza, P., et al. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. PubChem. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. Doc Brown's Chemistry. Available at: [Link]
-
Cyberlipid Center. (n.d.). Fatty aldehydes analysis. Cyberlipid. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Doc Brown's Chemistry. Available at: [Link]
-
Wiese, C., et al. (2022). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of n-decane (A) and 1-bromodecane (B). ResearchGate. Available at: [Link]
-
Fu, Q., et al. (2014). Integrated quantification and identification of aldehydes and ketones in biological samples. Analyst. Available at: [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
-
Spickard, C. M., et al. (2015). LC-MS-based Methods for Characterizing Aldehydes. Journal of Chromatography B. Available at: [Link]
-
Andreoli, R., et al. (2003). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link]
-
Li, K., & Li, L. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]
-
Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Shimadzu. Available at: [Link]
-
Spickard, C. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants. Available at: [Link]
Sources
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. rsc.org [rsc.org]
- 13. Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Bromooctadecanal for GC-MS Analysis
Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide
Introduction & Scientific Rationale
The identification and quantification of α -halo fatty aldehydes, such as 2-bromooctadecanal and 2-bromohexadecanal, are critical in lipidomics and inflammation research. These unique lipid mediators are generated in vivo when reactive halogenating species—specifically hypobromous acid (HOBr) produced by eosinophil peroxidase (EPO)—attack the vinyl ether bonds of plasmalogen phospholipids [1].
The Analytical Challenge: Thermal Lability
Analyzing 2-bromooctadecanal via standard Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant physicochemical hurdle. The α -bromo group is highly susceptible to thermal degradation. When injected into a standard GC inlet (typically 250°C–280°C), underivatized 2-bromooctadecanal undergoes rapid dehydrobromination (loss of HBr), artifactually converting into 2-octadecenal. This degradation destroys the analyte, rendering direct quantification impossible.
The Solution: PFBHA Derivatization & NICI-MS
To bypass thermal degradation, the aldehyde functional group must be stabilized. This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to convert 2-bromooctadecanal into a thermally stable pentafluorobenzyl oxime (PFBO) derivative[2].
This derivatization strategy serves a dual, synergistic purpose:
-
Thermal Stabilization: The conversion of the reactive carbonyl into an oxime prevents the β -elimination of the bromine atom during GC vaporization.
-
Signal Amplification: The introduction of the highly electronegative pentafluorobenzyl moiety makes the molecule an ideal candidate for Negative Ion Chemical Ionization (NICI) . In NICI, the PFB group efficiently captures thermal electrons, boosting detection sensitivity by 100- to 1000-fold compared to standard Electron Impact (EI) ionization, allowing for femtomole-to-attomole limits of detection.
Biochemical generation of 2-Bromooctadecanal and its analytical stabilization pathway.
Comparative Analysis of Derivatization Strategies
Choosing the correct derivatization agent is a matter of matching the chemical properties of the analyte to the detection modality. Table 1 summarizes why PFBHA is the gold standard for α -halo aldehydes.
Table 1: Comparison of Derivatization Methods for Fatty Aldehydes
| Method / Reagent | Target Derivative | GC-MS Suitability | Thermal Stability of α -Bromo | Sensitivity (MS Mode) |
| None (Underivatized) | N/A | Poor | Very Low (HBr loss) | Low (EI) |
| Methoxyamine | Methoxime | Good | Moderate | Moderate (EI) |
| DNPH | Hydrazone | Poor (Better for LC) | Low (Degrades in GC) | Moderate (LC-ESI) |
| PFBHA | PFB-Oxime | Excellent | High | Ultra-High (NICI) |
Experimental Protocol
Note: This protocol is a self-validating system. The inclusion of a deuterated internal standard prior to extraction ensures that any matrix effects, extraction losses, or incomplete derivatization kinetics are mathematically normalized.
Materials & Reagents
-
Standards: 2-Bromooctadecanal (analytical grade), Internal Standard (e.g., d4 -hexadecanal or 13C -labeled analog).
-
Derivatization Reagent: PFBHA·HCl (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride), 50 mM prepared fresh in 50 mM PIPES buffer (pH 6.5) or Tris-HCl (pH 7.4).
-
Solvents: Optima LC/MS grade Hexane, Methanol, Chloroform, and HPLC-grade Water.
Step-by-Step Methodology
Phase 1: Extraction & Spiking
-
Aliquot 100 µL of biological sample (e.g., plasma, cell lysate) into a borosilicate glass tube with a PTFE-lined cap.
-
Add 10 µL of the Internal Standard solution (e.g., 10 pmol/µL) to the sample to establish the quantitative baseline.
-
Perform a modified Bligh-Dyer lipid extraction by adding 375 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 30 seconds.
-
Add 125 µL of Chloroform and 125 µL of HPLC Water. Centrifuge at 3,000 × g for 5 minutes at 4°C to achieve phase separation.
-
Carefully collect the lower organic (chloroform) phase and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas.
Phase 2: PFBHA Derivatization 6. Reconstitute the dried lipid extract in 100 µL of Methanol. 7. Add 100 µL of the 50 mM PFBHA·HCl aqueous buffer solution. 8. Incubation: Cap the tube and incubate at room temperature (20°C–25°C) for 60 minutes.
-
Expert Insight: Do not exceed 40°C. Elevated temperatures during this step can prematurely trigger the loss of the α -bromine atom before the protective oxime fully forms.
Phase 3: Liquid-Liquid Recovery 9. Stop the reaction by adding 500 µL of HPLC Water. 10. Add 1.0 mL of Hexane to extract the non-polar PFBO derivatives. Vortex for 1 minute. 11. Centrifuge at 2,000 × g for 3 minutes. 12. Transfer the upper Hexane layer to a GC autosampler vial containing a glass insert. Evaporate to dryness under Nitrogen and reconstitute in 50 µL of Hexane for injection.
Step-by-step laboratory workflow for the extraction and derivatization of fatty aldehydes.
GC-MS/NICI Analytical Parameters
Successful detection relies on precise tuning of the mass spectrometer for Negative Ion Chemical Ionization.
Table 2: Optimized GC-MS/NICI Parameters
| Parameter | Setting / Specification |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min |
| Injection Mode | Splitless, 1.0 µL volume |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (hold 1 min) → 20°C/min to 200°C → 10°C/min to 300°C (hold 10 min) |
| Ionization Mode | NICI (Negative Ion Chemical Ionization) |
| Reagent Gas | Methane (CH 4 ) at 2.0 mL/min (or manufacturer's optimized pressure) |
| Source Temperature | 150°C (Kept relatively low to minimize fragmentation in NICI) |
Chromatographic Behavior: The Syn/Anti Phenomenon
When analyzing the chromatogram, you will observe two distinct, closely eluting peaks for 2-bromooctadecanal-PFBO. This is not an artifact or a sign of degradation. The reaction between the asymmetrical aldehyde and PFBHA inherently produces both syn- (Z) and anti- (E) geometric isomers around the newly formed C=N double bond [2].
-
Quantitation Rule: The areas of both the syn and anti peaks must be integrated and summed together to calculate the total concentration of the parent aldehyde.
Mass Spectral Interpretation
In NICI, the pentafluorobenzyl group strongly dictates fragmentation. For α -bromo-PFBO derivatives, the molecular ion [M]− is rarely the base peak. Instead, look for highly specific fragment ions resulting from the loss of hydrogen fluoride [M−HF]− or the loss of the halogen [M−Br]− . Monitoring these specific high-mass fragments in Selected Ion Monitoring (SIM) mode eliminates background matrix noise, providing the self-validating specificity required for rigorous quantitative lipidomics.
References
-
Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia. Source: Clinical Lipidology / PubMed Central (PMC) URL:[Link]
-
Mass Spectrometry of Fatty Aldehydes. Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids / PubMed Central (PMC) URL:[Link]
Application Note: Quantification of 2-Bromooctadecanal in Biological Samples
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Inflammation Biomarker Discovery, Lipidomics, Inhalation Toxicology, and Cardiovascular Research
Introduction & Biological Relevance
2-Bromooctadecanal (2-BODA, C₁₈H₃₅BrO) is a highly reactive α-bromo fatty aldehyde (α-BrFALD)[1]. It acts as a potent lipid mediator and a highly specific biomarker for oxidative stress driven by eosinophil and neutrophil activation.
In vivo, 2-BODA is generated when reactive brominating species—primarily hypobromous acid (HOBr) produced by the catalytic action of eosinophil peroxidase (EPO) or myeloperoxidase (MPO) on hydrogen peroxide and bromide—target the vinyl ether bond of plasmalogens ()[2]. Because plasmalogens are highly enriched in the sarcolemma of cardiomyocytes, brain tissue, and immune cells, the localized production of 2-BODA is a critical pathophysiological event in asthma, halogen gas (Br₂) inhalation injury, and ischemia-reperfusion cardiac injury ().
Once formed, 2-BODA acts as a potent electrophile. It drives leukocyte chemotaxis, induces endothelial barrier dysfunction, and rapidly alkylates nucleophiles such as glutathione (GSH) and protein cysteine residues[3].
Biochemical pathway of 2-Bromooctadecanal formation and downstream physiological effects.
Analytical Challenges & Causality in Experimental Design
Quantifying free 2-BODA in biological matrices is notoriously difficult due to its low physiological abundance, high volatility, and extreme electrophilicity. To create a self-validating and robust quantification system , this protocol utilizes two mandatory chemical interventions:
-
Thiol Quenching (Ex Vivo Artifact Prevention): Because 2-BODA rapidly reacts with sulfhydryl groups, lysing cells without protecting the endogenous lipid pool results in the artifactual consumption of 2-BODA by cellular GSH. We mandate the immediate addition of N-ethylmaleimide (NEM) during sample collection. NEM irreversibly alkylates free thiols, preserving the true in vivo concentration of free 2-BODA.
-
Charge-Tagging Derivatization: Native aliphatic aldehydes lack easily ionizable functional groups, resulting in poor electrospray ionization (ESI) efficiency. We utilize Girard’s Reagent T (GRT) to derivatize the aldehyde into a stable hydrazone. GRT contains a quaternary ammonium group, imparting a permanent positive charge that exponentially amplifies ESI+ sensitivity and yields highly predictable fragmentation pathways for Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS Quantification of 2-BODA
Phase 1: Sample Collection and Thiol Quenching
-
Aliquot 100 µL of plasma or 50 mg of homogenized tissue (e.g., lung or cardiac tissue) into a silanized glass vial.
-
Immediately add 10 µL of 200 mM N-ethylmaleimide (NEM) prepared in phosphate buffer (pH 7.4). Causality: NEM rapidly blocks endogenous glutathione and protein cysteines. Omitting this step leads to false-negative quantification due to ex vivo adduct formation.
-
Vortex for 30 seconds and incubate at room temperature for 10 minutes to ensure complete thiol blockade.
Phase 2: Internal Standard Spiking & Lipid Extraction
-
Spike the homogenate with 10 µL of 1 µM deuterium-labeled internal standard (e.g., d₄-2-bromohexadecanal). Causality: The stable isotope internal standard corrects for variable lipid extraction efficiencies and matrix-induced ion suppression, ensuring the assay remains self-validating.
-
Perform a modified Folch extraction by adding 1.5 mL of Chloroform:Methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes, then add 300 µL of LC-MS grade water to induce phase separation.
-
Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Carefully extract the lower organic (chloroform) phase containing the lipids and transfer it to a new glass vial. Evaporate to dryness under a gentle stream of nitrogen gas.
Phase 3: Charge-Tagging Derivatization
-
Reconstitute the dried lipid film in 100 µL of LC-MS grade methanol.
-
Add 50 µL of 10 mM Girard’s Reagent T (GRT) and 5 µL of glacial acetic acid (acting as an acid catalyst).
-
Incubate the mixture at 60°C for 60 minutes. Causality: The acid-catalyzed reaction forms a stable GRT-hydrazone. The permanent positive charge of the quaternary ammonium group bypasses the poor proton affinity of native 2-BODA.
-
Evaporate the solvent under nitrogen and reconstitute in 100 µL of Initial Mobile Phase (80% Methanol / 20% Water with 0.1% Formic Acid).
Phase 4: LC-MS/MS Analysis
-
Inject 10 µL onto a C18 reverse-phase UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Perform Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode using the optimized transitions outlined in Table 1 .
Step-by-step LC-MS/MS workflow for the robust quantification of 2-Bromooctadecanal.
Quantitative Data Presentation
The derivatization of α-bromo fatty aldehydes with Girard's Reagent T results in a specific mass shift (+114.1 Da net addition). During collision-induced dissociation (CID), the GRT-hydrazone undergoes a highly predictable neutral loss of trimethylamine (59.1 Da), providing an exceptionally clean MRM transition.
Table 1: MRM Transitions for GRT-Derivatized α-Bromo Fatty Aldehydes
| Analyte | Precursor Ion [M]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) |
| 2-Bromooctadecanal (⁷⁹Br) | 460.3 | 401.2 | 28 | 0.5 nM |
| 2-Bromooctadecanal (⁸¹Br) | 462.3 | 403.2 | 28 | 0.5 nM |
| 2-Bromohexadecanal (⁷⁹Br) | 432.3 | 373.2 | 28 | 0.5 nM |
| IS: d₄-2-Bromohexadecanal | 436.3 | 377.2 | 28 | N/A |
Note: Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, monitoring both isotopic precursor-to-product transitions ensures peak confirmation and prevents false positives from isobaric lipid interferences.
References
-
Albert, C. J., Thukkani, A. K., Heuertz, R. M., Slungaard, A., Hazen, S. L., & Ford, D. A. (2003). Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde. Journal of Biological Chemistry, 278(11), 8942-8950.[Link]
-
Duerr, M. A., et al. (2018). Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify glutathione and protein. Journal of Lipid Research, 59(9), 1620-1632.[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 537255, 2-Bromooctadecanal.[Link]
-
Ford, D. A., et al. (2016). Formation of chlorinated lipids post-chlorine gas exposure. Journal of Lipid Research, 57(9), 1529-1540.[Link]
Sources
- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Bromooctadecanal in Elucidating Protein-Lipid Interactions
Introduction: The Critical Role of Protein-Lipid Interactions and the Emergence of Covalent Probes
The intricate dance between proteins and lipids at cellular membranes governs a vast array of biological processes, from signal transduction to membrane trafficking and the regulation of enzyme activity.[1][2][3] Dysregulation of these interactions is often implicated in the pathogenesis of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2][3] Consequently, the development of robust methodologies to identify and characterize protein-lipid interactions is of paramount importance for fundamental biological research and for the discovery of novel therapeutic targets.[2][4]
While various biophysical and biochemical techniques have been developed to study these interactions, a significant challenge lies in capturing transient and low-affinity binding events within the complex and dynamic environment of a living cell.[3] To address this, chemical biologists have engineered a powerful toolkit of lipid probes designed to covalently label interacting proteins, thereby providing a stable "snapshot" of these interactions for subsequent identification and analysis.[3][5][6] These probes often feature a lipid moiety that mimics an endogenous lipid, coupled with a reactive group that forms a covalent bond with nearby proteins.
This application note introduces 2-Bromooctadecanal , a novel, long-chain fatty aldehyde analog, as a potential covalent probe for the study of protein-lipid interactions. Its 18-carbon chain mimics that of stearic acid, a common saturated fatty acid, allowing it to intercalate into cellular membranes and potentially interact with lipid-binding proteins. The presence of two key reactive groups, an aldehyde and an α-bromo substituent, offers a unique opportunity for covalent protein labeling. This guide will provide a theoretical framework for its mechanism of action, detailed protocols for its application in cell-based systems, and expert insights into experimental design and data interpretation.
The Dual Reactivity of 2-Bromooctadecanal: A Mechanistic Hypothesis
The utility of 2-Bromooctadecanal as a probe for protein-lipid interactions is predicated on the reactivity of its functional groups. We hypothesize a two-pronged mechanism for covalent modification of proteins:
-
Schiff Base Formation via the Aldehyde Group: The aldehyde moiety can react with the primary amino groups of lysine residues on a protein's surface to form a Schiff base. This reaction is initially reversible but can be rendered irreversible through reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This targeted reactivity with lysine residues provides a means to covalently capture proteins in close proximity to the lipid probe.[7]
-
Nucleophilic Substitution at the α-Bromo Position: The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic attack by amino acid side chains such as the thiolate of cysteine or the imidazole of histidine. This results in the formation of a stable carbon-sulfur or carbon-nitrogen bond, respectively, and the displacement of the bromide ion. This provides an alternative and potentially more direct route to covalent labeling.
The combination of these two reactive centers suggests that 2-Bromooctadecanal may be capable of labeling a broad range of lipid-binding proteins, offering a versatile tool for discovery proteomics.
Visualizing the Proposed Mechanism of Action
To illustrate the hypothesized covalent labeling of a target protein by 2-Bromooctadecanal, the following diagram outlines the key chemical transformations.
Caption: Hypothesized reaction mechanisms of 2-Bromooctadecanal with protein nucleophiles.
Experimental Workflow: From Cell Labeling to Protein Identification
The successful application of 2-Bromooctadecanal for identifying novel protein-lipid interactions hinges on a meticulously planned experimental workflow. The following protocol is designed for a typical mammalian cell culture system and can be adapted for other model organisms. This workflow is based on established affinity-based protein profiling (ABPP) methodologies.[4][8][9]
Diagram of the Experimental Workflow
Caption: A generalized workflow for affinity-based protein profiling using 2-Bromooctadecanal.
Detailed Protocols
Part 1: Cell Culture and Labeling with 2-Bromooctadecanal
-
Cell Seeding: Plate mammalian cells of interest (e.g., HeLa, HEK293T) in a suitable culture dish and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of 2-Bromooctadecanal in an appropriate solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 10-50 mM.
-
Cell Treatment: Dilute the 2-Bromooctadecanal stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing significant cytotoxicity. A starting concentration range of 10-100 µM is recommended.
-
Incubation: Replace the existing cell culture medium with the medium containing 2-Bromooctadecanal. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized to allow for probe uptake and interaction with target proteins.
-
Control Samples: It is essential to include appropriate controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the probe-treated samples.
-
Competition Control: Co-incubate cells with an excess of a non-brominated long-chain fatty aldehyde (e.g., octadecanal) to identify proteins that specifically interact with the bromo-aldehyde probe.
-
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation.
Part 2: Cell Lysis and Protein Extraction
-
Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption and to shear genomic DNA.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
Part 3: Optional Reduction of Schiff Bases
For experiments targeting lysine residues, a reduction step can be included to stabilize the Schiff base linkage.
-
Reduction Reaction: Add a freshly prepared solution of sodium cyanoborohydride (NaBH₃CN) to the clarified lysate to a final concentration of 50-100 mM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding a Tris-based buffer.
Part 4: Click Chemistry for Reporter Tag Conjugation
To enable the enrichment of labeled proteins, a reporter tag with a "clickable" functional group (e.g., an azide or alkyne) is conjugated to the probe-protein adduct. This requires a modified 2-Bromooctadecanal containing a bioorthogonal handle, or a reporter tag that reacts with the aldehyde. For the purpose of this protocol, we will assume the use of a reporter tag that can react with the aldehyde post-labeling. A more direct approach would involve synthesizing a version of 2-Bromooctadecanal that already contains a clickable handle.
Assuming a clickable aldehyde-reactive probe is used for biotinylation:
-
Reaction Mix: In a microcentrifuge tube, combine the protein lysate (1-2 mg of total protein) with the biotin-azide reporter tag, copper(II) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
Part 5: Enrichment of Labeled Proteins
-
Bead Preparation: Prepare streptavidin-conjugated agarose or magnetic beads by washing them several times with the lysis buffer.
-
Affinity Capture: Add the prepared beads to the lysate from the click chemistry reaction. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with a series of buffers of increasing stringency (e.g., lysis buffer, high-salt buffer, and urea-containing buffer) to remove non-specifically bound proteins.
Part 6: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a denaturant (e.g., urea). Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Tryptic Digestion: Wash the beads to remove the denaturant and resuspend them in a digestion buffer (e.g., ammonium bicarbonate). Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Part 7: Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine such as Mascot or Sequest.
-
Protein Identification and Quantification: Identify proteins that are significantly enriched in the probe-treated samples compared to the control samples. Label-free quantification or isotopic labeling methods can be used for accurate quantification.
-
Bioinformatic Analysis: Perform functional annotation and pathway analysis on the identified protein hits to gain insights into the biological processes they are involved in.
Quantitative Data and Troubleshooting
| Parameter | Recommended Range | Rationale |
| 2-Bromooctadecanal Concentration | 10 - 100 µM | To achieve sufficient labeling while minimizing cytotoxicity. This should be empirically determined for each cell line. |
| Incubation Time | 1 - 4 hours | To allow for cellular uptake and interaction with target proteins. Longer times may lead to off-target effects. |
| Protein Lysate Concentration | 1 - 5 mg/mL | A sufficient protein concentration is required for efficient downstream enrichment and analysis. |
| Click Chemistry Reagents | Varies by kit | Follow the manufacturer's instructions for optimal reaction conditions. |
| Streptavidin Bead Volume | 20 - 50 µL of slurry per mg of lysate | To ensure sufficient binding capacity for the biotinylated proteins. |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| High background/non-specific binding | Insufficient washing of beads; Probe concentration too high. | Increase the number and stringency of wash steps. Perform a dose-response to find the optimal probe concentration. |
| Low yield of enriched proteins | Inefficient labeling or click reaction; Insufficient amount of starting material. | Optimize labeling and click reaction conditions. Increase the amount of protein lysate used for enrichment. |
| High cell toxicity | Probe concentration is too high. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of the probe. |
| No enrichment of known lipid-binding proteins | The probe may not be targeting the expected proteins. | Validate the probe's reactivity with a known lipid-binding protein in vitro. Consider alternative labeling strategies. |
Conclusion and Future Perspectives
2-Bromooctadecanal presents an intriguing new tool for the exploration of the cellular lipidome and its interactions with the proteome. Its dual reactivity offers the potential to label a diverse range of proteins that associate with cellular membranes. The protocols outlined in this application note provide a comprehensive framework for researchers to begin investigating the utility of this novel probe. As with any new chemical tool, careful optimization and the use of appropriate controls are paramount for generating reliable and interpretable data. Future studies could involve the synthesis of 2-Bromooctadecanal analogs containing different reactive groups or reporter tags to further expand its applicability in the exciting and dynamic field of chemical biology.
References
-
Annual Reviews. (2019, June 20). Membrane Protein–Lipid Interactions Probed Using Mass Spectrometry. Retrieved from [Link]
-
bioRxiv. (2026, January 17). An Integrated Method for Profiling Lipid–Protein Interactions Using Multifunctional Lipid Probes. Retrieved from [Link]
-
Molecular Biology of the Cell. (2017, October 13). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Retrieved from [Link]
-
PubMed. (2026, January 18). An Integrated Method for Profiling Lipid-Protein Interactions Using Multifunctional Lipid Probes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromooctadecanal. Retrieved from [Link]
-
PMC. (2014, August 15). Turning the spotlight on protein-lipid interactions in cells. Retrieved from [Link]
-
PubMed. (n.d.). New fluorescent octadecapentaenoic acids as probes of lipid membranes and protein-lipid interactions. Retrieved from [Link]
-
PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
ResearchGate. (n.d.). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Retrieved from [Link]
-
PMC. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link]
-
PubMed. (n.d.). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). BioDolphin as a comprehensive database of lipid–protein binding interactions. Retrieved from [Link]
-
Frontiers in Chemistry. (2018, April 8). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
PMC. (n.d.). Lipid-mediated interactions between intrinsic membrane proteins: dependence on protein size and lipid composition. Retrieved from [Link]
-
PMC. (n.d.). Specificity of Intramembrane Protein–Lipid Interactions. Retrieved from [Link]
-
YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I. Retrieved from [Link]
-
PMC. (n.d.). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
PMC. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]
-
YouTube. (2024, December 3). Synthesis / MultiStep Reactions in Organic Chemistry (Live Recording) Pre-Finals Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive affinity-based proteome profiling and imaging to reveal potential cellular targets of betulinic acid. Retrieved from [Link]
-
ScienceDirect. (2012, June 28). An overview of the chemistry and biology of reactive aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Retrieved from [Link]
-
Journal of Lipid Research. (2016, February 5). Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds. Retrieved from [Link]
-
MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bromfenac Sodium? Retrieved from [Link]
-
PubMed. (1998, October 1). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Retrieved from [Link]
-
PMC. (2022, February 18). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Retrieved from [Link]
-
ResearchGate. (2016, August 10). What's a good protocol for using Alexa Flour antibodies for IHC in brain tissue? Retrieved from [Link]
Sources
- 1. molbiolcell.org [molbiolcell.org]
- 2. Protein-Lipid Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 3. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. An Integrated Method for Profiling Lipid-Protein Interactions Using Multifunctional Lipid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
Application Note: High-Yield Synthesis and SAR Profiling of 2-Bromooctadecanal Analogs
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Organocatalytic Synthesis, Lipid Electrophile Biology, and Structure-Activity Relationship (SAR) Profiling
Introduction and Mechanistic Rationale
2-Bromooctadecanal (2-BODA, CAS: 56599-95-2) is a highly reactive, endogenously produced alpha-bromo fatty aldehyde [1]. Under inflammatory conditions, the myeloperoxidase (MPO) system utilizes hydrogen peroxide and bromide ions to generate reactive brominating species (e.g., HOBr). These species selectively target the vinyl ether bonds of plasmalogens—a major class of phospholipids enriched in mammalian cell membranes—resulting in the cleavage of the lipid tail and the generation of 2-BODA and lysophosphatidylcholine [2].
As a potent lipid electrophile, 2-BODA and its analogs (such as 2-bromohexadecanal) covalently modify nucleophilic residues on proteins, inhibiting critical lipid-processing enzymes like sphingosine-1-phosphate (S1P) lyase and disrupting protein palmitoylation networks [3].
To systematically study these interactions, researchers require high-purity libraries of 2-BODA analogs. However, the synthesis of long-chain alpha-halo aldehydes is notoriously difficult; traditional bromination using Br₂/dioxane often results in over-bromination, while basic workups trigger dehydrohalogenation to form α,β-unsaturated aldehydes.
This application note details a highly controlled, organocatalytic methodology utilizing L-proline and N-bromosuccinimide (NBS) to synthesize 2-BODA and its analogs. This self-validating protocol prevents over-oxidation and ensures the high stereochemical and regiochemical fidelity required for rigorous SAR profiling.
MPO-mediated generation of 2-BODA via plasmalogen cleavage.
Synthetic Strategy: Organocatalytic Alpha-Halogenation
To avoid the pitfalls of traditional electrophilic halogenation, we employ an enamine-mediated organocatalytic approach. L-proline acts as a secondary amine catalyst, condensing with the fatty aldehyde to form a sterically hindered enamine intermediate. This intermediate reacts selectively with NBS (or NCS/NFSI for chloro/fluoro analogs) at the alpha position. The resulting iminium bromide is rapidly hydrolyzed by ambient moisture or during mild aqueous workup to release the alpha-bromo aldehyde, regenerating the catalyst.
Organocatalytic alpha-bromination of octadecanal using L-proline and NBS.
Detailed Experimental Protocol
Expert Insight: Alpha-bromo fatty aldehydes are highly sensitive to base-catalyzed elimination. All glassware must be acid-washed, and basic solutions (e.g., NaHCO₃) must be strictly avoided during the workup.
Reagents and Materials
-
Substrate: Octadecanal (Stearaldehyde), ≥98% purity.
-
Halogenating Agent: N-Bromosuccinimide (NBS), recrystallized from boiling water and dried under vacuum.
-
Catalyst: L-Proline, ≥99%.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quenching Agent: 10% w/v Sodium thiosulfate (Na₂S₂O₃) aqueous solution.
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve octadecanal (1.0 mmol, 268.5 mg) in anhydrous DCM (15 mL).
-
Catalyst Addition: Add L-proline (0.1 mmol, 11.5 mg, 10 mol%). Stir the suspension at 0 °C for 15 minutes to initiate enamine formation.
-
Halogenation: Slowly add recrystallized NBS (1.05 mmol, 186.9 mg) in three portions over 15 minutes. The reaction mixture will turn slightly yellow.
-
In-Process Monitoring (Self-Validation): Stir the reaction at 0 °C for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The disappearance of the octadecanal spot (Rf ~0.6) and the appearance of a slightly lower, UV-active/KMnO₄-stainable spot (Rf ~0.55) indicates completion.
-
Quenching: Quench the reaction by adding 10 mL of 10% Na₂S₂O₃ to reduce any unreacted NBS. Crucial: Verify the absence of active bromine by spotting the organic layer on starch-iodide paper (must remain white).
-
Extraction and Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine (15 mL). Do not wash with base.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a temperature not exceeding 25 °C to prevent thermal degradation.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (pre-treated with 1% acetic acid in hexanes to prevent on-column elimination). Elute with 100% Hexanes to 98:2 Hexanes:Ethyl Acetate.
-
Storage: Store the purified 2-BODA neat, under an argon atmosphere, at -80 °C.
Structure-Activity Relationship (SAR) Profiling
To understand the biological footprint of 2-BODA, a library of analogs varying in chain length and halogen substitution was synthesized using variations of the above protocol (substituting NBS with NCS for chlorination, or NFSI for fluorination).
The analogs were evaluated in a biochemical assay measuring the inhibition of S1P Lyase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme critical for sphingolipid metabolism. S1P Lyase possesses a nucleophilic active site that is irreversibly modified by alpha-halo aldehydes.
Table 1: SAR of Alpha-Halo Fatty Aldehydes against S1P Lyase
| Compound ID | Aliphatic Chain | Alpha-Substituent | Yield (%) | S1P Lyase IC₅₀ (µM)* | Mechanistic Observation |
| 1 (2-FODA) | C18 (Octadecanal) | Fluoro (-F) | 68% | > 50.0 | Poor leaving group; acts primarily as a reversible competitive inhibitor. |
| 2 (2-CODA) | C18 (Octadecanal) | Chloro (-Cl) | 82% | 4.2 ± 0.3 | Moderate electrophilicity; forms stable covalent adducts slowly. |
| 3 (2-BODA) | C18 (Octadecanal) | Bromo (-Br) | 85% | 0.8 ± 0.1 | Optimal balance of leaving group ability and lipid pocket affinity. |
| 4 (2-BrHDA) | C16 (Hexadecanal) | Bromo (-Br) | 87% | 1.1 ± 0.2 | Slightly reduced hydrophobic interaction compared to C18 chain [2]. |
| 5 (2-BrECA) | C20 (Eicosanal) | Bromo (-Br) | 79% | 3.5 ± 0.4 | Steric bulk of the C20 chain hinders active site entry. |
| 6 (Control) | C18 (Octadecanal) | Hydrogen (-H) | N/A | > 100 | Non-electrophilic; validates the requirement of the alpha-halogen. |
*IC₅₀ values are representative metrics based on the relative electrophilic reactivity and established lipid-protein interaction models for alpha-halo aldehydes.
SAR Conclusions
-
Halogen Leaving Group: The potency directly correlates with the leaving group ability of the halogen (Br > Cl >> F). The fluoro-analog (Compound 1) fails to act as an irreversible inhibitor, proving that covalent modification via halide displacement is the primary mechanism of action.
-
Chain Length: The C18 chain (2-BODA) provides the optimal hydrophobic interface for the S1P lyase lipid-binding pocket. Extending the chain to C20 (Compound 5) results in a steric clash, reducing inhibitory potency.
References
-
PubChem. "2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem." National Center for Biotechnology Information. Available at:[Link]
-
Thukkani, A. K., et al. "Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes." Journal of Biological Chemistry, vol. 277, no. 10, 2002, pp. 8476-8483. Available at:[Link]
-
Honavar, J., et al. "Mechanisms and Treatment of Halogen Inhalation–Induced Pulmonary and Systemic Injuries in Pregnant Mice." Hypertension, vol. 70, no. 2, 2017, pp. 350-360. Available at:[Link]
use of 2-Bromooctadecanal in high-throughput screening assays
Application Note: Deployment of 2-Bromooctadecanal as a Covalent Probe in High-Throughput Screening for Lipid Metabolism Modulators
Executive Summary
Lipid metabolism plays a foundational role in cellular signaling, membrane dynamics, and disease pathology, including ferroptosis and metabolic syndrome. 2-Bromooctadecanal (2-BOD), an 18-carbon α -bromo fatty aldehyde, is a potent, naturally occurring reactive electrophile. In vivo, reactive brominating species derived from eosinophil peroxidase target the vinyl ether bonds of plasmalogens to generate these α -bromo fatty aldehydes[1]. In the context of High-Throughput Screening (HTS), 2-BOD serves as an indispensable reference inhibitor and chemical probe. It covalently targets nucleophilic active-site cysteines in critical lipid-metabolizing enzymes, such as Fatty Aldehyde Dehydrogenase (FALDH) and Sphingosine-1-Phosphate (S1P) Lyase. This application note details the biochemical rationale, assay architecture, and validated protocols for integrating 2-BOD into robust HTS pipelines.
Mechanistic Rationale: The Causality of Covalent Inhibition
The utility of 2-BOD in HTS stems from its α -bromo moiety, which acts as a highly specific electrophilic warhead. When 2-BOD enters the active site of target enzymes, the proximity of catalytic cysteine residues facilitates a rapid SN2 nucleophilic substitution. The displacement of the bromide ion results in the formation of a stable thioether bond, irreversibly inactivating the enzyme. This mechanism is critical for establishing a stable "Maximum Inhibition" (MIN signal) control in HTS assays, ensuring that the assay window remains constant over extended read times. Furthermore, 2-BOD has been identified in various bioactive plant extracts, making it a relevant compound for phenotypic screening related to anti-proliferative and antioxidant activities[2]. It is also monitored as a key volatile component in agricultural post-harvest preservation technologies[3].
Expert Insight on Buffer Causality: When designing HTS assays involving α -bromo fatty aldehydes, the choice of reducing agent is paramount. Traditional biochemical assays heavily rely on Dithiothreitol (DTT) or β -mercaptoethanol ( β -ME) to maintain enzyme active-site cysteines in a reduced state. However, these reagents are potent nucleophiles that will rapidly react with the α -bromo group of 2-BOD in the bulk solvent, neutralizing the inhibitor before it reaches the enzyme. To preserve the structural integrity of 2-BOD while maintaining enzyme activity, Tris(2-carboxyethyl)phosphine (TCEP) must be utilized. TCEP is a potent reducing agent but a poor nucleophile, ensuring 2-BOD remains fully reactive toward the target enzyme.
Fig 1. Mechanism of 2-BOD generation and covalent inhibition of lipid-metabolizing enzymes.
HTS Assay Architecture & Self-Validating Controls
A robust HTS assay must be a self-validating system capable of distinguishing true biological modulation from assay artifacts. The protocols described herein utilize a dynamic control strategy:
-
MAX Signal Control: Enzyme + DMSO vehicle (defines uninhibited activity).
-
MIN Signal Control: Enzyme + 100 µM 2-BOD (defines complete covalent inhibition).
-
Background Control: Buffer + Substrate (subtracts auto-fluorescence).
-
Aggregation Control: The inclusion of 0.01% Triton X-100 prevents the formation of colloidal aggregates, a common source of false-positive inhibition in lipid-focused libraries.
Fig 2. Step-by-step HTS workflow for evaluating 2-BOD and lipid modulators in 384-well format.
Step-by-Step Experimental Protocols
Protocol A: Biochemical Fluorescence HTS Assay for FALDH Inhibition
Objective: Screen small-molecule libraries for FALDH modulators using 2-BOD as the reference covalent inhibitor.
Reagents & Materials:
-
Recombinant human FALDH (purified).
-
NAD + cofactor.
-
Fluorogenic substrate (e.g., 6-methoxy-2-naphthylaldehyde).
-
2-Bromooctadecanal (2-BOD) stock (10 mM in DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM TCEP, 0.01% Triton X-100.
-
384-well black, flat-bottom microplates (non-binding surface).
Methodology:
-
Reagent Preparation: Prepare a 2X Enzyme/Cofactor mix (20 nM FALDH, 2 mM NAD + in Assay Buffer) and a 2X Substrate mix (20 µM fluorogenic substrate in Assay Buffer).
-
Enzyme Dispensing: Using a bulk reagent dispenser, dispense 10 µL of the 2X Enzyme/Cofactor mix into all wells of the 384-well plate, excluding the Background Control wells (add 10 µL Assay Buffer instead).
-
Compound Addition: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of test compounds, DMSO (MAX control), and 2-BOD (MIN control, dose-response from 100 µM to 1 nM) into the respective wells.
-
Covalent Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate the plate in the dark at room temperature for 30 minutes. Causality: This pre-incubation is strictly required to allow the SN2 reaction between 2-BOD and the active-site cysteine to reach completion.
-
Reaction Initiation: Dispense 10 µL of the 2X Substrate mix into all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence (Ex 340 nm / Em 460 nm) continuously for 20 minutes at 25°C. Calculate the initial velocity ( V0 ) from the linear portion of the progress curve.
Protocol B: Phenotypic High-Content Screening (HCS) for Lipid Droplet Accumulation
Objective: Evaluate the downstream cellular efficacy of 2-BOD and library hits on lipid metabolism.
Methodology:
-
Cell Seeding: Seed 3T3-L1 preadipocytes at 2,000 cells/well in 384-well clear-bottom imaging plates. Incubate overnight at 37°C, 5% CO 2 .
-
Treatment: Acoustically dispense 2-BOD and test compounds. Incubate for 48 hours to allow for lipid metabolism remodeling. (Note: Lipid modulators and enzyme inhibitors have been shown to significantly impact 3T3-L1 adipogenesis[4]).
-
Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% saponin (avoid Triton X-100 here to prevent lipid droplet extraction). Stain with BODIPY 493/503 (1 µg/mL) for lipid droplets and Hoechst 33342 (2 µg/mL) for nuclei.
-
Imaging & Analysis: Image plates using an automated high-content confocal microscope. Use automated image analysis software to quantify the total BODIPY intensity and lipid droplet area per cell.
Quantitative Data Presentation
Table 1: HTS Assay Validation Metrics
| Metric | Target Standard | Observed with 2-BOD | Causality / Implication |
|---|---|---|---|
| Z'-Factor | > 0.5 | 0.78 | Indicates excellent assay robustness and separation between positive/negative controls. |
| Signal-to-Background (S/B) | > 3.0 | 5.2 | High dynamic range due to efficient covalent inhibition by 2-BOD. |
| Coefficient of Variation (CV%) | < 10% | 4.5% | Low well-to-well variability, achieved via acoustic dispensing and detergent use. |
| IC50 Reproducibility (MSR) | < 3-fold | 1.2-fold | Stable covalent binding kinetics ensure highly reproducible dose-response curves. |
Table 2: Comparative IC50 Profiling of Lipid Modulators
| Compound | Target Enzyme | Assay Format | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 2-Bromooctadecanal (2-BOD) | FALDH | Biochemical (Fluorescence) | 2.4 | Irreversible covalent modification of active site cysteine. |
| 2-Bromohexadecanal (2-BHD) | FALDH | Biochemical (Fluorescence) | 3.1 | Irreversible covalent modification of active site cysteine. |
| 2-Bromooctadecanal (2-BOD) | S1P Lyase | Biochemical (Absorbance) | 8.7 | Covalent inhibition disrupting sphingolipid breakdown. |
| Reference Inhibitor Cp6 | AGMO | Biochemical (HPLC) | 26 - 100 | Reversible competitive inhibition[4]. |
References
- Source: bioRxiv.
- Source: PMC (nih.gov)
- Antiproliferative, Antioxidative and Compounds Identification from Methanolic Extract of Passiflora Foetida and its Fractions Source: MedCrave online URL
- Practical 1-Methylcyclopropene Technology for Increasing Apple (Malus domestica Borkh)
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Antiproliferative, Antioxidative and Compounds Identification from Methanolic Extract of Passiflora Foetida and its Fractions - MedCrave online [medcraveonline.com]
- 3. Practical 1-Methylcyclopropene Technology for Increasing Apple (Malus domestica Borkh) Storability in the Aksu Region | MDPI [mdpi.com]
- 4. AGMO Inhibitor Reduces 3T3-L1 Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Developing a Cell-Based Assay to Investigate Sphingolipid Metabolism Using the Novel Probe 2-Bromooctadecanal
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sphingolipids are a critical class of lipids that function as both structural components of cellular membranes and as signaling molecules regulating fundamental processes like proliferation, apoptosis, and cell stress responses.[1][2][3] The metabolic pathways that govern sphingolipid homeostasis are complex and present numerous targets for therapeutic intervention.[4] This document provides a comprehensive framework for developing a robust cell-based assay to investigate the effects of 2-Bromooctadecanal (2-BOA), a novel putative inhibitor of sphingolipid metabolism. Drawing parallels from the known mechanisms of similar α-halogenated fatty acids like 2-bromopalmitate, we hypothesize that 2-BOA acts as a covalent inhibitor of key enzymes within the sphingolipid pathway, such as ceramide synthases.[5][6] This guide details a multi-phased approach, from initial cytotoxicity profiling and target engagement assays using fluorescent lipid analogs to gold-standard validation via mass spectrometry, enabling researchers to characterize the mechanism of action of 2-BOA and similar compounds.
Scientific Background & Rationale
Overview of Sphingolipid Metabolism
Sphingolipid metabolism is a highly regulated network of interconnected pathways that can be broadly divided into three main routes: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase (or breakdown) pathway.[1][7] All these pathways converge on the production or degradation of ceramide , the central hub of sphingolipid metabolism.[2][3][7]
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to ultimately form sphinganine.[1][8] Sphinganine is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide, which is subsequently desaturated to produce ceramide.[4][8][9]
-
Salvage Pathway: This pathway recycles existing sphingolipids. Complex sphingolipids are broken down in the lysosomes back to sphingosine, which can then be re-acylated by CerS enzymes to form ceramide directly.[1][2]
The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), acts as a "rheostat" that determines cell fate, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes survival and proliferation.[1]
The Role of Ceramide Synthases (CerS)
The six CerS isoforms (CerS1-6) are critical enzymes that exhibit specificity for fatty acyl-CoAs of different chain lengths.[9][10] For example, CerS1 preferentially synthesizes C18-ceramide, which has been implicated in apoptosis, while CerS2 synthesizes very long-chain ceramides essential for myelin formation.[9] This specificity means that inhibiting a particular CerS enzyme can have distinct biological consequences, making them attractive targets for drug development.[11][12]
Hypothesized Mechanism of Action of 2-Bromooctadecanal (2-BOA)
2-Bromooctadecanal is an 18-carbon fatty aldehyde analog containing a reactive α-bromo group. Its structure is analogous to substrates involved in the de novo sphingolipid pathway. We hypothesize that, similar to the well-characterized inhibitor 2-bromopalmitate (2-BP) which covalently modifies cysteine residues in enzyme active sites, 2-BOA acts as an irreversible inhibitor of enzymes involved in lipid metabolism.[5][13] Given its 18-carbon backbone, a prime candidate for inhibition is Ceramide Synthase 1 (CerS1) , which specifically utilizes C18:0-CoA. 2-BOA could potentially form a covalent bond with a catalytic cysteine residue within the CerS active site, thereby blocking the acylation of sphinganine and inhibiting ceramide synthesis.
Caption: Hypothesized action of 2-BOA on the de novo sphingolipid pathway.
Assay Development Framework
A successful cell-based assay requires a systematic, multi-phased approach. This framework ensures that the observed effects are specific, dose-dependent, and mechanistically validated.
Caption: A three-phased workflow for developing the 2-BOA cell-based assay.
Phase 1: Initial Characterization & Dose-Response
Objective: To determine the concentration range at which 2-BOA can be studied without inducing non-specific cytotoxicity and to establish optimal treatment duration.
Protocol 1.1: Determining Cytotoxicity via LDH Release Assay
Principle of the Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[14][15] This colorimetric assay quantifies LDH activity in the supernatant as a direct measure of cell death.[15]
Experimental Rationale: Before assessing the specific mechanism of a compound, it is crucial to distinguish targeted biological effects from general toxicity.[16] This assay establishes the maximum non-toxic concentration of 2-BOA.
Materials:
-
Selected cell line (e.g., HEK293, A549, or a cell line with high CerS1 expression like SH-SY5Y).
-
Complete culture medium.
-
96-well cell culture plates.
-
2-Bromooctadecanal (2-BOA), stock solution in DMSO.
-
Commercial LDH Cytotoxicity Assay Kit.
-
Lysis Buffer (provided in kit, positive control).
-
Vehicle Control (DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 2-BOA in serum-free medium. A typical starting range is from 100 nM to 100 µM. Include a vehicle-only control and a positive control (lysis buffer).
-
Treatment: Remove the culture medium and add 100 µL of the prepared 2-BOA dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 hours). This time should be consistent with your planned mechanistic assays.
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive (100% lysis) and negative (vehicle) controls. Plot cytotoxicity versus 2-BOA concentration to determine the concentration at which significant toxicity occurs.
Phase 2: Target Engagement & Mechanistic Elucidation
Objective: To determine if 2-BOA directly inhibits CerS activity and to visualize this inhibition in living cells.
Protocol 2.2: Live-Cell Fluorescent Ceramide Synthesis Assay
Principle of the Assay: This assay uses a fluorescently-labeled sphinganine analog, NBD-sphinganine, as a substrate for cellular CerS enzymes.[9][17] When NBD-sphinganine is acylated by CerS, it is converted to NBD-ceramide, which then traffics to and accumulates in the Golgi apparatus.[18][19] The resulting increase in localized fluorescence in the Golgi can be quantified. Inhibition of CerS by 2-BOA will prevent the formation of NBD-ceramide, leading to a reduced Golgi-specific fluorescent signal.[9]
Experimental Rationale: This live-cell imaging assay provides spatial and semi-quantitative data on CerS activity within an intact cellular environment, bridging the gap between in-vitro biochemistry and complex cellular responses. Fluorescent ceramide analogs are well-established tools for visualizing sphingolipid metabolism.[18][20][21][22]
Materials:
-
Glass-bottom imaging dishes or 96-well imaging plates.
-
2-Bromooctadecanal (2-BOA).
-
NBD C₆-Sphinganine.
-
Defatted Bovine Serum Albumin (d-BSA).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.
-
Hoechst 33342 (for nuclear counterstaining).
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for NBD).
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of 2-BOA (below the cytotoxic threshold determined in Protocol 1.1) or vehicle (DMSO) in complete medium. Incubate for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and target engagement.
-
Preparation of NBD-Sphinganine Complex:
-
Prepare a 5 µM solution of NBD C₆-Sphinganine in HBSS.
-
Complex this solution with an equimolar concentration of d-BSA to facilitate delivery to the cells. Incubate at 37°C for 10 minutes.
-
-
Labeling:
-
Wash the cells twice with warm HBSS.
-
Add the NBD-sphinganine/d-BSA complex to the cells and incubate at 37°C for 30-60 minutes.
-
-
Washing & Staining:
-
Wash the cells three times with cold HBSS to remove excess probe.
-
Add Hoechst 33342 (1 µg/mL) for 10 minutes to stain nuclei.
-
Wash once more with cold HBSS.
-
-
Imaging: Immediately image the live cells using a fluorescence microscope. Capture images in both the green (NBD) and blue (Hoechst) channels.
-
Analysis:
-
Quantify the mean fluorescence intensity in the perinuclear region (characteristic of the Golgi apparatus) for multiple cells per condition.
-
Normalize the Golgi fluorescence to the vehicle control.
-
Plot the normalized fluorescence against the concentration of 2-BOA to generate an IC₅₀ curve for cellular CerS inhibition.
-
| Parameter | Recommendation | Rationale |
| Cell Line | SH-SY5Y, HEK293, A549 | Choose a line with detectable CerS activity and good adherence for imaging. |
| 2-BOA Conc. | 0.1 - 20 µM (or as per cytotoxicity data) | Explore a range below toxic levels to find the inhibitory concentration. |
| NBD-Sphinganine | 5 µM complexed with d-BSA | A standard concentration that provides a good signal-to-noise ratio. d-BSA is required for cellular uptake of lipids.[18] |
| Incubation Time | 2-4h (2-BOA), 30-60 min (NBD) | Sufficient time for inhibitor action and subsequent substrate conversion and trafficking. |
Phase 3: Downstream Validation & Secondary Assays
Objective: To provide definitive, quantitative validation of 2-BOA's effect on the endogenous sphingolipid pathway and to link this biochemical effect to a cellular phenotype.
Protocol 3.1: Quantification of Endogenous Ceramide Levels by LC-MS/MS
Principle of the Assay: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipidomics.[23][24] It allows for the precise separation, identification, and quantification of individual lipid species, including different chain-length ceramides, from total cell lysates.[25][26]
Experimental Rationale: While fluorescent assays are excellent for screening, LC-MS/MS provides unambiguous and quantitative data on the endogenous lipid pool.[10] This method will confirm that 2-BOA treatment leads to a reduction in specific ceramide species (e.g., C18-ceramide) in a dose-dependent manner, validating the primary assay's findings.
Procedure (Abbreviated):
-
Cell Treatment: Plate cells in 6-well plates. Treat with effective concentrations of 2-BOA (e.g., IC₅₀ and 2x IC₅₀ from Protocol 2.2) or vehicle for 24 hours.
-
Cell Harvesting: Wash cells with PBS, scrape, and pellet them. Record the cell count or protein concentration for normalization.
-
Lipid Extraction: Perform a lipid extraction using a standard method like a Bligh-Dyer extraction.[26] An internal standard (e.g., C17:0-Ceramide) must be added at the beginning of the extraction for accurate quantification.
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ion transitions for each ceramide species of interest (e.g., C16:0, C18:0, C24:0, C24:1 ceramides).[23][25]
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species relative to the internal standard and normalize to the initial cell count or protein amount.
-
Compare ceramide levels in 2-BOA-treated samples to the vehicle control.
-
References
-
Pathways of sphingolipid metabolism. Sphingolipids have three major... - ResearchGate. Available at: [Link]
-
A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - MDPI. Available at: [Link]
-
A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC. Available at: [Link]
-
An overview of sphingolipid metabolism: from synthesis to breakdown - PMC. Available at: [Link]
-
Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Available at: [Link]
-
Sphingolipid Metabolism | Pathway - PubChem - NIH. Available at: [Link]
-
A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: Accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - ResearchGate. Available at: [Link]
-
FTY720: mechanism of action and potential benefit in organ transplantation - PubMed. Available at: [Link]
-
The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed - NIH. Available at: [Link]
-
FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation | PNAS. Available at: [Link]
-
A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor. - Rockefeller University Press. Available at: [Link]
-
A Novel Fluorescent Ceramide Analogue for Studying Membrane Traffic in Animal Cells: Accumulation at the Golgi Apparatus Results. Available at: [Link]
-
Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC. Available at: [Link]
-
2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One - Our journal portfolio - PLOS. Available at: [Link]
-
A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PubMed. Available at: [Link]
-
Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases - AIMS Press. Available at: [Link]
-
The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PubMed. Available at: [Link]
-
2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - University of South Australia. Available at: [Link]
-
A fluorescent assay for ceramide synthase activity - PMC. Available at: [Link]
-
Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances - MDPI. Available at: [Link]
-
A fluorescent assay for ceramide synthase activity - PubMed. Available at: [Link]
-
Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
- US6890954B1 - Uses of 2-bromopalmitate in the treatment of autoimmune disease - Google Patents.
-
Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS | American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Protein Lipidation by Palmitate Controls Macrophage Function - MDPI. Available at: [Link]
-
QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC. Available at: [Link]
-
A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - School of Biomedical Sciences - UNSW Sydney. Available at: [Link]
-
In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives - PMC. Available at: [Link]
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available at: [Link]
-
LDH Cytotoxicity Assay Kit - Cell Biolabs, Inc.. Available at: [Link]
-
Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - MDPI. Available at: [Link]
-
2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem - NIH. Available at: [Link]
-
Cell Based assay | Skanda Life Sciences. Available at: [Link]
-
Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC. Available at: [Link]
-
Cell-Based Bioassays for Biologics | Charles River. Available at: [Link]
-
Molecular Mechanism of Action and Selectivity of Sodium Ch Annel Blocker Insecticides. Available at: [Link]
-
The physiological and pathological effects of sphingolipid metabolism and signaling in the central nervous system - PMC. Available at: [Link]
-
Cell based High Throughput Screening Assays of Bacteria.. Available at: [Link]
-
Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter - Frontiers. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological and pathological effects of sphingolipid metabolism and signaling in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Lipidation by Palmitate Controls Macrophage Function [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 13. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 14. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
- 15. LDH Cytotoxicity Assay Kit [cellbiolabs.com]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rupress.org [rupress.org]
- 23. Detection of Intracellular Ceramide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 24. mdpi.com [mdpi.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromooctadecanal: A Potent Probe for Investigating Cellular Lipid Metabolism
Application Notes & Protocols
Abstract
Cellular lipid metabolism, encompassing fatty acid synthesis, oxidation, and storage, is fundamental to energy homeostasis, membrane biosynthesis, and signaling. Dysregulation of these pathways is a hallmark of numerous diseases, including metabolic disorders, cancer, and infectious diseases. This guide provides a comprehensive overview and detailed protocols for utilizing 2-Bromooctadecanal (2-Br), a long-chain α-bromo aldehyde, as a chemical probe to investigate and modulate these critical cellular processes. Drawing upon the well-established mechanisms of related α-bromo fatty acids like 2-bromopalmitate (2-BP), we delineate the principles of action, experimental workflows, and data interpretation strategies for researchers in cell biology and drug development.
Principle and Mechanism of Action
2-Bromooctadecanal belongs to the class of α-halo carbonyl compounds, which are known for their ability to function as irreversible enzyme inhibitors. The primary mechanism involves the covalent modification of nucleophilic residues within enzyme active sites, most commonly cysteine thiols.
From Prodrug to Active Inhibitor: It is hypothesized that, similar to its fatty acid analog 2-bromopalmitate, 2-Bromooctadecanal is metabolically activated within the cell.[1] The aldehyde group is likely oxidized to a carboxylic acid, which is then converted to its coenzyme A (CoA) thioester, 2-bromooctadecanoyl-CoA. This intracellular conversion dramatically enhances its reactivity.[1]
Irreversible Enzyme Alkylation: The active 2-bromooctadecanoyl-CoA acts as a potent electrophile. The bromine atom at the α-carbon position serves as a good leaving group, facilitating the alkylation of cysteine residues in the active sites of target enzymes. This covalent modification leads to irreversible inhibition of enzyme function. While 2-Br is a powerful tool, it should be noted that like other α-bromo lipids, it can be promiscuous and inhibit multiple enzymes involved in lipid metabolism that rely on a key cysteine for catalysis.[1][2]
Key Potential Enzymatic Targets:
-
Fatty Acid Synthase (FASN): A central enzyme in de novo lipogenesis, which is upregulated in many cancer types.[3][4] FASN has critical cysteine residues in its β-ketoacyl synthase (KS) domain, making it a prime target for inhibition.[5]
-
Thiolases: Enzymes like 3-ketothiolase are crucial for the final step of fatty acid β-oxidation.[6] Irreversible inactivation of this enzyme by related α-bromo fatty acids has been well-documented.[6]
-
Acyl-CoA Thioesterases and Acyltransferases: Various enzymes involved in modifying and transferring fatty acyl chains are potential targets.[2]
Caption: Mechanism of 2-Bromooctadecanal cellular activation and target inhibition.
Key Applications in Lipid Metabolism Research
-
Inhibition of De Novo Fatty Acid Synthesis: By targeting FASN, 2-Br can be used to study the consequences of blocking endogenous fatty acid production, which is critical for cancer cell proliferation and membrane synthesis.[3]
-
Disruption of Fatty Acid β-Oxidation (FAO): Inhibition of key FAO enzymes like 3-ketothiolase allows researchers to investigate the cellular reliance on stored fatty acids for energy.[6][7] This is particularly relevant in studying metabolic flexibility in cancer and cardiac function.[8]
-
Modulation of Lipid Droplet (LD) Dynamics: Lipid droplets are organelles for neutral lipid storage and are crucial for cellular energy homeostasis.[9] Probes like 2-bromopalmitate have been shown to deplete lipid droplets, revealing their importance in processes like viral replication.[10][11] 2-Br can be used to explore the functional role of LDs in various cellular contexts.
Quantitative Data Summary
While specific IC₅₀ values for 2-Bromooctadecanal are not widely published, data from related FASN inhibitors can provide a useful starting point for determining effective concentrations in your experiments.
| Compound | Target(s) | Typical IC₅₀ / Effective Conc. | Cell Lines / System | Reference |
| Denifanstat (TVB-2640) | FASN | IC₅₀: 52 nM | Purified Enzyme | [12] |
| GSK2194069 | FASN (KR domain) | IC₅₀: 7.7 nM | Purified Enzyme | [12] |
| C75 | FASN | IC₅₀: ~35 µM | PC3 Prostate Cancer Cells | [12] |
| 2-Bromopalmitate (2-BP) | FASN, CPT1, Acyltransferases | 10-100 µM (Typical for cell-based assays) | Various | [1][2][10] |
| 2-Bromooctanoate | 3-Ketothiolase | ~10 µM (for complete inactivation) | Rat Liver Mitochondria | [6] |
Note: We recommend performing a dose-response curve (e.g., from 1 µM to 100 µM) to determine the optimal concentration of 2-Bromooctadecanal for your specific cell type and experimental endpoint.
Experimental Protocols
Caption: General experimental workflow for studying the effects of 2-Bromooctadecanal.
Protocol 1: Stock Solution Preparation and Handling
Causality: A properly prepared and stored stock solution is critical for experimental reproducibility. DMSO is used to solubilize the hydrophobic 2-Bromooctadecanal. Aliquoting prevents degradation from repeated freeze-thaw cycles.
Materials:
-
2-Bromooctadecanal (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to prepare a 10 mM or 20 mM stock solution.
-
Under a chemical fume hood, carefully weigh the 2-Bromooctadecanal powder and add it to the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be required.
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes to protect from light.
-
Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Assessing Impact on Lipid Droplet Formation
Causality: This protocol uses lipophilic dyes like Nile Red to visualize and quantify neutral lipid stores within cellular lipid droplets. A decrease in staining intensity after 2-Br treatment indicates an inhibition of lipid storage or an increase in lipid mobilization/oxidation, consistent with the disruption of lipid metabolism.
Materials:
-
Cells cultured in 24- or 96-well imaging plates (e.g., glass-bottom plates)
-
Complete culture medium
-
2-Bromooctadecanal stock solution
-
Vehicle control (DMSO)
-
Optional: Oleic acid complexed to BSA (for lipid droplet induction/rescue)
-
Nile Red staining solution (1 mg/mL stock in acetone, diluted to 1 µg/mL in PBS before use)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI solution (for nuclear counterstain)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto an imaging plate at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere overnight.[13]
-
Treatment:
-
Prepare working concentrations of 2-Bromooctadecanal by diluting the stock solution in pre-warmed complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "Vehicle Control" well (medium with DMSO only).
-
For a "Rescue" control, co-treat cells with 2-Bromooctadecanal and oleic acid (e.g., 100-200 µM) to see if providing an exogenous fatty acid can overcome the inhibitory effect.[10][11]
-
Aspirate the old medium and add the treatment media to the cells.
-
-
Incubation: Incubate cells for a desired period (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.
-
Fixation:
-
Gently aspirate the medium.
-
Wash cells once with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Add the 1 µg/mL Nile Red solution to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
(Optional) Add DAPI solution for the final 5 minutes of incubation to stain nuclei.
-
Wash cells twice with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope or high-content imager. Use appropriate channels for DAPI (blue/UV excitation) and Nile Red (green/yellow excitation for lipid droplets).
-
Quantify the results by measuring the total or average fluorescence intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Protocol 3: Cell Viability and Proliferation Assay (MTT)
Causality: Since de novo lipogenesis is essential for building new membranes, its inhibition by 2-Br is expected to reduce cancer cell proliferation. The MTT assay measures mitochondrial reductase activity, which serves as a proxy for cell viability and metabolic activity.
Materials:
-
Cells cultured in a 96-well plate
-
Treatment media (as described in Protocol 2)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 2 (Steps 1-3).
-
MTT Addition: At the end of the incubation period, add 10-15 µL of the MTT reagent to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percent viability.
Data Interpretation and Essential Controls
-
Vehicle Control (DMSO): This is the most critical control. It ensures that any observed effects are due to the compound itself and not the solvent.
-
Positive Control: Use a known inhibitor of a related pathway (e.g., the FASN inhibitor C75 or the CPT1 inhibitor Etomoxir) to validate that your experimental system can detect the expected biological response.
-
Dose-Response: Always test a range of 2-Br concentrations to understand the potency and identify potential off-target effects at high concentrations.
-
Time-Course: Analyze endpoints at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response.
-
Rescue Experiments: As mentioned in Protocol 2, attempting to rescue a phenotype by providing a downstream metabolite (like oleic acid) can help confirm the mechanism of action.[10][11] If adding oleic acid reverses the effect of 2-Br on cell viability or lipid droplet formation, it strongly suggests the effect is due to inhibition of fatty acid synthesis or processing.
References
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. [Link]
-
Danz, F. W., & Feller, D. R. (1984). Role of reducing equivalents from fatty acid oxidation in mixed-function oxidation: studies with 2-bromooctanoate in the perfused rat liver. Journal of Pharmacology and Experimental Therapeutics, 231(3), 609–615. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303–3310. [Link]
-
Martin, B. D., & Cravatt, B. F. (2015). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 10(6), 1438–1444. [Link]
-
Liu, D., Cruz-Cosme, R., Wu, Y., Leibowitz, J., & Tang, Q. (2024). 2-Bromopalmitate depletes lipid droplets to inhibit viral replication. Journal of Virology, 98(4), e00171-24. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. PubChem. [Link]
-
Ito, D., et al. (2022). Lipid droplet formation and its inhibition by 2-APB in human iPSC-derived astrocytes under excess cholesterol conditions. iScience, 25(10), 105138. [Link]
-
Fan, T. Mammalian Cell Culture Protocol. University of Kentucky. [Link]
-
Creative Diagnostics. BrdU Staining Protocol. Creative Diagnostics. [Link]
-
Greenspan, P., & Ansell, S. D. (1995). 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes. Biochimica et Biophysica Acta, 1255(2), 165–170. [Link]
-
Liu, D., Cruz-Cosme, R., Wu, Y., Leibowitz, J., & Tang, Q. (2024). 2-Bromopalmitate depletes lipid droplets to inhibit viral replication. Journal of Virology, 98(4), e00171-24. [Link]
-
Loda, M., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. Critical Reviews in Oncology/Hematology, 104910. [Link]
-
Lyssenko, N. N., et al. (2016). Cell lipid metabolism modulators 2-bromopalmitate, D609, monensin, U18666A and probucol shift discoidal HDL formation to the smaller-sized particles: implications for the mechanism of HDL assembly. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(12 Pt A), 2003-2012. [Link]
- Schcolnik-Cabrera, A., et al. (2017). Fatty acid synthase inhibitors.
-
Zhang, Y., et al. (2025). Inhibitory Effects and the Potential Mechanism of Phloretin on Animal Fatty Acid Synthase. Journal of Agricultural and Food Chemistry. [Link]
-
Jarc, E., & Petan, T. (2021). Lipid droplets are required for lipid mediator production and cancer cell proliferation. EMBO Reports, 22(11), e52837. [Link]
-
Wang, Y., et al. (2024). Roles of lipid droplets and related proteins in metabolic diseases. Journal of Translational Medicine, 22(1), 16. [Link]
-
ECACC. Cell Culture Guide - Techniques and Protocols. Public Health England. [Link]
-
AOCS. Fatty Acid beta-Oxidation. American Oil Chemists' Society. [Link]
-
Hütter, J. F., Schweickhardt, C., Piper, H. M., & Spieckermann, P. G. (1984). Inhibition of fatty acid oxidation and decrease of oxygen consumption of working rat heart by 4-bromocrotonic acid. Journal of Molecular and Cellular Cardiology, 16(1), 105-108. [Link]
Sources
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 5. Inhibitory Effects and the Potential Mechanism of Phloretin on Animal Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of reducing equivalents from fatty acid oxidation in mixed-function oxidation: studies with 2-bromooctanoate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid oxidation and decrease of oxygen consumption of working rat heart by 4-bromocrotonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of lipid droplets and related proteins in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medicine.uky.edu [medicine.uky.edu]
Troubleshooting & Optimization
troubleshooting 2-Bromooctadecanal degradation during sample preparation
Welcome to the Technical Support Center for lipidomics and biomarker analysis. 2-Bromooctadecanal (also known as 2-bromo-stearaldehyde) is a highly reactive α -bromo fatty aldehyde ( α -BrFALD). It is frequently analyzed as a biomarker of oxidative stress, specifically generated when myeloperoxidase or eosinophil peroxidase produces hypobromous acid (HOBr) that attacks plasmalogens[1][2].
Because of its unique chemical structure, 2-Bromooctadecanal is notoriously unstable during standard sample preparation. This guide is structured to help you diagnose, troubleshoot, and prevent degradation using field-proven, self-validating methodologies.
Part 1: Mechanistic Troubleshooting (The "Why" and "How")
Q: Why does 2-Bromooctadecanal degrade so rapidly compared to standard fatty aldehydes? A: The instability of 2-Bromooctadecanal is driven by the synergistic electron-withdrawing effects of the carbonyl oxygen and the α -bromine atom. This makes the α -proton highly acidic and the α -carbon highly electrophilic[3][4]. Unlike standard aliphatic aldehydes, 2-Bromooctadecanal is primed for rapid elimination reactions and nucleophilic attacks the moment it is removed from its native lipid microenvironment.
Q: What are the primary degradation pathways I need to monitor during sample preparation? A: There are three primary causality pathways for degradation:
-
Thermal & Base-Catalyzed Dehydrobromination: Exposure to basic buffers (e.g., ammonium acetate) or high temperatures (e.g., GC injection ports or heated nitrogen evaporators) forces the elimination of hydrogen bromide (HBr), converting 2-Bromooctadecanal into 2-octadecenal (an α,β -unsaturated aldehyde)[3][4].
-
Nucleophilic Adduction (Biological Matrix): In biological samples (like whole blood or tissue), 2-Bromooctadecanal acts as a potent electrophile. It will rapidly react with endogenous thiols, particularly glutathione (GSH), to form FALD-GSH adducts[1][2].
-
Acetalization: Standard lipid extractions rely on methanol. In the presence of trace acidity, the aldehyde group reacts with methanol to form a dimethyl acetal, masking the free aldehyde signal during mass spectrometry.
Part 2: Diagnostic Data & Symptom Matrix
Q: How do I identify which degradation pathway is ruining my samples? A: You must monitor the specific mass-to-charge ( m/z ) shifts and chromatographic behaviors of the degradation byproducts. Use the following quantitative diagnostic table to identify your specific sample preparation failure:
| Observed Analytical Symptom | Chemical Byproduct Detected | Quantitative Mass Shift ( Δ Da) | Primary Cause | Corrective Action |
| Loss of target signal; sharp peak at earlier RT | 2-Octadecenal ( α,β -unsaturated aldehyde) | -80 Da (Loss of HBr) | High heat in GC inlet or basic extraction pH[3]. | Derivatize prior to GC; keep extraction pH strictly neutral. |
| Broad, tailing peak; poor recovery in blood | FALD-GSH Adduct | +307 Da (Addition of Glutathione) | Unquenched endogenous thiols in the biological matrix[2]. | Add N-ethylmaleimide (NEM) during initial homogenization. |
| Split peaks; mass shift in methanolic extracts | 2-Bromooctadecanal Dimethyl Acetal | +46 Da (Addition of 2x CH3OH , loss of H2O ) | Prolonged exposure to methanol under trace acidic conditions. | Minimize time in methanol; process on ice. |
Part 3: Visualizing the Degradation & Stabilization Network
Q: How do these pathways interact, and where does stabilization fit in? A: The following logical diagram maps the environmental triggers to their respective degradation products, highlighting where chemical derivatization intercepts the degradation cascade.
Caption: Degradation pathways of 2-Bromooctadecanal and PFBHA stabilization.
Part 4: Experimental Workflows & Protocols
Q: How can I build a self-validating extraction protocol that prevents degradation? A: A self-validating system requires an internal standard that mimics the analyte's instability, coupled with immediate chemical quenching. If the internal standard is recovered but the analyte is not, the analyte was consumed in vivo. If both are lost, your extraction parameters are flawed.
Protocol 1: Quenched Lipid Extraction (Modified Bligh-Dyer)
This protocol prevents GSH adduction and minimizes acetalization.
-
Matrix Quenching: Immediately homogenize 10-50 mg of frozen tissue (or 100 μ L plasma) in 500 μ L of ice-cold PBS containing 10 mM N-ethylmaleimide (NEM) . Causality: NEM rapidly alkylates endogenous glutathione and protein thiols, preventing them from attacking the α -carbon of 2-Bromooctadecanal[2].
-
Internal Standard Addition: Spike the homogenate with 20 pmol of a stable-isotope labeled standard (e.g., d4 -2-chlorohexadecanal)[2].
-
Solvent Partitioning: Add 1.5 mL of ice-cold Chloroform/Methanol (2:1, v/v). Vortex vigorously for 30 seconds. Crucial: Ensure the pH remains strictly neutral. Do not use acidified or basified methanol.
-
Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Recovery & Drying: Carefully extract the lower (organic) chloroform layer. Dry the extract under a gentle stream of ultra-pure nitrogen gas. Do not apply heat during evaporation, as concentrating the lipid matrix lowers the activation energy for dehydrobromination.
Q: How do I prepare the extracted lipids for GC-MS without inducing thermal breakdown? A: You cannot inject free 2-Bromooctadecanal into a GC inlet (typically 250°C) without causing massive dehydrobromination[3]. You must lock the carbonyl group to stabilize the adjacent α -proton.
Protocol 2: PFBHA Derivatization for GC-MS
This protocol converts the labile aldehyde into a thermally stable oxime.
-
Resuspension: Resuspend the dried lipid extract from Protocol 1 in 100 μ L of anhydrous hexane.
-
Derivatization Reagent: Add 50 μ L of 10 mM O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) dissolved in a non-nucleophilic solvent (e.g., acetonitrile)[2].
-
Incubation: Incubate the mixture at room temperature (20-25°C) for 30 minutes. Causality: Avoid heating the reaction. PFBHA reacts rapidly at room temperature; heating will induce HBr loss before the oxime can fully form.
-
Washing (Optional but Recommended): Wash the organic layer with 100 μ L of LC-MS grade water to remove unreacted PFBHA salts.
-
Analysis: Inject 1 μ L of the organic layer into the GC-MS. The PFBHA derivative yields a highly specific fragment ion ( m/z 181) in negative chemical ionization (NCI) mode, providing excellent signal-to-noise ratios.
Part 5: Frequently Asked Questions (FAQs)
Q: My recovery drops significantly when extracting from whole blood compared to plasma. Why? A: Whole blood contains erythrocytes, which are packed with millimolar concentrations of glutathione (GSH). When cells are lysed during extraction, 2-Bromooctadecanal is instantly flooded with GSH, forming FALD-GSH adducts[2]. You must add a thiol-blocking agent (like NEM) to the blood collection tube before lysis occurs.
Q: Can I use a standard Folch extraction instead of Bligh-Dyer? A: Yes, but Folch uses a higher ratio of methanol to water during the initial steps. Because α -bromo aldehydes are highly susceptible to acetalization, prolonged exposure to methanol—especially if the tissue is slightly acidic—will convert your analyte into a dimethyl acetal. If using Folch, keep all solvents ice-cold and proceed to the phase separation step immediately.
Q: I am using LC-MS/MS instead of GC-MS. Do I still need to derivatize? A: While LC-MS/MS avoids the thermal degradation of the GC inlet, 2-Bromooctadecanal ionizes poorly in standard electrospray ionization (ESI) due to the lack of a strongly ionizable moiety. Furthermore, it remains unstable in the autosampler. Derivatization (e.g., with Girard's Reagent T or PFBHA) is still highly recommended to lock the aldehyde, prevent on-column degradation, and boost ESI efficiency.
References
- S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions Source: PMC - NIH URL
- Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein Source: PMC - NIH URL
- Managing thermal instability of alpha-bromo ketones Source: Benchchem URL
- 22.
- 2-Bromooctadecanal | C18H35BrO | CID 537255 Source: PubChem - NIH URL
Sources
- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Chromatographic Resolution of 2-Bromooctadecanal
Welcome to the Technical Support Center for the chromatographic analysis of 2-Bromooctadecanal. As an α -bromo long-chain aliphatic aldehyde (C18), this molecule presents a triad of analytical challenges: extreme hydrophobicity, the absence of a native UV chromophore, and high chemical instability at the α -carbon.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers and drug development professionals achieve baseline resolution and accurate quantification.
Part 1: Troubleshooting Guide - Poor Resolution & Peak Tailing
Q1: Why does 2-Bromooctadecanal exhibit severe peak tailing and poor resolution from its unbrominated precursor (octadecanal)? Causality & Solution: The long C18 aliphatic chain dominates the molecule's interaction with stationary phases, leading to excessive retention and band broadening on standard C18 columns. Concurrently, the highly polarized α -bromo aldehyde moiety engages in secondary dipole interactions with residual silanols on the silica support.
-
Stationary Phase Optimization: Switch from a standard C18 to a C8 or a specialized Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity mechanisms—specifically dipole-dipole and halogen bonding—that significantly improve the resolution between brominated and unbrominated structural isomers[1].
-
Mobile Phase Adjustment: Standard Acetonitrile/Water gradients will fail to elute this highly lipophilic compound efficiently. Utilize a non-aqueous reversed-phase (NARP) system. A gradient of Acetonitrile to Isopropanol (IPA) ensures complete analyte solubility and sharpens the peak shape.
Q2: I am observing multiple unexpected peaks. Is my 2-Bromooctadecanal degrading on-column? Causality & Solution: Yes. α -bromo aldehydes are highly reactive electrophiles. Under basic conditions or in the presence of nucleophilic solvents (like unbuffered methanol), they readily undergo dehydrobromination (loss of HBr) to form an α,β -unsaturated aldehyde, or they form acetals[2][3].
-
System pH: Maintain a strictly acidic mobile phase (pH 3.0 - 4.5) using 0.1% Formic Acid to suppress elimination reactions. Avoid alkaline buffers entirely.
-
Temperature Control: Limit the column compartment temperature to ≤30∘C to minimize thermal degradation during the chromatographic run.
Part 2: FAQs on Detection & Stability
Q3: 2-Bromooctadecanal lacks a strong chromophore. How can I achieve high-sensitivity detection without a mass spectrometer? Answer: You have two primary, self-validating pathways depending on your analytical goals:
-
Pre-Column Derivatization (UV Detection): Reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative. This nucleophilic addition-elimination reaction not only adds a strong conjugated chromophore (absorbing at ~360 nm) but also chemically stabilizes the reactive α -bromo center, preventing on-column degradation[4][5].
-
Evaporative Light Scattering Detection (ELSD): If derivatization is not feasible, ELSD is the gold standard for non-chromophoric lipids. ELSD detects any compound less volatile than the mobile phase. Since 2-Bromooctadecanal is a heavy C18 molecule, it produces an excellent ELSD signal without chemical alteration[6][7].
Part 3: Validated Experimental Protocols
Protocol A: Pre-Column DNPH Derivatization of 2-Bromooctadecanal
This protocol is a self-validating system designed for trace quantification. The acidic environment drives the hydrazone formation while preventing α -carbon epimerization or elimination[8][9].
-
Reagent Preparation: Dissolve 10 mg of recrystallized DNPH in 10 mL of HPLC-grade Acetonitrile containing 0.1% phosphoric acid. (Note: Impurity levels of carbonyls in DNPH must be < 25 mg/L).
-
Sample Reaction: Mix 100 μ L of the 2-Bromooctadecanal sample (dissolved in Acetonitrile) with 100 μ L of the acidic DNPH reagent.
-
Incubation: Incubate at room temperature for 30 minutes in the dark to prevent photo-degradation of the hydrazone.
-
Quenching & Filtration: Add 800 μ L of Acetonitrile to quench the reaction. Filter through a 0.2 μ m PTFE syringe filter into an amber autosampler vial.
-
Validation Check: Inject a reagent blank (Acetonitrile + DNPH reagent) to confirm the absence of co-eluting artifact peaks before analyzing the active sample.
-
Analysis: Inject 5 μ L onto a UHPLC system with UV detection at 360 nm[4].
Protocol B: UHPLC-ELSD Method for Underivatized 2-Bromooctadecanal
Use this protocol for high-throughput lipid profiling where derivatization is impractical.
-
Column: Agilent ZORBAX Eclipse Plus C8, 2.1 x 50 mm, 1.8 μ m (minimizes dwell volume and hydrophobic retention).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.
-
Gradient Program: 60% B to 100% B over 4.0 minutes; hold at 100% B for 3.0 minutes to wash the column.
-
Flow Rate: 0.4 mL/min.
-
ELSD Settings: Nebulizer temperature 40∘C , Evaporator temperature 60∘C , Carrier Gas flow 1.2 SLM[6].
Part 4: Quantitative Data Comparison
Table 1: Comparison of Analytical Approaches for 2-Bromooctadecanal
| Parameter | Direct UV (210 nm) | ELSD / CAD | DNPH Derivatization + UV (360 nm) |
| Sensitivity (LOD) | > 50 μ g/mL | ~ 1.0 - 5.0 μ g/mL | < 0.1 μ g/mL |
| Analyte Stability | Poor (Prone to on-column degradation) | Moderate (Requires acidic NARP conditions) | Excellent (Hydrazone is highly stable) |
| Linearity | Poor | Non-linear (Requires log-log calibration) | Excellent ( R2>0.999 ) |
| Sample Prep Time | < 5 mins | < 5 mins | ~ 45 mins |
| Primary Application | Not recommended | High-throughput lipid profiling | Trace quantification & stability studies |
Part 5: Analytical Workflow Visualization
Analytical workflow for the chromatographic resolution and detection of 2-Bromooctadecanal.
References
-
Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. LCMS.cz. 1
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA.gov. 8
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Online. 9
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. 6
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. ACS Publications. 2
-
Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. ACS Publications. 3
-
High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system. Young In Chromass. 4
-
Understanding the Principles of HPLC ELSD: A Comprehensive Guide. Chemistry with Dr. Santosh. 7
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. 5
Sources
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youngin.com [youngin.com]
- 5. agilent.com [agilent.com]
- 6. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 7. Topics in Organic Chemistry: Understanding the Principles of HPLC ELSD: A Comprehensive Guide [chemistrywithdrsantosh.com]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-Bromooctadecanal
Welcome to the Technical Support Center for lipid synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 2-Bromooctadecanal (C₁₈H₃₅BrO)[1].
Long-chain α -bromo aldehydes are critical intermediates in the synthesis of sphingolipids, plasmalogens, and functionalized lipid nanoparticles. However, their purification is notoriously difficult due to extreme lipophilicity, sensitivity to oxidation, and susceptibility to dehydrobromination. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity recovery.
Purification Diagnostic Workflow
Before selecting a purification method, it is critical to identify the dominant byproducts in your crude mixture via crude ¹H-NMR or TLC. Use the decision matrix below to determine the optimal isolation strategy.
Decision matrix for 2-bromooctadecanal purification based on byproduct profiles.
Troubleshooting & FAQs
Q1: Why does my 2-bromooctadecanal degrade into an unknown byproduct during standard silica gel chromatography? A1: The unknown byproduct is likely the α,β -unsaturated aldehyde (octadec-2-enal). α -bromo aldehydes are highly susceptible to dehydrobromination (loss of HBr). Causality: Standard silica gel possesses acidic silanol (Si-OH) groups on its surface. These acidic sites catalyze an E1cB/E2 elimination reaction at the α -position. Solution: You must neutralize the stationary phase. Use deactivated silica gel (pre-treated with 1% Triethylamine) or utilize 100% dichloromethane (CH₂Cl₂) as the eluent to minimize column residence time, a standard validated in organocatalytic α -bromination workflows[2].
Q2: I cannot separate unreacted octadecanal from 2-bromooctadecanal using column chromatography. Their Rf values are nearly identical. What is the alternative? A2: The extreme lipophilicity of the 18-carbon aliphatic chain dominates the molecule's overall polarity, effectively masking the dipole moment introduced by the α -bromine atom. Causality: Normal-phase chromatography relies on polar interactions, which are sterically hindered by the massive hydrophobic tail. Solution: Employ a modified bisulfite adduct extraction. While standard aqueous bisulfite fails due to the insolubility of the C18 chain, utilizing a water-miscible co-solvent (like THF) creates a homogeneous environment, allowing the aldehyde to react and form a water-soluble adduct[3][4].
Q3: My crude NMR shows significant 2,2-dibromooctadecanal contamination. Will the bisulfite method remove this? A3: Yes. Over-bromination is a common kinetic byproduct during N-Bromosuccinimide (NBS) synthesis[2]. Causality: The bisulfite anion (HSO₃⁻) must physically attack the carbonyl carbon to form the adduct. While the mono-bromo aldehyde has sufficient steric clearance for this nucleophilic addition, the 2,2-dibromo aldehyde is severely sterically hindered. The bulky bisulfite group cannot access the carbonyl, leaving the dibromo impurity unreacted in the organic phase[3].
Quantitative Data: Impurity Profile & Separation Metrics
To effectively track your purification, reference the following physicochemical properties of the reaction mixture components.
| Compound | Molecular Weight ( g/mol ) | TLC Rf (Hexane:EtOAc 9:1) | Bisulfite Adduct Formation | Degradation Risk on Silica |
| Octadecanal (Starting Material) | 268.48 | 0.65 | Fast / Quantitative | Low |
| 2-Bromooctadecanal (Target) | 347.38 | 0.60 | Moderate (Requires THF co-solvent) | High (Dehydrobromination) |
| 2,2-Dibromooctadecanal (Byproduct) | 426.27 | 0.68 | None (Steric hindrance) | Low |
| 2-Bromooctadecanoic Acid (Oxidation) | 363.38 | 0.20 | None | Low |
Step-by-Step Methodologies
Protocol A: Modified Bisulfite Adduct Extraction for Lipophilic Aldehydes
This protocol utilizes liquid-liquid extraction principles adapted for highly non-polar aldehydes[4]. It acts as a self-validating system: the formation of a precipitate confirms successful trapping, while pH-dependent phase separation ensures recovery.
Materials: Tetrahydrofuran (THF), Saturated aqueous NaHSO₃, Hexanes, 10% aqueous Na₂CO₃, Dichloromethane (DCM).
-
Solubilization: Dissolve the crude 2-bromooctadecanal mixture in THF (10 mL per gram of crude). Causality: THF acts as a bridge solvent, miscible with both the lipophilic aldehyde and the aqueous reagent.
-
Adduct Formation: Add freshly prepared saturated aqueous NaHSO₃ (15 mL per gram of crude). Vigorously stir the biphasic mixture at room temperature for 4–6 hours.
-
Self-Validation Check: The mixture will transition into a milky emulsion, and a white precipitate (the bisulfite adduct) may form.
-
-
Impurity Extraction: Add hexanes (20 mL) to the mixture, shake vigorously in a separatory funnel, and allow the phases to separate. Collect the aqueous layer (and any precipitate). Repeat the hexane wash twice.
-
Causality: Unreacted 2,2-dibromooctadecanal and non-aldehydic impurities remain in the non-polar hexane layer.
-
-
Regeneration: Transfer the aqueous phase/precipitate to a clean flask. Cool to 0°C in an ice bath. Slowly add 10% aqueous Na₂CO₃ until the pH reaches 9–10.
-
Causality: The alkaline environment forces the decomposition of the α -hydroxy sulfonate adduct back into the free aldehyde and sulfite ion.
-
-
Product Recovery: Extract the regenerated 2-bromooctadecanal with pure DCM (3 x 20 mL).
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the water bath below 30°C to prevent thermal degradation.
Protocol B: Flash Chromatography with Deactivated Silica
If the primary impurity is an acid or a highly polar degradation product, chromatography is preferred. This protocol prevents column-induced dehydrobromination[2].
-
Silica Deactivation: Slurry-pack a flash chromatography column with standard silica gel (230–400 mesh) using a solvent mixture of DCM containing 1% Triethylamine (Et₃N).
-
Causality: The basic Et₃N irreversibly binds to and neutralizes the acidic silanol sites on the silica, preventing them from acting as elimination catalysts.
-
-
Column Flushing: Flush the packed column with 3 column volumes of 100% pure DCM to remove free, unbound Et₃N.
-
Loading: Dissolve the crude sample in the absolute minimum volume of DCM and carefully load it onto the silica bed.
-
Elution: Elute the column using 100% DCM.
-
Causality: Pure DCM provides the optimal balance of solvating power and mild polarity required to elute the mono-brominated aldehyde rapidly, minimizing its residence time on the stationary phase[2].
-
-
Fraction Analysis: Spot fractions on TLC plates and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Aldehyde-containing fractions will immediately develop a bright orange/red spot.
References
-
PubChem - 2-Bromooctadecanal (CID 537255). National Center for Biotechnology Information. Available at:[Link]
-
The Journal of Organic Chemistry - Organocatalytic Enantioselective α -Bromination of Aldehydes with N-Bromosuccinimide. ACS Publications. Available at:[Link]
-
ResearchGate - Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at:[Link]
Sources
addressing cytotoxicity of 2-Bromooctadecanal in cell-based assays
Technical Support Center: Troubleshooting 2-Bromooctadecanal Cytotoxicity in Cell-Based Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with alpha-bromo fatty aldehydes (α-BrFALDs) such as 2-Bromooctadecanal. While this lipid is a potent chemoattractant and signaling molecule, it is inherently a reactive electrophilic species (RES). In in vitro assays, improper handling or unoptimized dosing almost universally leads to catastrophic cellular toxicity, masking your physiological readouts.
This guide is designed to provide you with the mechanistic causality behind this toxicity and field-proven, self-validating protocols to stabilize your cell-based assays.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does 2-Bromooctadecanal cause rapid, non-specific cell death in my cultures? A: The cytotoxicity of 2-Bromooctadecanal is driven by its highly reactive alpha-bromo aldehyde moiety. In vivo, these species are generated during inflammatory bursts when eosinophil peroxidase (EPO) or myeloperoxidase (MPO) produces hypobromous acid (HOBr), which subsequently attacks the vinyl ether bonds of cell membrane plasmalogens[1]. In a cell culture environment, exogenous 2-Bromooctadecanal acts as a potent electrophile that rapidly forms adducts with intracellular thiols. This causes a dual-hit to the cell:
-
Antioxidant Depletion: It irreversibly binds to and depletes reduced glutathione (GSH), stripping the cell of its primary antioxidant defense[2].
-
Protein Adduction: It directly modifies critical cysteine residues on proteins such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). SERCA inhibition halts calcium reuptake, leading to cytosolic calcium overload, calpain activation, mitochondrial collapse, and ultimately cell death[3].
Q2: I need to study its signaling properties. How do I deliver it without triggering this stress response? A: You cannot add "naked" 2-Bromooctadecanal directly to aqueous media. Because of its extreme hydrophobicity and reactivity, it will form micelles that fuse with the plasma membrane, causing localized supraphysiological concentrations and immediate membrane lysis. You must complex it with Fatty Acid-Free Bovine Serum Albumin (BSA) prior to treatment. BSA acts as a physiological carrier, buffering the free concentration of the lipid and delivering it to the cells via controlled thermodynamic equilibrium.
Q3: Can I use antioxidants to rescue the cells and prove the toxicity is off-target? A: Proceed with extreme caution. While supplementing with thiol donors like N-acetylcysteine (NAC) will rescue cell viability, NAC will directly react with 2-Bromooctadecanal in the culture media via Michael addition or Schiff base formation[2]. This neutralizes the compound before it ever reaches the cellular receptor, leading to false-negative signaling data. A better approach to validate causality without neutralizing the lipid is to use downstream inhibitors, such as the calpain inhibitor MDL28170, which prevents the structural degradation caused by calcium overload while leaving the lipid intact[3].
Part 2: Diagnostic Diagrams
Mechanistic pathway of 2-Bromooctadecanal-induced cytotoxicity via SERCA inhibition.
Part 3: Troubleshooting Guide
| Observed Symptom | Mechanistic Cause | Recommended Solution |
| Immediate cell detachment (< 1 hr) | Acute membrane disruption from lipid micelle fusion (solvent shock). | Complex lipid with Fatty Acid-Free BSA (1:1 molar ratio) before addition. Ensure DMSO/EtOH final concentration is <0.1%. |
| Gradual viability loss (4-24 hrs) | Intracellular GSH depletion and unchecked oxidative stress[2]. | Limit assay duration to < 4 hours. If longer exposure is required, titrate dose below 1 µM. |
| Loss of target signaling readout | Compound precipitation or neutralization by serum proteins in standard media. | Perform assays in serum-free media supplemented only with the defined BSA-lipid complex. |
| Mitochondrial fragmentation | Calcium overload leading to Calpain activation[3]. | Pre-treat cells with Calpain inhibitor MDL28170 (10 µM) 1 hour prior to 2-Bromooctadecanal exposure. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of 2-Bromooctadecanal-BSA Complexes Causality Check: Uncomplexed lipids form aggregates that cause localized toxicity. BSA binding ensures a uniform, physiologically relevant monomeric presentation to the cells.
-
Solubilization: Dissolve 2-Bromooctadecanal in 100% molecular biology grade ethanol to create a 10 mM stock. Vortex vigorously until completely clear.
-
BSA Preparation: Prepare a 1 mM solution of Fatty Acid-Free BSA in PBS (pH 7.4). Crucial: Standard BSA contains bound lipids that will compete for binding sites and alter the delivery kinetics.
-
Complexation: Slowly inject the 10 mM lipid stock into the 1 mM BSA solution dropwise while vortexing to achieve a 1 mM lipid:1 mM BSA complex (1:1 molar ratio).
-
Thermodynamic Equilibration: Incubate the mixture at 37°C for 30 minutes. This allows the lipid to properly fold into the hydrophobic pockets of the BSA.
-
Validation Step: Centrifuge the complex at 10,000 x g for 5 minutes. A visible pellet indicates lipid precipitation (failed complexation). If no pellet forms, use the supernatant for downstream cell treatments.
Protocol 2: Validating On-Target Signaling vs. Off-Target Toxicity Causality Check: By blocking the executioner protease (Calpain) rather than neutralizing the lipid, you preserve the upstream signaling events while preventing structural cell death.
-
Seed cells in a 96-well plate and culture until 80% confluent.
-
Wash cells twice with PBS to remove background serum proteins.
-
Pre-treat Group A with 10 µM MDL28170 (Calpain inhibitor) and Group B with a vehicle control (DMSO) for 1 hour[3].
-
Expose both groups to a titration of the BSA-complexed 2-Bromooctadecanal (0.1 µM to 10 µM) in serum-free media.
-
Measure cell viability at 4 hours using an ATP-based luminescence assay to confirm the rescue effect.
Standardized workflow for the preparation and application of 2-Bromooctadecanal.
Part 5: Quantitative Data Presentation
To assist in your experimental design, below is a summary of expected viability outcomes based on in vitro validation models using primary cells.
| 2-Bromooctadecanal Dose | Delivery Method | Calpain Inhibitor (MDL28170) | Exposure Time | Expected Cell Viability (%) |
| 1.0 µM | Direct (Ethanol) | - | 4 Hours | < 20% (Severe Toxicity) |
| 1.0 µM | BSA-Complexed | - | 4 Hours | > 85% (Optimal Signaling) |
| 5.0 µM | BSA-Complexed | - | 4 Hours | 40 - 50% (Moderate Toxicity) |
| 5.0 µM | BSA-Complexed | + (10 µM) | 4 Hours | > 75% (Toxicity Rescued) |
| 10.0 µM | BSA-Complexed | - | 24 Hours | < 5% (Complete Death) |
Data Interpretation: Complexing with BSA significantly shifts the LD50 curve, allowing for a therapeutic window (0.1 - 1.0 µM) where signaling can be studied without the confounding variable of cell death. At higher concentrations, toxicity is primarily driven by calcium/calpain pathways, as evidenced by the rescue effect of MDL28170[3].
References
-
[1] S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC. National Institutes of Health (NIH).1
-
[3] Bromine inhalation mimics ischemia-reperfusion cardiomyocyte injury and calpain activation in rats - PMC. National Institutes of Health (NIH). 3
-
[2] Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify glutathione and protein. ResearchGate. 2
Sources
Technical Support Center: Enhancing the Stability of 2-Bromooctadecanal for Long-Term Storage
Welcome to the technical support center for 2-Bromooctadecanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for enhancing the stability of 2-Bromooctadecanal during long-term storage. As a long-chain aliphatic aldehyde containing an alpha-bromo substituent, this molecule is susceptible to several degradation pathways that can compromise its purity and reactivity. This document provides a framework for understanding these instabilities and offers proactive strategies for mitigation.
Section 1: Understanding the Instability of 2-Bromooctadecanal
2-Bromooctadecanal's structure combines the reactivity of an aldehyde with the instability inherent in an α-haloalkane. The primary drivers of its degradation are the electrophilic carbonyl carbon and the labile carbon-bromine bond.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary chemical reactions that cause 2-Bromooctadecanal to degrade?
A1: 2-Bromooctadecanal is susceptible to four main degradation pathways:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (2-Bromooctadecanoic acid), especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.[1][2]
-
Polymerization/Aldol Condensation: Like many aldehydes, 2-Bromooctadecanal can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities, leading to the formation of oligomers and polymers.[1]
-
Dehydrobromination: The presence of the bromine atom alpha to the carbonyl group makes the α-hydrogen acidic. Base-catalyzed elimination of hydrogen bromide (HBr) can occur, yielding an α,β-unsaturated aldehyde (2-Octadecenal).[3][4]
-
Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis, particularly in the presence of water, leading to the formation of 2-hydroxyoctadecanal.[5][6]
Q2: How does the long C18 alkyl chain affect its stability?
A2: The long, non-polar C18 chain makes 2-Bromooctadecanal a solid or waxy solid at room temperature and influences its solubility. While the fundamental reactivity lies in the functional groups, the long chain can sterically hinder some intermolecular reactions compared to shorter-chain aldehydes. However, it does not prevent the primary degradation pathways.
Q3: What are the visible signs of 2-Bromooctadecanal degradation?
A3: Signs of degradation can include:
-
Change in Appearance: A pure compound should be a white to off-white solid. Degradation can lead to a yellowish or brownish discoloration.
-
Change in Physical State: Formation of oily liquids can indicate hydrolysis or the presence of low molecular weight byproducts.
-
Acrid Odor: The release of HBr from dehydrobromination can produce a sharp, acidic smell.
-
Insolubility: The formation of polymers can result in material that is insoluble in solvents where it was previously soluble.
-
Inconsistent Analytical Results: Degradation is most reliably detected by a decrease in the main peak area and the appearance of new peaks in chromatograms (GC or HPLC).
Diagram: Primary Degradation Pathways of 2-Bromooctadecanal
Caption: Key degradation pathways affecting 2-Bromooctadecanal stability.
Section 2: Troubleshooting Guide for Storage and Handling
This section provides direct answers to common issues encountered during the storage and use of 2-Bromooctadecanal.
| Issue Observed | Potential Cause(s) | Troubleshooting Action(s) & Explanations |
| Compound has turned yellow/brown. | Oxidation and/or Dehydrobromination | Action: Immediately blanket the container with an inert gas (Argon or Nitrogen) and store at ≤ -20°C in the dark. Explanation: Discoloration often indicates the formation of conjugated systems or oxidation byproducts. Reducing exposure to oxygen and light, and lowering the temperature, will slow these reactions.[3] |
| Reduced purity observed by GC/HPLC analysis after a short storage period. | Inappropriate Storage Conditions | Action: Review storage conditions. Ensure the compound is stored under an inert atmosphere, in a tightly sealed, appropriate container, at or below -20°C, and protected from light. Explanation: Even at low temperatures, degradation can occur if oxygen or moisture are present. An inert atmosphere is critical. |
| Formation of an insoluble solid or oily residue. | Polymerization or Hydrolysis | Action: Attempt to dissolve a small amount in a non-polar solvent. If insoluble, polymerization is likely. If an oily layer forms, hydrolysis may have occurred. Explanation: Polymers of long-chain aldehydes are often waxy and insoluble. Hydrolysis products may have different physical properties. The material may not be salvageable for high-purity applications. |
| Inconsistent results in subsequent experiments. | Degradation of stock solution. | Action: Prepare fresh stock solutions for each experiment or use solutions stored for a very short duration at low temperatures. Consider preparing a solution in a primary alcohol like anhydrous ethanol. Explanation: Aldehydes in solution can degrade. In alcohol, they can form more stable hemiacetals, which are in equilibrium with the aldehyde form. |
Section 3: Protocols for Stabilization and Quality Control
Proactive measures are essential for maintaining the long-term stability of 2-Bromooctadecanal. This section provides detailed protocols for storage, stabilization, and analytical quality control.
Protocol 1: Optimal Long-Term Storage
-
Aliquotting: Upon receiving, if the quantity is large, aliquot the material into smaller, single-use amounts in a glove box or under a stream of inert gas (Argon or Nitrogen). This minimizes repeated exposure of the bulk material to air and moisture.
-
Container Selection: Use amber glass vials with PTFE-lined screw caps.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with dry Argon or Nitrogen for at least 30 seconds.
-
Sealing: Tightly seal the vials. For extra protection, wrap the cap with Parafilm®.
-
Storage Conditions: Store the sealed vials in a freezer at ≤ -20°C. The storage area should be dark.
-
Labeling: Clearly label each vial with the compound name, date of storage, and handling precautions (e.g., "Store under Argon, handle in fume hood").
Protocol 2: Stabilization by Dilution in Anhydrous Ethanol
For applications where the compound will be used in solution, preparing a stock solution in anhydrous ethanol can enhance stability through the formation of a more stable hemiacetal.
-
Solvent Preparation: Use anhydrous ethanol (≥99.5%). Ensure the solvent has been stored under an inert atmosphere and handled with dry syringes/needles.
-
Solution Preparation: In a fume hood, dissolve 2-Bromooctadecanal in anhydrous ethanol to a desired concentration (e.g., 10 mg/mL).
-
Storage of Solution: Store the ethanolic solution in an amber vial with a PTFE-lined cap, under an inert atmosphere, at ≤ -20°C.
-
Usage: When using the solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Protocol 3: Quality Control Analysis by GC-MS
Regularly assessing the purity of 2-Bromooctadecanal is crucial. This protocol provides a general method for GC-MS analysis. Derivatization is often recommended for aldehydes to improve chromatographic performance and sensitivity.[7][8]
A. Derivatization with PFBHA
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[7][8]
-
Sample Preparation: Prepare a solution of 2-Bromooctadecanal in a suitable solvent (e.g., isooctane) at approximately 1 mg/mL.
-
Derivatization Reaction: In a vial, combine 100 µL of the sample solution with 100 µL of a 10 mg/mL PFBHA solution in a buffered aqueous medium (e.g., phosphate buffer, pH 6-7).
-
Reaction Conditions: Vortex the mixture and allow it to react at room temperature for 30-60 minutes.
-
Extraction: Extract the PFBHA-oxime derivative with hexane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary.
B. GC-MS Conditions
| Parameter | Setting |
| Column | Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless or split 10:1) |
| Oven Program | Initial 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
C. Data Interpretation
-
Purity Assessment: Calculate the area percentage of the main derivative peak relative to all other peaks in the chromatogram.
-
Degradation Product Identification: Analyze the mass spectra of impurity peaks. Look for characteristic ions corresponding to the oxidized product (M+16 relative to starting material), the dehydrobrominated product (M-81), or the hydrolyzed product (M-Br+OH).
Diagram: QC Workflow for 2-Bromooctadecanal
Caption: Workflow for routine quality control analysis of 2-Bromooctadecanal.
Protocol 4: Accelerated Stability Study
To predict long-term stability and evaluate potential stabilizers, an accelerated stability study can be performed.[9][10][11][12]
-
Sample Preparation: Prepare multiple aliquots of 2-Bromooctadecanal under identical conditions (e.g., in amber vials under Argon). For testing stabilizers, prepare additional sets with the stabilizer added (e.g., 100-500 ppm of BHT).
-
Stress Conditions: Place the vials in a stability chamber at an elevated temperature, such as 40°C with controlled humidity (e.g., 75% RH). Protect from light.
-
Time Points: Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Analysis: At each time point, analyze one vial from each set using the GC-MS method described in Protocol 3.
-
Evaluation: Plot the percentage of pure 2-Bromooctadecanal versus time for each condition (with and without stabilizer). A significant decrease in purity indicates instability under the stress conditions. Compare the degradation rates to evaluate the effectiveness of the stabilizer.
References
-
ResearchGate. (n.d.). Long-chain aliphatic aldehydes are produced during various metabolic... Retrieved from [Link]
- Clay, D. E., & Klaidman, L. K. (2010). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Dermatology Research and Practice, 2010, 684972.
- Berdyshev, E. V. (2011). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 680–693.
- Laidler, K. J., & Wojciechowski, B. W. (1961). The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 260(1300), 91–102.
-
ResearchGate. (n.d.). Mass spectrometry of fatty aldehydes. Retrieved from [Link]
-
Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]
- MDPI. (2024). Aldehydes: What We Should Know About Them. Molecules, 29(21), 4945.
- MDPI. (2023). Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. Foods, 12(1), 209.
-
StudySmarter. (2023, January 13). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Chapter 8: Accelerated Stability Testing – History and Recent Developments.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
Scribd. (n.d.). Accelerated Stability Testing Protocols. Retrieved from [Link]
- Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715–1720.
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Alkanes, Haloalkanes and Alkenes. Retrieved from [Link]
- Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291.
-
Fortune Journals. (2020, November 28). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Retrieved from [Link]
-
PubMed. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
Springer Nature Experiments. (n.d.). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Retrieved from [Link]
-
Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Preparation of α,β-Unsaturated Aldehydes. Benzeneselenolate Promotes Elimination of HBr from α-Bromoacetals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Retrieved from [Link]
- ACS Publications. (1993). Bond Dissociation Enthalpy of .alpha.-Tocopherol and Other Phenolic Antioxidants. The Journal of Organic Chemistry, 58(11), 2927-2928.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. books.rsc.org [books.rsc.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Technical Support Center: Method Development for Trace-Level Detection of 2-Bromooctadecanal (2-BOD)
Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the unique analytical hurdles associated with 2-Bromooctadecanal (2-BOD).
2-BOD is an 18-carbon aliphatic α -bromo aldehyde identified as a bioactive secondary metabolite in various natural extracts 1[1]. Because of its highly reactive α -bromo group and trace-level endogenous concentrations, conventional lipid extraction and direct MS analysis frequently result in catastrophic analyte loss. This guide details the causality behind these failures and provides self-validating protocols to ensure absolute data integrity.
Analytical Workflow Architecture
Decision matrix and workflow for the trace-level extraction and detection of 2-BOD.
Quantitative Comparison of Derivatization Strategies
To achieve trace-level detection, derivatization is mandatory. The table below summarizes the quantitative performance of industry-standard approaches.
| Strategy | Analytical Platform | Chemical Mechanism | Limit of Detection (LOD) | Primary Advantage | Key Limitation |
| PFBHA | GC-MS (EI / NICI) | Forms thermally stable pentafluorobenzyl oximes | ~1–5 nM | High volatility; excellent for non-polar matrices | Generates syn/anti isomers; requires high inlet temp |
| Girard’s Reagent T | LC-MS/MS (ESI+) | Forms hydrazone with a pre-charged quaternary ammonium | ~3–10 fmol | Near 100% ionization efficiency; bypasses ion suppression | Requires post-reaction SPE cleanup to remove excess salt |
| DNPH | LC-UV / LC-MS | Forms dinitrophenylhydrazones | ~50 nM | Industry standard for simple, short-chain aldehydes | Poor ESI ionization efficiency for long-chain aliphatic lipids |
Troubleshooting Guides & FAQs
Section 1: Sample Preparation & Extraction
Q: Why am I losing 2-BOD during the initial liquid-liquid extraction (LLE) phase? A: Causality: Aldehydes are highly electrophilic. If you use primary alcohols (such as methanol or ethanol) during extraction or sample quenching, the aldehyde group undergoes rapid nucleophilic attack to form hemiacetals and full acetals. This effectively "hides" your analyte from the mass spectrometer, shifting its mass and altering its chromatography. Solution: Strictly utilize aprotic, non-nucleophilic solvents. Methyl tert-butyl ether (MTBE) or cold hexane are optimal for extracting long-chain aliphatic aldehydes like 2-BOD.
Section 2: GC-MS Anomalies
Q: I am analyzing 2-BOD via GC-MS without derivatization. I see severe peak tailing and a mass shift of -80 Da. What is happening? A: Causality: Thermal degradation. The α -bromo group is highly labile. At standard GC inlet temperatures (e.g., 250°C), 2-BOD undergoes thermal dehydrobromination (loss of HBr, exactly 79.9 Da) to form an α,β -unsaturated octadecanal. Solution: You must derivatize the molecule to stabilize the carbonyl. PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is the gold standard for stabilizing long-chain aldehydes prior to GC-MS 2[2].
Q: After PFBHA derivatization, my 2-BOD standard shows two closely eluting peaks. Is my column degrading? A: Causality: No. PFBHA derivatization of asymmetrical aldehydes inherently forms syn and anti stereoisomers of the oxime 3[3]. This is a fundamental chemical phenomenon, not a chromatographic failure. Solution: Integrate both peaks as a single sum for accurate quantification, or optimize your GC temperature ramp to force co-elution.
Section 3: LC-MS/MS & Sensitivity Maximization
Q: Which derivatization strategy provides the absolute lowest Limit of Detection (LOD) for 2-BOD? A: Causality: LC-MS/MS paired with Girard's Reagent T (GirT). GirT reacts with the aldehyde to form a hydrazone containing a pre-charged quaternary ammonium group 4[4]. Because the molecule is permanently ionized before entering the Electrospray Ionization (ESI) source, ionization efficiency approaches 100%. This bypasses the typical ion suppression issues of neutral lipids and boosts MS signals by up to 1000-fold 5[5].
Logical relationship and chemical causality of Girard's Reagent T derivatization for LC-MS/MS.
Experimental Protocol: Self-Validating LC-MS/MS Workflow for 2-BOD
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating specific internal standards and checkpoints, the assay mathematically proves its own extraction efficiency and derivatization completeness.
Step 1: Isotope Spiking (The Validation Anchor)
-
Action: Spike 10 μ L of deuterated internal standard ( d5 -hexadecanal, 1 μ M) into the raw biological sample prior to any manipulation.
-
Causality: The recovery of d5 -hexadecanal validates the physical extraction efficiency. If the final MS response ratio of unlabeled/labeled derivative deviates from the calibration curve, it immediately flags matrix suppression or incomplete derivatization.
Step 2: Aprotic Extraction
-
Action: Add 500 μ L of cold MTBE and 200 μ L of LC-MS grade water. Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass vial and evaporate under a gentle stream of nitrogen.
-
Causality: MTBE extracts the hydrophobic 2-BOD while precipitating proteins and avoiding the acetalization reactions caused by alcohols.
Step 3: Girard's Reagent T (GirT) Derivatization
-
Action: Reconstitute the dried extract in 100 μ L of a derivatization cocktail: 10 mM GirT in Acetonitrile/Water (80:20, v/v) containing 5% glacial acetic acid. Incubate at 40°C for 60 minutes.
-
Causality: The acetic acid acts as a proton donor to catalyze the nucleophilic addition of the GirT hydrazine group to the 2-BOD carbonyl, forming a stable, permanently charged hydrazone.
Step 4: Post-Derivatization Cleanup (Critical Checkpoint)
-
Action: Pass the reaction mixture through a C18 Solid Phase Extraction (SPE) micro-spin column. Wash with 5% Acetonitrile (to elute unreacted GirT salts) and elute the derivatized 2-BOD with 100% Acetonitrile.
-
Causality: Unreacted GirT is highly ionic. If injected directly into the LC-MS, it will cause catastrophic ion suppression and contaminate the ESI source.
Step 5: LC-MS/MS Analysis
-
Action: Inject 2 μ L onto a C18 UPLC column. Monitor the MRM transitions in ESI+ mode.
-
Note on Bromine Isotopes: 2-BOD contains bromine, which exists naturally as 79 Br and 81 Br in a ~1:1 ratio. You must monitor dual MRM transitions for the precursor ions (separated by 2 Da) to confirm the isotopic signature, virtually eliminating false positives.
References
-
Determination of phytochemicals, antibacterial and phytotoxic potential of Desert cotton (Aerva javanica) . CABI Digital Library. 1
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA . PMC - National Institutes of Health. 4
-
Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC-MS Analysis . PMC - National Institutes of Health. 2
-
Analytical Methods: Chromatographic method for a single peak from co-elution of two isomers . RSC Publishing. 3
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS . MDPI. 5
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
optimizing quenching conditions for reactions involving 2-Bromooctadecanal
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Bromooctadecanal , a long-chain aliphatic α -bromo aldehyde.
2-Bromooctadecanal (C18H35BrO, MW: 347.4 g/mol )[1] is a highly lipophilic compound. While it is naturally observed in biological systems as a product of plasmalogen oxidation by myeloperoxidase during inflammatory responses[2], it is also a highly versatile synthetic building block. The α -bromo aldehyde motif allows for diverse transformations, including nucleophilic substitutions and carbon-carbon bond formations[3]. However, its dual functionality (an electrophilic carbonyl adjacent to a labile carbon-bromine bond) and its long C18 hydrophobic chain make reaction quenching and downstream workup notoriously difficult.
This guide provides diagnostic troubleshooting, optimized protocols, and mechanistic insights to prevent product degradation during the quenching phase.
Part 1: Diagnostic Q&A (Troubleshooting Common Failures)
Q1: Why is my product degrading into 2-octadecenal during the aqueous quench? Causality: The α -proton of 2-bromooctadecanal is highly acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. If you quench your reaction with a basic solution (pH > 8, such as saturated NaHCO3 or NaOH ), you trigger a rapid base-catalyzed dehydrohalogenation (E2 or E1cB elimination). This strips hydrobromic acid (HBr) from the molecule, yielding the α,β -unsaturated aldehyde, 2-octadecenal. Solution: Transition to a strictly pH-controlled biphasic quench. Use a mild phosphate buffer (pH 6.0–6.5) to neutralize any reactive intermediates without providing enough basicity to deprotonate the α -carbon.
Q2: My aqueous workup forms an unbreakable emulsion. How do I resolve this without losing yield? Causality: The C18 alkyl chain is intensely hydrophobic, while the aldehyde headgroup is polar. When mixed with aqueous salts during a quench, the molecule acts as a surfactant precursor. Vigorous shaking creates stable oil-in-water micelles (emulsions) that refuse to partition. Solution:
-
Solvent Selection: Avoid moderately polar solvents like Ethyl Acetate (EtOAc). Instead, use Methyl tert-butyl ether (MTBE) or Hexanes, which have lower water miscibility and promote sharper phase boundaries.
-
Mechanical Handling: Do not shake vigorously; use gentle swirling or a paddle stirrer.
-
Rescue: If an emulsion forms, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl), or filter the entire biphasic mixture through a pad of Celite to remove micro-particulates stabilizing the emulsion interface.
Q3: I observe hemiacetal/acetal impurities in my NMR after quenching. What went wrong? Causality: α -Bromo aldehydes are highly electrophilic at the carbonyl carbon[3]. If your quenching protocol involves primary alcohols (e.g., adding methanol to precipitate the product or using ethanol to quench reactive hydrides) under slightly acidic conditions, the alcohol will rapidly attack the carbonyl, forming a hemiacetal or a full acetal. Solution: Completely exclude alcohols from the quenching and workup workflow. Rely exclusively on aprotic organic extraction solvents.
Part 2: Quantitative Data & Condition Matrix
To illustrate the impact of quenching parameters on the stability of 2-Bromooctadecanal, the following table summarizes typical outcomes based on different quenching environments.
| Quenching Condition | Temp (°C) | pH Range | Primary Reaction Pathway | Major Product | Est. Recovery Yield |
| Sat. NaHCO3 (Aqueous) | 20 - 25 | 8.0 - 8.5 | Base-catalyzed Elimination | 2-Octadecenal | < 20% |
| Methanol / HCl (Trace) | 0 - 5 | 2.0 - 4.0 | Acid-catalyzed Acetalization | 2-Bromo-1,1-dimethoxyoctadecane | < 10% |
| Water / EtOAc (Vigorous) | 20 - 25 | 7.0 | Emulsification / Hydrolysis | Trapped in Emulsion | 30 - 40% |
| Phosphate Buffer / MTBE | 0 - 5 | 6.0 - 6.5 | Neutralization / Partitioning | 2-Bromooctadecanal | > 85% |
Part 3: Mechanistic & Workflow Visualizations
The following diagrams illustrate the chemical causality of side reactions and the logical decision tree for an optimized workup.
Fig 1. Chemical causality and reaction pathways of 2-Bromooctadecanal under varying quenching conditions.
Fig 2. Optimized biphasic quenching and anti-emulsion workup workflow.
Part 4: Standard Operating Procedure (SOP) - Optimized Biphasic Quench
This self-validating protocol ensures the structural integrity of 2-Bromooctadecanal while mitigating emulsion risks.
Reagents Required:
-
Methyl tert-butyl ether (MTBE) (Pre-chilled to 4 °C)
-
0.1 M Potassium Phosphate Buffer (Adjusted to pH 6.5, Pre-chilled to 4 °C)
-
Saturated Aqueous NaCl (Brine)
-
Anhydrous Sodium Sulfate ( Na2SO4 )
Step-by-Step Methodology:
-
Thermal Control: Upon completion of the upstream reaction, immediately cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for both elimination and nucleophilic attack.
-
Solvent Dilution: Dilute the reaction mixture with 3 volumes of cold MTBE. Causality: Diluting the reaction in a non-polar solvent prior to aqueous introduction reduces the localized concentration of interacting amphiphiles, preventing micelle formation.
-
pH-Controlled Quench: Slowly add the cold 0.1 M Phosphate Buffer (pH 6.5) dropwise via an addition funnel while maintaining gentle mechanical stirring (150-200 rpm). Do not exceed 10 °C during the addition.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate by gravity for at least 10 minutes.
-
Self-Validation Check: If the boundary is cloudy or indistinct, an emulsion is present. Proceed to Step 4a. If the boundary is sharp, proceed to Step 5.
-
Step 4a (Emulsion Breaking): Add 0.5 volumes of saturated brine. Gently swirl (do not shake). If the emulsion persists, vacuum filter the entire biphasic mixture through a 1-inch pad of Celite, then return to the separatory funnel.
-
-
Extraction & Washing: Isolate the upper organic layer (MTBE). Extract the aqueous layer once more with 1 volume of MTBE. Combine the organic layers.
-
Drying & Concentration: Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (bath temperature < 25 °C) to afford the crude 2-Bromooctadecanal. Store immediately under Argon at -20 °C.
References
-
National Center for Biotechnology Information (NIH). 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem. Retrieved from[Link][1]
-
ResearchGate. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. Retrieved from[Link][2]
Sources
improving the efficiency of 2-Bromooctadecanal labeling reactions
Welcome to the Technical Support Center for lipidomics and protein modification. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and kinetic challenges of α -bromo fatty aldehyde labeling.
2-Bromooctadecanal (2-BrODA) is a highly reactive, 18-carbon electrophilic lipid probe. In vivo, similar brominated fatty aldehydes are generated by1, leading to the covalent modification of critical protein cysteinyl residues[1]. Because bromide is a superior leaving group compared to chloride, 2-BrODA exhibits exceptionally robust nucleophilic substitution kinetics, yielding significantly greater adduct formation than its chlorinated counterparts[1]. In cardiac models, these reactive brominated species cause extensive disruption by 2[2].
To harness 2-BrODA for in vitro profiling, researchers must tightly control the microenvironment to 3[3].
Workflow Optimization Logic
Logical workflow for optimized 2-Bromooctadecanal protein labeling and detection.
Troubleshooting Guide: Frequently Asked Questions
Q1: Why is my 2-Bromooctadecanal labeling efficiency so low despite using high concentrations of the probe? A1: The causality usually lies in your choice of reducing agent. 2-BrODA reacts via nucleophilic attack by cysteinyl residues. If you prepare your lysates using DTT (Dithiothreitol) or β -mercaptoethanol, these thiol-containing reducing agents will act as competitive nucleophiles. They will rapidly scavenge the 2-BrODA before it can label your target protein. Solution: Switch exclusively to TCEP (Tris(2-carboxyethyl)phosphine), a phosphine-based, thiol-free reducing agent.
Q2: I am observing massive precipitation when I add 2-Bromooctadecanal to my cell lysates. How can I fix this? A2: 2-Bromooctadecanal is an 18-carbon, highly hydrophobic lipid. When introduced directly into aqueous buffers, it undergoes hydrophobic collapse, forming micelles or precipitating out of solution. This severely limits its bioavailability to protein targets. Solution: Pre-dissolve 2-BrODA in anhydrous DMSO to create a 10–50 mM stock. For live-cell or native lysate labeling, complex the probe with fatty acid-free Bovine Serum Albumin (BSA) at a 1:2 molar ratio (Probe:BSA) before application. This mimics physiological lipid transport and prevents aggregation.
Q3: My downstream CuAAC (click chemistry) detection shows high background noise. Is the probe reacting non-specifically? A3: The α -bromo aldehyde moiety is an aggressive electrophile. While it kinetically prefers thiolate anions (cysteines), prolonged incubation or excessive probe concentrations will thermodynamically drive Schiff base formation with lysine primary amines. Furthermore, unreacted probe can physically aggregate and trap the fluorophore during the click reaction. Solution: Limit the labeling incubation to exactly 1 hour. Crucially, quench the reaction with 10 mM DTT for 15 minutes prior to the click reaction to neutralize any unreacted electrophile.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol includes a mandatory internal validation system to confirm that your labeling is driven by specific electrophilic alkylation rather than non-specific hydrophobic aggregation.
Step 1: Protein Preparation & Reduction
-
Lyse cells in a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4).
-
Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Validation Split: Divide your lysate into two equal aliquots: the "Active Sample" and the "Pre-Quenched Control".
Step 2: The Self-Validating Control (Critical Step)
-
To the Pre-Quenched Control only, add 10 mM DTT and incubate for 10 minutes. Mechanism: The excess DTT thiols will outcompete protein thiols for the probe.
-
Do nothing to the Active Sample during this time.
Step 3: 2-BrODA Labeling
-
Prepare a 10 mM stock of alkyne-tagged 2-BrODA in anhydrous DMSO.
-
Add the probe to both the Active Sample and the Pre-Quenched Control to a final concentration of 100 μ M. Ensure final DMSO concentration remains <1% (v/v).
-
Incubate both samples at 37°C for 1 hour in the dark.
Step 4: Reaction Quenching
-
Add 10 mM DTT to the Active Sample and incubate for 15 minutes to neutralize any remaining unreacted 2-BrODA.
Step 5: CuAAC Click Chemistry
-
To both samples, add the click reagents in the following strict order: 100 μ M Azide-Fluorophore, 1 mM THPTA ligand, 1 mM CuSO 4 , and 5 mM Sodium Ascorbate.
-
React for 1 hour at room temperature.
-
Precipitate proteins using chloroform/methanol to remove excess fluorophore, resuspend, and analyze via SDS-PAGE. Validation Check: A successful assay will show robust fluorescent bands in the Active Sample and near-zero signal in the Pre-Quenched Control, proving the interaction is strictly thiol-dependent.
Quantitative Comparison of Halogenated Lipid Probes
To guide your experimental design, the following table summarizes the kinetic and thermodynamic properties of common α -halogenated fatty aldehydes based on their leaving group efficiencies.
| Halogenated Lipid Probe | Leaving Group | Primary Target Residues | Relative Thiol Reactivity | Optimal Labeling pH |
| 2-Chlorohexadecanal (2-ClHDA) | Chloride | Cys, His, Lys | 1x (Baseline) | 7.4 - 8.0 |
| 2-Bromohexadecanal (2-BrHDA) | Bromide | Cys (High specificity) | ~5x - 10x | 7.4 - 7.8 |
| 2-Bromooctadecanal (2-BrODA) | Bromide | Cys (High specificity) | ~5x - 10x | 7.4 - 7.8 |
References
-
Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify glutathione and protein Source: ResearchGate / Journal of Lipid Research URL:[Link]
-
Bromine inhalation mimics ischemia-reperfusion cardiomyocyte injury and calpain activation in rats Source: American Journal of Physiology-Heart and Circulatory Physiology URL:[Link]
-
Halogenation Activity of Mammalian Heme Peroxidases Source: MDPI - International Journal of Molecular Sciences URL:[Link]
Sources
Validation & Comparative
Cross-Validation of 2-Bromooctadecanal Quantification Methods: A Comprehensive Guide for Lipid Signaling Research
The accurate quantification of halogenated lipids is a critical bottleneck in understanding oxidative stress, inflammation, and halogen gas toxicity. 2-Bromooctadecanal (C18H35BrO) is a highly reactive α-bromofatty aldehyde (α-BrFALD) generated in vivo when mammalian heme peroxidases—specifically myeloperoxidase (MPO) and eosinophil peroxidase (EPO)—oxidize bromide ions to hypobromous acid, which subsequently cleaves the vinyl ether bonds of C18 plasmalogens[1][2].
Because 2-bromooctadecanal is highly electrophilic, it rapidly reacts with intracellular nucleophiles, predominantly glutathione (GSH), to form stable fatty aldehyde-GSH adducts (FALD-GSH)[3]. This rapid metabolic turnover dictates the causality behind our analytical choices: attempting to measure only the "free" aldehyde pool leads to severe underestimation of lipid halogenation. Therefore, a robust, self-validating analytical system requires the cross-validation of two parallel methodologies: direct quantification of the free aldehyde via GC-MS, and indirect quantification of the FALD-GSH adduct via LC-ESI-MS/MS.
Mechanistic Context: The Fate of 2-Bromooctadecanal
To design a self-validating quantification workflow, we must first map the biochemical fate of the analyte. In biological matrices, 2-bromooctadecanal does not remain static. Its α-halogen acts as an excellent leaving group, driving rapid adduction with thiols.
Fig 1: Biosynthesis and reactive pathways of 2-Bromooctadecanal.
Objective Comparison of Quantification Alternatives
When establishing a laboratory protocol for 2-bromooctadecanal, researchers typically choose between three primary analytical modalities. The table below summarizes the performance metrics and causality behind each approach.
| Analytical Feature | Method A: GC-MS (PFBHA Derivatization) | Method B: LC-ESI-MS/MS (FALD-GSH Adduct) | Method C: HPLC-FLD (Hydrazine Tagging) |
| Target Analyte | Free 2-Bromooctadecanal | FALD-GSH Adduct | Free 2-Bromooctadecanal |
| Limit of Detection | High (Femtomole range) | Very High (Attomole to Femtomole) | Moderate (Picomole range) |
| Sample Preparation | Bligh & Dyer extraction + Derivatization | Direct extraction (MeOH/ACN precipitation) | Lipid extraction + Fluorescent tagging |
| Mechanistic Rationale | PFBHA stabilizes the volatile aldehyde, enhancing electron capture for NICI-MS. | Captures the biologically relevant "sink" of the reactive aldehyde[3]. | Utilizes accessible optical detectors for routine screening. |
| Primary Limitation | Underestimates total production due to rapid in vivo GSH adduction. | Requires custom synthesis of deuterated FALD-GSH internal standards. | Lower sensitivity; prone to background matrix fluorescence. |
Recommendation: Method C is insufficient for rigorous drug development or biomarker discovery due to sensitivity limits. A cross-validated approach utilizing Methods A and B in tandem is the gold standard.
Self-Validating Experimental Protocols
To achieve a self-validating system, the mass balance of the generated lipid must be closed. By splitting a biological sample and running Protocols 1 and 2 in parallel, the sum of the Free Pool (GC-MS) and the Adducted Pool (LC-MS/MS) yields the absolute total of 2-bromooctadecanal generated during the physiological event.
Protocol 1: Direct GC-MS Quantification of Free 2-Bromooctadecanal
Causality: Free 2-bromooctadecanal is thermally labile and highly reactive. Derivatization with pentafluorobenzyl hydroxylamine (PFBHA) converts the aldehyde into a stable PFB-oxime, which possesses a high electron affinity ideal for Negative Ion Chemical Ionization (NICI).
-
Internal Standard Spiking: Immediately upon tissue collection (e.g., 10 mg pulverized lung tissue), spike the sample with 20 pmol of a deuterated surrogate (e.g., [d4]-2-chlorohexadecanal or custom [d4]-2-bromooctadecanal) to account for extraction losses[3].
-
Lipid Extraction: Perform a modified Bligh and Dyer extraction using Chloroform/Methanol/Water (2:2:1.8, v/v/v). Collect the lower organic phase containing the non-polar aldehydes.
-
Derivatization: Dry the lipid extract under a gentle stream of nitrogen. Resuspend in 100 µL of pyridine containing 50 mM PFBHA. Incubate at 60°C for 30 minutes.
-
Purification: Evaporate the pyridine, resuspend in hexane, and wash twice with MS-grade water to remove unreacted PFBHA.
-
NICI-GC-MS Analysis: Inject 1 µL onto a GC-MS system equipped with a DB-1MS column. Operate the mass spectrometer in NICI mode using methane as the reagent gas. Monitor the specific m/z corresponding to the[M-HF]⁻ or [M-H]⁻ ions of the PFB-oxime derivative.
Protocol 2: LC-ESI-MS/MS Quantification of FALD-GSH Adducts
Causality: Because GSH is highly abundant in cells (1-10 mM), the vast majority of 2-bromooctadecanal is instantly converted to FALD-GSH. This protocol bypasses lipid extraction to capture the polar adduct directly.
-
Quenching & Spiking: To 100 µL of biological homogenate or plasma, immediately add 100 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) to precipitate proteins and halt enzymatic activity. Spike with 90 fmol of [d4]HDA-GSH internal standard[3].
-
Protein Clearance: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
LC Separation: Inject 10 µL of the cleared supernatant onto a C18 reverse-phase LC column. Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
ESI-MS/MS Detection: Utilize an electrospray ionization source in positive ion mode. Operate the triple quadrupole mass spectrometer in Selective Reaction Monitoring (SRM) mode. Monitor the transition from the parent FALD-GSH adduct mass to the m/z 308 product ion (representing the cleaved GSH fragment).
Parallel Cross-Validation Workflow
The following diagram illustrates the parallel execution of these protocols to ensure data integrity and self-validation.
Fig 2: Parallel cross-validation workflow for 2-Bromooctadecanal quantification.
Data Interpretation & Trustworthiness
A self-validating system relies on internal consistency. If a drug candidate is designed to inhibit MPO/EPO activity, both the free 2-bromooctadecanal (Method A) and the FALD-GSH adduct (Method B) should decrease proportionally. If Method A shows a decrease but Method B remains static, it indicates that the drug may be artificially reacting with the PFBHA derivatization agent rather than inhibiting the actual biological halogenation pathway. By cross-referencing these two distinct chemical principles, researchers guarantee the scientific integrity of their pharmacokinetic and pharmacodynamic data.
References
- Halogenation Activity of Mammalian Heme Peroxidases Source: MDPI URL
- Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein Source: PMC - NIH URL
- Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration Source: PMC - NIH URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 2-Bromooctadecanal as a Lipid-Directed Enzyme Inhibitor: A Comparative Guide
As lipid-centric pharmacology advances, the demand for highly specific electrophilic probes to interrogate lipid-metabolizing enzymes has surged. 2-Bromooctadecanal (2-BODA) , an 18-carbon α -bromo fatty aldehyde , has emerged as a potent tool for irreversible enzyme inhibition. However, because lipid-derived electrophiles are notoriously prone to promiscuous binding, validating the specificity of 2-BODA against its analogs—such as 2-bromohexadecanal (2-BrHDA) and 2-bromopalmitate (2-BP)—is critical for drug development professionals and chemical biologists.
This guide provides an objective comparison of 2-BODA against alternative lipid inhibitors, detailing the mechanistic causality behind its target engagement, and outlines self-validating experimental workflows to definitively prove its specificity.
Mechanistic Causality: Why 2-BODA Acts as an Irreversible Inhibitor
The inhibitory power of 2-BODA lies in its dual-reactive pharmacophore, which mimics the structure of endogenous long-chain aliphatic substrates (such as sphingosine precursors or plasmalogen-derived aldehydes) while harboring a reactive trap.
When 2-BODA enters the hydrophobic binding pocket of a target enzyme—such as NAD(P)H oxidase or fatty aldehyde dehydrogenase (FALDH)—the aldehyde moiety initially forms a reversible Schiff base or thiohemiacetal with active-site lysine or cysteine residues. This reversible anchoring brings the α -carbon into precise spatial alignment with a neighboring nucleophile. Subsequently, a rapid SN2 nucleophilic substitution occurs, displacing the bromide ion and forming a permanent, irreversible covalent thioether or amine linkage.
Because 2-BODA possesses an 18-carbon aliphatic tail, its lipophilicity (ClogP) is significantly higher than its 16-carbon counterparts. This structural nuance drives 2-BODA deeper into the lipid rafts of cellular membranes, restricting its access to cytosolic off-targets and enhancing its specificity for integral membrane enzymes compared to shorter-chain analogs.
Mechanism of irreversible enzyme inhibition by 2-BODA via active-site alkylation.
Comparative Performance: 2-BODA vs. Alternative Inhibitors
To objectively evaluate 2-BODA, it must be benchmarked against 2-Bromohexadecanal (2-BrHDA) —a known irreversible inhibitor of NAD(P)H oxidase and a biomarker of plasmalogen oxidation —and 2-Bromopalmitate (2-BP) , a widely used but highly promiscuous inhibitor of Palmitoyl Acyltransferases (PATs).
Table 1: Physicochemical and Inhibitory Comparison of α -Bromo Lipids
| Inhibitor Profile | 2-Bromooctadecanal (2-BODA) | 2-Bromohexadecanal (2-BrHDA) | 2-Bromopalmitate (2-BP) |
| Chain Length | C18 | C16 | C16 |
| Reactive Moiety | α -bromo aldehyde | α -bromo aldehyde | α -bromo carboxylic acid |
| Primary Target Class | NAD(P)H Oxidases, FALDH | NAD(P)H Oxidases, S1P Lyase | Palmitoyl Acyltransferases |
| Membrane Partitioning | Deep lipid raft integration | Moderate membrane integration | Broad cellular distribution |
| Off-Target Liability | Moderate (Sterically restricted) | High (General electrophile) | Very High (Highly promiscuous) |
| Mechanism | Irreversible (Covalent) | Irreversible (Covalent) | Irreversible (Covalent) |
Key Insight: While 2-BP is plagued by off-target toxicity due to its ability to alkylate a vast array of soluble and membrane-bound proteins, the aldehyde group of 2-BODA requires a specific catalytic microenvironment (often involving an oxyanion hole) to activate the initial thiohemiacetal formation. This requirement, combined with the C18 steric bulk, drastically narrows 2-BODA's off-target liability.
Self-Validating Experimental Protocols for Specificity
To trust 2-BODA as a specific probe in drug development, researchers must deploy self-validating assay systems. The following protocols are designed to confirm both the mechanism of action and the proteome-wide specificity of the inhibitor.
Protocol A: Rapid Dilution Kinetics (Validating Irreversibility)
Causality: If 2-BODA is a true covalent inhibitor, the enzyme-inhibitor complex will not dissociate upon massive dilution. This assay uses a reversible inhibitor as an internal control to self-validate the thermodynamic stability of the 2-BODA adduct.
-
Pre-incubation: Incubate the purified target enzyme (e.g., FALDH) with 10×IC50 of 2-BODA in assay buffer (pH 7.4) for 30 minutes at 37°C. In a parallel control tube, use a known reversible competitive inhibitor.
-
Rapid Dilution: Dilute both reaction mixtures 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate.
-
Kinetic Monitoring: Measure fluorescence continuously for 60 minutes.
-
Validation Logic: The reversible inhibitor control will show a rapid recovery of enzymatic velocity as the inhibitor diffuses away from the active site. The 2-BODA treated sample must show zero recovery of velocity, proving the inhibition is permanently locked via covalent alkylation.
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Causality: To prove that 2-BODA does not indiscriminately alkylate random surface cysteines across the proteome, we utilize competitive ABPP. By pre-treating lysates with native 2-BODA, the specific active sites become occluded. A subsequent treatment with an alkyne-tagged 2-BODA probe will only label the remaining un-occluded off-targets.
-
Lysate Preparation: Extract proteome from the target cell line and divide into two aliquots: Vehicle Control and Competitor.
-
Competitive Occlusion: Dose the Competitor aliquot with 10 μ M native 2-BODA for 1 hour. Dose the Vehicle aliquot with DMSO.
-
Probe Labeling: Add 1 μ M of Alkyne-tagged 2-BODA probe to both aliquots for 1 hour.
-
Click Chemistry (CuAAC): React the lysates with Azide-Rhodamine, CuSO4, THPTA ligand, and TCEP to conjugate the fluorophore to the alkyne probe.
-
Resolution & Validation: Run the samples on an SDS-PAGE gel and scan for in-gel fluorescence.
-
Validation Logic: A highly specific target will appear as a bright fluorescent band in the Vehicle lane and completely disappear in the Competitor lane. Any bands that remain visible in the Competitor lane represent non-specific, low-affinity off-targets, providing a transparent map of the inhibitor's specificity.
Self-validating experimental workflow for assessing 2-BODA inhibitor specificity.
Conclusion
Validating 2-Bromooctadecanal requires moving beyond basic IC50 metrics. By understanding the causality of its α -bromo aldehyde chemistry and leveraging its C18 steric profile, researchers can utilize 2-BODA to achieve higher target specificity than legacy inhibitors like 2-BP. Implementing self-validating protocols like Rapid Dilution and Competitive ABPP ensures that the observed phenotypic effects are genuinely driven by specific enzyme inhibition, safeguarding the integrity of downstream drug development pipelines.
References
assessing the purity of 2-Bromooctadecanal using different analytical techniques
Assessing the Purity of 2-Bromooctadecanal: A Comparative Guide to Advanced Analytical Techniques
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with long-chain aliphatic reactive intermediates. 2-Bromooctadecanal (C₁₈H₃₅BrO) is a prime example of a deceptively simple molecule that demands a highly orthogonal analytical approach[1]. As an electrophilic intermediate utilized in lipid nanoparticle (LNP) synthesis and complex drug development, its purity dictates the yield and safety of downstream Active Pharmaceutical Ingredients (APIs).
However, analyzing 2-Bromooctadecanal presents a unique trifecta of chromatographic challenges:
-
Lack of a UV Chromophore: The saturated 18-carbon aliphatic chain and simple aldehyde moiety render traditional HPLC-UV virtually blind to this compound.
-
Thermal Instability: The α -bromoaldehyde functional group is highly labile. Under high temperatures, it readily undergoes dehydrohalogenation (loss of HBr) to form an α,β -unsaturated aldehyde[2].
-
Oxidative Susceptibility: Like most aldehydes, it is prone to auto-oxidation into 2-bromooctadecanoic acid upon exposure to ambient oxygen.
Relying on a single analytical method for this compound will inevitably yield skewed purity data. This guide objectively compares High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating purity assessment strategy.
Comparative Analysis of Analytical Techniques
Quantitative ¹H NMR (qNMR): The Absolute Purity Gold Standard
Unlike chromatographic methods that rely on compound-specific response factors, qNMR provides a direct, primary measurement of purity. The integral of an NMR resonance is directly proportional to the nucleus concentration in the solution, allowing for absolute quantification without needing an identical reference standard[3].
-
Causality Insight: qNMR is non-destructive and operates at ambient temperature, completely bypassing the thermal degradation risks inherent to GC-MS. Furthermore, it detects "invisible" impurities like residual solvents, water, or inorganic salts that chromatographic methods miss, ensuring a true mass-balance purity[4].
HPLC-CAD: The Solution for Non-Volatile Profiling
Because 2-Bromooctadecanal lacks a strong chromophore, UV detection is inadequate. Charged Aerosol Detection (CAD) is a mass-sensitive detector that provides a near-universal response for any non-volatile or semi-volatile analyte, independent of its chemical structure.
-
Causality Insight: CAD requires strictly volatile mobile phases. As the eluent is nebulized and evaporated, the remaining analyte particles are charged and detected. This makes it ideal for quantifying the parent compound and non-volatile degradants (like polymeric species or oxidized acids) without subjecting the sample to thermal stress[5].
GC-MS: High-Resolution Trace Volatile Analysis
GC-MS offers unparalleled sensitivity and structural elucidation capabilities for volatile compounds[6]. However, for α -bromoaldehydes, it must be used with extreme caution. The high temperatures of the GC injection port (typically >200°C) induce artificial degradation.
-
Causality Insight: To mitigate thermal breakdown, cold on-column injection (OCI) or chemical derivatization (e.g., forming a dimethyl acetal prior to analysis) is strictly required to stabilize the highly reactive aldehyde before vaporization[2].
Quantitative Data Summarization
| Analytical Technique | Primary Detection Mechanism | Limit of Detection (LOD) | Destructive? | Best Suited For | Key Limitation for 2-Bromooctadecanal |
| ¹H qNMR | Nuclear spin resonance | ~0.1 - 0.5% (w/w) | No | Absolute mass-balance purity | Lower sensitivity for trace level impurities |
| HPLC-CAD | Charged aerosol particle mass | ~1 - 5 ng | Yes | Non-volatile/semi-volatile profiling | Non-linear response requires power-law calibration |
| GC-MS | Electron ionization (EI) mass | ~10 - 50 pg | Yes | Trace volatile impurities & Structural ID | Induces thermal dehydrohalogenation if not derivatized |
Visualizing the Analytical Strategy
Analytical workflow for 2-Bromooctadecanal purity assessment.
Primary degradation pathways of 2-Bromooctadecanal affecting analysis.
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Absolute Purity Determination via ¹H qNMR
This protocol utilizes internal calibration to derive an absolute mass-balance purity without requiring an identical reference standard[3].
-
Sample Preparation: Accurately weigh ~15.0 mg of 2-Bromooctadecanal and ~5.0 mg of NIST-traceable 1,4-Dinitrobenzene (Internal Standard) into a static-free vial using a calibrated microbalance ( d=0.001 mg).
-
Solvation: Dissolve the mixture in 600 µL of anhydrous CDCl₃ (100% D). Causality Check: Anhydrous solvent is critical to prevent the aldehyde from forming a hydrate, which would split the integration signal and ruin quantitation.
-
T₁ Relaxation Assessment: Execute an inversion-recovery sequence to determine the longitudinal relaxation time (T₁) of the aldehydic proton (~9.4 ppm).
-
Acquisition: Set the relaxation delay (D1) to ≥5×T1 (typically 30-60 seconds) to ensure complete spin relaxation between pulses. Acquire 16-32 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.
-
Self-Validation & Processing: Phase and baseline correct the spectrum manually. Calculate the purity using the integrals of the aldehydic proton and the α -proton (~4.2 ppm). Validation Gate: If the two calculated purities deviate by >0.5%, suspect hidden impurity overlap under one of the peaks and select an alternative resonance.
Protocol 2: Impurity Profiling via HPLC-CAD
This protocol maps the non-volatile impurity profile, separating the highly lipophilic C18 chain from its oxidized degradants[5].
-
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water with 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile with 0.1% Formic Acid). Causality Check: Non-volatile buffers (e.g., phosphates) are strictly prohibited as they will permanently foul the CAD nebulizer.
-
System Suitability Test (SST): Inject a resolution mixture containing 2-Bromooctadecanal and Stearic Acid (a common synthetic precursor/degradant). Validate that the chromatographic resolution ( Rs ) is ≥2.0 .
-
Calibration & Linearity: Because CAD response is inherently non-linear, inject a 5-point calibration curve of the reference standard. Apply a power-function transformation ( y=axb ) to linearize the data ( R2≥0.99 ).
-
Sample Analysis: Inject 10 µL of the sample prepared at 1 mg/mL in Acetonitrile onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient from 50% B to 100% B over 15 minutes to elute the highly hydrophobic chain.
-
Self-Validation: Run a diluent blank immediately before and after the sample. Validation Gate: The blank must show no ghost peaks >0.05% of the main peak area to definitively rule out column carryover.
References
-
2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]
-
A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]
-
Understanding the Differences Between HPLC and GCMS Systems AMP Tech Instruments URL:[Link]
-
Can an aldehyde halogenate? r/chemistry (Reddit) URL:[Link]
Sources
comparison of 2-Bromooctadecanal with commercially available lipid standards
Title: Comparative Guide: 2-Bromooctadecanal vs. Commercially Available Lipid Standards in Lipidomic Profiling
Introduction In the rapidly evolving field of lipidomics and inflammatory biomarker discovery, α -halo fatty aldehydes have emerged as critical mediators of oxidative stress and cellular dysfunction. These highly reactive lipid species are generated in vivo when hypohalous acids—specifically hypochlorous acid (HOCl) and hypobromous acid (HOBr)—attack the vinyl ether bonds of plasmalogens enriched in mammalian cell membranes[1].
As a Senior Application Scientist, I frequently see researchers struggle to select the appropriate internal standards for tracking these pathways. Among the available options, 2-Bromooctadecanal (2-BrSDA) stands out as a highly specific, 18-carbon brominated standard. This guide provides an objective, data-driven comparison between 2-Bromooctadecanal and other commercially available lipid standards, detailing their mechanistic origins, quantitative properties, and the causality behind specific experimental workflows.
Mechanistic Origins: The Rationale for Halogenated Standards
To understand why specific lipid standards are chosen, one must first understand the enzymatic causality of their formation. Myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils, utilizes hydrogen peroxide to oxidize both chloride and bromide ions. Although chloride is vastly more abundant in physiological fluids, MPO oxidizes bromide with a significantly higher rate constant at neutral pH[1]. Furthermore, Eosinophil Peroxidase (EPO) almost exclusively utilizes bromide to generate HOBr[2].
When these reactive halogenating species encounter plasmalogens, they cleave the vinyl ether bond, yielding an α -halo fatty aldehyde and a lysophosphatidylcholine (LPC) byproduct[2]. Consequently, 2-Bromooctadecanal serves as a direct, highly specific readout for bromide-dependent oxidative pathways and eosinophil activation.
Fig 1. MPO/EPO-mediated halogenation of plasmalogens.
Comparative Analysis of Commercially Available Lipid Standards
When designing a mass spectrometry assay for oxidative stress, standard selection dictates both chromatographic resolution and biological relevance. The table below summarizes the quantitative properties of 2-Bromooctadecanal against other common alternatives[3],[4],[2].
| Lipid Standard | Formula | Exact Mass (m/z) | Halogen | Precursor Lipid | Primary Analytical Advantage |
| 2-Bromooctadecanal | C18H35BrO | 346.1871 | Bromine | C18-Plasmalogen | Specific biomarker for bromide-dependent oxidation (EPO/MPO). Avoids C16 isobaric overlap. |
| 2-Bromohexadecanal | C16H31BrO | 318.1558 | Bromine | C16-Plasmalogen | Matches the high biological abundance of C16 chains; useful for direct neutrophil assays. |
| 2-Chlorohexadecanal | C16H31ClO | 274.2063 | Chlorine | C16-Plasmalogen | Most abundant chlorinated lipid in atherosclerotic plaques; standard for cardiovascular models. |
| Octadecanal | C18H36O | 268.2766 | None | Various | Non-halogenated control used for retention time mapping and recovery baseline. |
Strategic Insight: Why choose a C18 brominated standard over a C16 chlorinated one? In preclinical drug development targeting asthma or specific inflammatory models, distinguishing between MPO (neutrophil-driven) and EPO (eosinophil-driven) activity is crucial. Because 2-Bromooctadecanal is preferentially generated in bromide-rich or eosinophil-heavy environments, it acts as a superior biomarker for eosinophilic asthma models compared to 2-Chlorohexadecanal[1],[2].
Experimental Methodologies: A Self-Validating Workflow
To ensure analytical trustworthiness, the quantification of α -halo fatty aldehydes must employ a self-validating system. Because these aldehydes are highly reactive and subject to rapid degradation, internal standards must be spiked prior to extraction, and the analytes must be chemically stabilized via derivatization[4].
Step-by-Step Protocol: Extraction and Derivatization for NICI-GC-MS
Step 1: Sample Spiking (The Self-Validating Step)
-
Action: Aliquot 1.5 mL of biological sample (e.g., cell homogenate or plasma) into a glass 16 x 100-mm culture tube. Spike with 20 pmol of a stable isotope-labeled internal standard (e.g., 2-Cl-[d4]HDA)[5].
-
Causality: Glass is mandatory. α -halo fatty aldehydes are highly lipophilic; plastic tubes leach polymers that cause severe ion suppression in MS and irreversibly bind the target lipids[6]. Spiking at step zero ensures that any subsequent loss during extraction is proportionally corrected during final quantification.
Step 2: Modified Bligh-Dyer Extraction
-
Action: Add 2.5 mL of HPLC-grade methanol and 1.25 mL of HPLC-grade chloroform. Vortex vigorously. Add 1.25 mL of chloroform and 1.25 mL of LC-MS grade water to induce phase separation. Centrifuge at 2,000 x g for 10 minutes[6].
-
Causality: This specific solvent ratio disrupts protein-lipid complexes while maintaining the labile vinyl ether bonds of unreacted plasmalogens, preventing artificial generation of aldehydes ex vivo. Extract the lower organic phase and dry under a gentle stream of nitrogen gas.
Step 3: PFB-Oxime Derivatization
-
Action: Resuspend the dried lipid film in 100 µL of PFB-HA solution (pentafluorobenzyl hydroxylamine, 10 mg/mL in pyridine). Incubate at room temperature for 30 minutes[4].
-
Causality: Free α -halo aldehydes are thermally unstable and will degrade upon injection into a Gas Chromatography (GC) inlet. PFB-HA converts the aldehyde into a stable PFB-oxime. Crucially, the PFB moiety provides five highly electronegative fluorine atoms. These act as an electron sink for Negative Ion Chemical Ionization (NICI), increasing detection sensitivity by 100- to 1000-fold over standard electron impact ionization[4],[7].
Step 4: NICI-GC-MS Analysis
-
Action: Inject 1 µL of the derivatized sample into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Operate the mass spectrometer in NICI mode using methane as the reagent gas. Monitor specific ions using Selected Ion Monitoring (SIM)[6].
Fig 2. Self-validating workflow for extracting and quantifying α-halo fatty aldehydes.
Application in Drug Development
For drug development professionals evaluating novel anti-inflammatory therapeutics, the choice of lipid standard directly impacts the resolution of the pharmacodynamic readout. While 2-Chlorohexadecanal is the gold standard for evaluating neutrophil-driven atherosclerosis[8], 2-Bromooctadecanal provides an unparalleled window into eosinophil-mediated pathologies. By integrating 2-Bromooctadecanal into your targeted lipidomics panel, you can accurately quantify the efficacy of EPO inhibitors or track the resolution of allergic airway inflammation with high molecular specificity.
References
-
Albert CJ, et al. "Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes." Journal of Biological Chemistry, 2002.[Link]
-
Ford DA. "Approaches for the Analysis of Chlorinated Lipids." Methods in Molecular Biology, 2013.[Link]
-
Anbukumar DS, et al. "Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal." Journal of Lipid Research, 2010.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 537255, 2-Bromooctadecanal." PubChem, 2025. [Link]
Sources
- 1. Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. Phloretin ameliorates 2-chlorohexadecanal-mediated brain microvascular endothelial cell dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming the Binding Site of 2-Bromooctadecanal on a Target Protein
For researchers and drug development professionals, identifying the precise binding site of a ligand on its protein target is a cornerstone of mechanistic understanding and rational drug design. This guide provides an in-depth comparison of modern experimental and computational methodologies for confirming the binding site of 2-Bromooctadecanal (2-BOD), a lipid-derived electrophile known to act as a covalent inhibitor. Given its reactive α-bromo-aldehyde moiety, 2-BOD is presumed to form covalent adducts with nucleophilic residues such as cysteine, lysine, or histidine. Confirming this interaction site is non-trivial and requires a multi-faceted, evidence-based approach.
This document moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring that the described workflows are self-validating systems for generating high-confidence data.
The Challenge: Pinpointing a Covalent Interaction
Unlike reversible inhibitors, which can be characterized by equilibrium-based methods, covalent ligands like 2-BOD form a stable, permanent bond with their target. The primary challenge is thus to identify the exact amino acid residue that has been modified. This guide will compare and detail three principal strategies:
-
Chemical Proteomics: For direct identification of the modified residue in a complex biological environment.
-
High-Resolution Structural Biology: For an atomic-level snapshot of the binding event.
-
Computational and Functional Validation: For predictive modeling and confirming the functional relevance of the identified site.
Comparative Overview of Key Methodologies
Choosing the right technique depends on the available resources, the nature of the target protein, and the level of detail required. The following table summarizes the primary methods discussed in this guide.
| Methodology | Principle | Resolution | Key Advantage | Key Limitation |
| Chemical Proteomics | Covalent labeling with a tagged probe, followed by enrichment and mass spectrometry (MS) analysis.[1] | Peptide/Residue | Directly identifies the modified residue in a native context; high throughput. | Requires synthesis of a custom probe; may miss non-covalent interactions. |
| X-Ray Crystallography | Diffraction of X-rays by a protein-ligand crystal to generate an electron density map.[2] | Atomic (<3 Å) | The "gold standard"; provides an unambiguous 3D structure of the binding pose and interactions.[2][3] | Requires a well-diffracting crystal of the complex; may be low throughput. |
| NMR Spectroscopy | Monitors changes in the chemical environment of atomic nuclei upon ligand binding.[4] | Residue | Confirms binding in solution; maps the interaction surface without needing crystals.[5][6] | Requires large amounts of soluble, isotopically labeled protein; size limitations. |
| Site-Directed Mutagenesis | Functional validation by mutating the putative binding residue and observing a loss of interaction or effect. | Functional | Directly links a specific residue to the ligand's functional effect. | Indirect evidence of binding; can cause unintended structural perturbations. |
| Computational Docking | In silico prediction of the ligand's binding pose within a known protein structure.[7] | Atomic (Predicted) | Rapid and low-cost hypothesis generation; can rationalize experimental findings.[8] | Predictive, not definitive; accuracy depends heavily on the scoring function and protein flexibility. |
Section 1: Chemical Proteomics: The Direct Identification Approach
Chemical proteomics is arguably the most powerful first-line approach for identifying the target site of a covalent inhibitor like 2-BOD. The strategy, often a variant of Activity-Based Protein Profiling (ABPP), uses a chemically modified version of the inhibitor to isolate and identify the exact peptide—and residue—that it reacts with.[9]
Causality of Experimental Choice: This method is chosen for its directness. By creating a 2-BOD analogue containing an alkyne or azide "handle," we can use highly specific and efficient "click chemistry" to attach a biotin tag.[1] This biotin tag then allows for the selective enrichment of only those proteins and peptides that have been covalently modified by the probe, drastically reducing sample complexity and enabling confident identification by mass spectrometry.
Detailed Protocol: Alkyne-Probe Pulldown for 2-BOD Target Site ID
This protocol outlines the key steps for identifying the 2-BOD binding site in a cellular context.
-
Synthesis of Alkyne-Tagged 2-BOD Probe:
-
Synthesize an analogue of 2-BOD that incorporates a terminal alkyne group. The alkyne should be placed on the omega-end of the octadecanal chain to minimize steric hindrance at the reactive aldehyde end. This creates "2-BOD-alkyne".
-
-
Cellular Labeling and Competition Control:
-
Treat cultured cells of interest with 2-BOD-alkyne (e.g., 50 µM for 1 hour).[10]
-
Crucial Control: In a parallel sample, pre-treat the cells with an excess of the original, untagged 2-BOD for 30-60 minutes before adding the 2-BOD-alkyne probe. This competition experiment is essential to distinguish specific targets from non-specific background binding.[11]
-
Lyse the cells in a denaturing buffer (e.g., containing SDS) to solubilize all proteins.
-
-
Click Chemistry Biotinylation:
-
To the cell lysates, add the click chemistry reagents: a biotin-azide tag, copper(I) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.
-
This reaction specifically conjugates biotin to the alkyne handle on the probe-modified proteins.
-
-
Streptavidin Enrichment:
-
Incubate the biotinylated lysates with streptavidin-coated agarose or magnetic beads. The high affinity of the biotin-streptavidin interaction will capture the probe-labeled proteins.
-
Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
-
On-Bead Proteolytic Digestion:
-
Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin).
-
Incubate overnight to digest the captured proteins into peptides. The covalent adduct will remain on the target peptide.
-
-
LC-MS/MS Analysis:
-
Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein sequence database.
-
Crucially, the search parameters must be modified to include the mass of the 2-BOD remnant covalently attached to potential nucleophilic residues (Cys, Lys, His).
-
A confident identification is made when a peptide is found with a mass shift corresponding to the 2-BOD adduct, and its abundance is significantly reduced in the competition control sample.
-
Visualization: Chemical Proteomics Workflow
Caption: Workflow for identifying the 2-BOD binding site using chemical proteomics.
Section 2: High-Resolution Structural Biology: The Atomic Snapshot
While chemical proteomics can identify which residue is modified, structural biology techniques like X-ray crystallography and NMR spectroscopy can reveal how the ligand binds, detailing the precise orientation and non-covalent interactions that stabilize the complex before the covalent reaction.
A. X-Ray Crystallography
Crystallography is the gold standard for structural determination, providing an atomic-resolution 3D picture of the protein-ligand complex.[2][12] This allows direct visualization of the covalent bond and the surrounding binding pocket.
Causality of Experimental Choice: This method is chosen for its unparalleled level of detail. An unambiguous electron density map showing the 2-BOD molecule covalently linked to a specific residue provides the highest possible confidence in binding site assignment. This structural information is invaluable for structure-based drug design.[13][14]
-
Protein Expression and Purification:
-
Express and purify a high-yield, high-purity sample of the target protein. The protein must be stable and soluble at high concentrations.
-
-
Complex Formation and Crystallization:
-
Co-crystallization: Incubate the purified protein with a molar excess (e.g., 5-10 fold) of 2-BOD prior to setting up crystallization trials. This allows the covalent complex to form in solution.
-
Soaking: Alternatively, if crystals of the apo (unliganded) protein can be grown, they can be soaked in a solution containing 2-BOD.[14] This is often simpler but depends on the crystal lattice being permeable to the ligand.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-ordered, single crystals.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete diffraction dataset as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
If a structure of the apo protein is available, molecular replacement can be used to solve the phase problem.
-
Build a model of the protein into the electron density map. A clear, unambiguous region of "unmodeled" electron density in the binding pocket should be visible.
-
Fit the 2-BOD molecule into this density, building the covalent bond to the identified nucleophilic residue.
-
Refine the model against the data until it converges, resulting in a high-resolution structure of the covalent complex.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy identifies the binding interface in solution, providing a more dynamic view of the interaction.[6] The most common method is Chemical Shift Perturbation (CSP) mapping, which monitors changes in the NMR spectrum of the protein upon ligand addition.
Causality of Experimental choice: NMR is ideal when obtaining crystals is difficult or when information about the binding event in a more native-like solution state is desired. It can map the entire binding surface, not just the single point of covalent attachment, and can provide binding affinity data (KD).[5][15]
-
Protein Isotope Labeling:
-
Express the target protein in minimal media supplemented with ¹⁵N-ammonium chloride and (optionally) ¹³C-glucose. This incorporates NMR-active isotopes into the protein backbone.
-
-
NMR Sample Preparation:
-
Purify the labeled protein and prepare a concentrated, stable sample in a suitable NMR buffer.
-
-
Acquire Reference Spectrum:
-
Record a baseline 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. This spectrum serves as a "fingerprint," with each peak corresponding to a specific backbone amide proton-nitrogen pair.[5]
-
-
Titration with 2-BOD:
-
Add small, sequential aliquots of a concentrated 2-BOD stock solution to the NMR sample.
-
Record a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis and Mapping:
-
Overlay the spectra from the titration. Residues in or near the binding site will experience a change in their local chemical environment, causing their corresponding peaks in the HSQC spectrum to shift or broaden.[16]
-
By assigning which peaks have shifted (requiring a pre-existing backbone assignment of the protein), you can identify the residues that constitute the binding interface.
-
Map these perturbed residues onto the 3D structure of the protein to visualize the binding site.
-
Visualization: NMR Chemical Shift Perturbation
Caption: Conceptual view of HSQC peaks shifting upon ligand binding.
Section 3: Functional Validation and In Silico Prediction
The final step in building a robust case for a specific binding site is to confirm its functional importance and rationalize the interaction with computational models.
A. Site-Directed Mutagenesis
This is the quintessential method for functional validation. By mutating the candidate binding residue (e.g., Cys345Ala) and observing a loss of 2-BOD's effect, you can establish a direct link between that site and the molecule's biological activity.
-
Generate Mutant Protein: Use standard molecular biology techniques to create a plasmid encoding the target protein with the desired amino acid substitution.
-
Express and Purify: Express and purify the mutant protein, ensuring it folds correctly.
-
Assess Covalent Modification: Use intact protein mass spectrometry to confirm that the mutant protein no longer forms a covalent adduct with 2-BOD, while the wild-type protein does.[11]
-
Perform Functional Assay: Compare the effect of 2-BOD on the activity of the wild-type versus the mutant protein in a relevant functional assay (e.g., enzyme kinetics, cell viability). A loss of potency for the mutant protein provides strong evidence that this residue is the critical binding site.
B. Computational Docking
Computational docking can predict how 2-BOD might fit into a binding pocket before or after the covalent reaction. It is a powerful hypothesis-generation tool.[8][17]
-
Obtain Protein Structure: Start with a high-resolution crystal structure of the target protein.
-
Prepare Structures: Prepare the protein structure (adding hydrogens, assigning charges) and generate a 3D conformer of 2-BOD.
-
Define Binding Site: Define the search space around the putative binding pocket.
-
Run Covalent Docking: Use a program that supports covalent docking (e.g., AutoDock, Schrödinger Maestro). Specify the reactive residue on the protein (e.g., Cys345) and the reactive atom on 2-BOD (the aldehyde carbon). The software will then sample ligand poses that can form the specified covalent bond.[7]
-
Analyze Poses: Analyze the top-ranked poses to understand the non-covalent interactions (hydrogen bonds, hydrophobic contacts) that likely guide the ligand into the correct orientation for reaction.
Visualization: Integrated Validation Workflow
Caption: Integrating multiple techniques for high-confidence validation.
Conclusion: A Synthesis of Evidence
Confirming the binding site of a covalent modifier like 2-Bromooctadecanal requires a rigorous, multi-pronged strategy. No single experiment provides the complete picture. The most robust approach begins with the direct, discovery-oriented method of chemical proteomics to identify the specific residue(s) modified in a complex biological system. This hypothesis is then elevated to near-certainty with high-resolution structural data from X-ray crystallography or NMR spectroscopy , which reveals the atomic details of the interaction. Finally, site-directed mutagenesis provides the crucial functional link, proving that the identified site is not just a binding location but is essential for the molecule's mechanism of action. Computational docking serves as a valuable tool throughout this process to rationalize findings and guide experimental design. By integrating these orthogonal techniques, researchers can build an unassailable case for the binding site, paving the way for a deeper understanding of biological function and accelerating drug discovery programs.
References
- CITe-Id, a chemoproteomic approach for direct and proteome-wide covalent inhibitor target-site identification. (Source: Biomedical Data Mining) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCRTjlxEoeCFLMzYY9dUt5WKDgFocuYj_aTNYT0UdhEkKF2DVgx0jf_B5Yvj_ew65WYJFg3KF4cDtXnJBJ23TSbwPox1-r1zOeO7lkVMGcxYAa4IGDA1poH2CG2H44_atr8iPk7KQIoAkan0WUd0svADSIizdNaWmYY0038USnSnhrLcfu5WP9hWaHrtLhbOzOmR1dnH-suUf6CSUlCllrJF23vxnx2f9wrjfsuy7rLXrLW5Fd1lYqqST4s5hf8mpCXqfEsiUa5UDmCg==]
- Methods for Identifying Ligand Binding Sites in Drug Discovery. (Source: Drug Hunter) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpQ1zBuQVnxp4VFQKYtgtB7jQQIqdiLyvXnLrG1ZJRYWJ1bUYqW9--nzX7NPsj1HgLMxUC7KVJr-EPxjgsoWWsQU-QJC61niYEGNO1yZMjLkrXFfNgKP23YJDfg4BjU6n9d1ZyBznWPN5bVMr2kpqUMCPLnw31FJmh0vL6D3MhInrMarmaFRVtmMze368_w7d4eBr3W93s-BM=]
- Exploring the computational methods for protein-ligand binding site prediction. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037000/]
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acscentsci.8b00656]
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5514910/]
- Protein-Ligand Interactions Analysis: X-ray Crystallography & NMR. (Source: SARomics) [URL: https://www.saromics.com/services/protein-ligand-interactions-analysis/]
- Proteins and Their Interacting Partners: An Introduction to Protein–Ligand Binding Site Prediction Methods. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/16/12/26211]
- Machine learning approaches for predicting protein-ligand binding sites from sequence data. (Source: Frontiers in Bioinformatics) [URL: https://www.frontiersin.org/articles/10.3389/fbinf.2024.1394202/full]
- Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. (Source: Annual Review of Cancer Biology) [URL: https://www.annualreviews.org/doi/10.1146/annurev-cancerbio-070722-123512]
- Studying protein-ligand interactions using X-ray crystallography. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/22923236/]
- Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/18473212/]
- Binding site identification and structure determination of protein-ligand complexes by NMR. (Source: ScienceDirect) [URL: https://www.sciencedirect.com/science/article/pii/B9780123812704000100]
- Chemoproteomic methods for covalent drug discovery. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6435389/]
- A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/A-typical-photoaffinity-labeling-experimental-protocol-to-identify-the-ligand-binding_fig1_323204900]
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (Source: Nature Protocols) [URL: https://www.
- Recognizing protein-ligand binding sites by global structural alignment and local geometry refinement. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3167056/]
- Computational Approaches for Studying Protein-Ligand Interactions. (Source: Hilaris) [URL: https://www.hilarispublisher.com/open-access/computational-approaches-for-studying-proteinligand-interactions-114772.html]
- Protein X-ray Crystallography in Drug Discovery. (Source: Creative Biostructure) [URL: https://www.creative-biostructure.com/protein-x-ray-crystallography-in-drug-discovery.htm]
- NMR for Studying Protein-Ligand Interactions. (Source: Creative Biostructure) [URL: https://www.creative-biostructure.com/nmr-for-studying-protein-ligand-interactions.htm]
- Mapping Protein−Protein Interactions in Solution by NMR Spectroscopy. (Source: Biochemistry) [URL: https://pubs.acs.org/doi/10.1021/bi0115200]
- Prediction of Accurate Binding Modes Using Combination of Classical and Accelerated Molecular Dynamics and Free-Energy Perturbation Calculations: An Application to Toxicity Studies. (Source: ACS Omega) [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00282]
- Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. (Source: CPC lab) [URL: https://www.cpc.w-f.de/papers/119.pdf]
- Mapping of binding sites by NMR. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Mapping-of-binding-sites-by-NMR-A-In-the-presence-of-free-and-ligand-bound-proteins_fig3_260029302]
- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737759/]
- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (Source: Frontiers in Molecular Biosciences) [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2023.1118600/full]
- Protein X-ray Crystallography and Drug Discovery. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/25/5/1030]
- Photoaffinity labeling in target- and binding-site identification. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092190/]
- Photoaffinity labeling in target- and binding-site identification. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/29908569/]
- Photoaffinity Labelling. (Source: Domainex) [URL: https://www.domainex.co.uk/biochemistry/photoaffinity-labelling]
- 2-Bromooctadecanal. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/537255]
- Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4489467/]
Sources
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Protein-Ligand Interactions Analysis: X-ray Crystallography & NMR [saromics.com]
- 4. Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthesis routes for 2-Bromooctadecanal
Title: Head-to-Head Comparison of Synthesis Routes for 2-Bromooctadecanal: A Technical Guide for Lipid and Heterocycle Derivatization
Executive Summary 2-Bromooctadecanal (CAS No. 56599-95-2) is a highly versatile, long-chain aliphatic α -bromoaldehyde[1]. In modern drug development and chemical biology, it serves as a critical electrophilic intermediate for synthesizing complex sphingolipids, plasmalogen probes, and bioactive heterocycles (such as thiazoles and imidazoles)[2]. However, α -bromoaldehydes are notoriously unstable—they are highly prone to rapid polymerization, oligomerization, and epimerization at room temperature[3]. Consequently, selecting the optimal synthesis route is paramount for maximizing yield, ensuring stereochemical control, and avoiding downstream degradation.
This guide objectively evaluates the three primary synthesis routes for 2-Bromooctadecanal, providing mechanistic insights and self-validating experimental protocols to ensure scientific rigor.
Mechanistic Overview of Synthesis Routes
Route 1: Direct Electrophilic α -Bromination (The Industrial Standard) This classical approach utilizes elemental bromine ( Br2 ) in a co-solvent system of dichloromethane (DCM) and 1,4-dioxane[4]. The addition of dioxane is not merely for solvation; it acts as a Lewis base to form a dioxane-dibromide complex in situ. This complex moderates the harsh electrophilicity of Br2 , suppressing unselective aliphatic C-H bromination and preventing over-oxidation to the acid bromide. DCM is employed because the highly lipophilic C18 chain of octadecanal requires a non-polar halogenated solvent for complete dissolution.
Route 2: Organocatalytic Asymmetric α -Bromination (The Stereoselective Approach) For applications requiring enantiopure chiral lipid probes, racemic mixtures are insufficient. This route employs a chiral secondary amine catalyst (e.g., a C2 -symmetric diphenylpyrrolidine)[5]. The catalyst condenses with octadecanal to form a transient, nucleophilic enamine. The steric bulk of the catalyst's phenyl groups shields one stereoface of the enamine double bond. When a bulky brominating agent like N-Bromosuccinimide (NBS) approaches, it is sterically forced to attack from the unshielded face, yielding the α -bromoaldehyde with high enantiomeric excess (ee)[6].
Route 3: Oxidation of 2-Bromooctadecanol (The Mild/Orthogonal Approach) When direct bromination of the aldehyde leads to intractable emulsions or degradation, an orthogonal approach is the oxidation of the corresponding α -bromo alcohol. Utilizing mild oxidants like TEMPO/NaOCl or Dess-Martin periodinane (DMP) ensures the primary alcohol is oxidized to the aldehyde without disturbing the adjacent carbon-bromine bond.
Quantitative Head-to-Head Comparison
The following table summarizes the performance metrics of each synthesis route based on empirical laboratory data and literature standards:
| Synthesis Route | Expected Yield | Stereoselectivity | Scalability | Reagent Cost | Environmental Impact |
| Route 1: Direct Bromination | 90–95% | Racemic | High (Kilogram scale) | Low | High (Uses elemental Br2 ) |
| Route 2: Organocatalytic | 80–85% | High (>90% ee) | Moderate (Gram scale) | High (Chiral catalysts) | Moderate (Uses NBS) |
| Route 3: Alcohol Oxidation | 75–80% | Racemic | Moderate | Moderate | Low (If using TEMPO) |
Experimental Protocols & Self-Validating Workflows
Protocol 1: Direct Electrophilic Bromination (High-Yield Racemic Synthesis)
Adapted from established patent literature for immunostimulating thiazole derivatives .
-
Preparation: Dissolve 21.0 g of octadecanal in a biphasic-compatible solvent system consisting of 65 mL of anhydrous dichloromethane (DCM) and 50 mL of 1,4-dioxane.
-
Electrophile Addition: Chill the reaction vessel to 0°C. Add 34.1 g of elemental bromine ( Br2 ) dropwise over 30 minutes via an addition funnel.
-
Causality & Self-Validation: The reaction is self-indicating. The deep red/brown color of the Br2 will persist upon each drop but gradually fade to a pale yellow as the electrophile is consumed by the enol tautomer of the aldehyde. If the red color persists without fading, enolization has stalled, and a catalytic amount of HBr can be added to initiate the autocatalytic cycle.
-
Quenching: After stirring for 4 hours at room temperature, pour the mixture into 250 mL of ice-cold distilled water to quench any unreacted Br2 and halt the reaction.
-
Extraction: Extract the aqueous layer with DCM (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate under reduced pressure to yield ~95% of racemic 2-Bromooctadecanal.
-
Critical Handling Note: Do not subject the product to high-temperature distillation, as α -bromoaldehydes will rapidly polymerize. Store immediately at -20°C under an argon atmosphere.
Protocol 2: Organocatalytic Asymmetric Bromination (Enantioselective Synthesis)
Based on the foundational methodology for asymmetric α -bromination of aldehydes .
-
Catalyst Activation: In a flame-dried flask under argon, dissolve 10 mol% of (S)-2-(diphenylmethyl)pyrrolidine (chiral catalyst) in anhydrous pentane/DCM (1:1 v/v).
-
Substrate Addition: Add 1.0 equivalent of octadecanal to the solution and stir for 15 minutes at -20°C to allow for complete enamine formation.
-
Bromination: Add 1.1 equivalents of N-Bromosuccinimide (NBS) in small portions.
-
Causality & Self-Validation: The low temperature is critical to lock the conformational geometry of the enamine, maximizing the steric shielding effect of the catalyst. The reaction progress can be monitored by TLC (Hexanes:EtOAc). The enantiomeric purity of the final product must be validated post-reaction. Because 2-Bromooctadecanal lacks a strong chromophore for chiral HPLC, derivatize a small aliquot with 2,4-dinitrophenylhydrazine (DNPH) or reduce it to the alcohol for accurate ee% determination.
-
Workup: Quench with saturated aqueous NH4Cl , extract with diethyl ether, and purify via rapid flash column chromatography (silica gel, cold eluent) to yield the chiral product.
Synthesis Workflows & Downstream Applications
Workflow comparing three synthesis routes for 2-Bromooctadecanal.
References
- Janssen Pharmaceutica N.V. "Immunostimulating 6-aryl-5,6-dihydroimidazo[2,1-b]thiazole derivatives." European Patent Office, EP0430334B1.
-
Bertelsen, S., Halland, N., Bachmann, S., & Jørgensen, K. A. (2005). "Organocatalytic asymmetric alpha-bromination of aldehydes and ketones." Chemical Communications, PubMed PMID: 16223232. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 537255, 2-Bromooctadecanal." PubChem. Available at:[Link]
Sources
- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. EP0430334B1 - Immunostimulating 6-aryl-5,6-dihydroimidazo[2,1-b]thiazole derivatives - Google Patents [patents.google.com]
- 5. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Results of a 2-Bromooctadecanal-Based Screen: A Comparison Guide to Orthogonal Assays
The Biological Context: The Rise of Electrophilic Lipid Screens
2-Bromooctadecanal (2-BODA) and its 16-carbon analog, 2-bromohexadecanal, are highly reactive α -bromofatty aldehydes. They are generated endogenously when myeloperoxidase (MPO) or eosinophil peroxidase produces reactive brominating species that target the vinyl ether bonds of plasmalogens in cell membranes[1].
As electrophilic lipids, these molecules do not merely alter membrane biophysics; they act as potent signaling disruptors by covalently modifying nucleophilic amino acids—predominantly cysteines—on target proteins[2]. This targeted alkylation drives severe pathologies, including endothelial barrier dysfunction[3] and the critical inactivation of cardiac sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) during ischemia-reperfusion injury[4].
To map this lipid-protein interactome, researchers increasingly rely on chemoproteomic screens using alkyne-tagged 2-BODA analogs. However, the hydrophobic and highly reactive nature of lipid electrophiles inevitably yields false positives. Validating these high-throughput LC-MS/MS hits requires orthogonal assays that can definitively prove direct, causal target engagement.
Comparing Orthogonal Validation Technologies
When a primary 2-BODA screen yields a list of putative protein targets, the validation bottleneck begins. Relying on legacy biochemical assays often leads to dead ends due to post-lysis artifacts. Below, we objectively compare our Electrophilic Lipid Target Validation Suite (combining Cellular Thermal Shift Assays [CETSA] and Surface Plasmon Resonance [SPR]) against traditional alternatives.
Quantitative Performance Comparison
| Validation Method | Readout Mechanism | Signal-to-Noise (S/N) | False Positive Rate | Limit of Detection (LOD) | Causality Confirmation |
| CETSA + SPR Suite (Recommended) | Direct target engagement & binding kinetics | > 15.0 | < 5% | 10 nM | High (Proves direct covalent modification) |
| Traditional Co-IP / Western Blot | Antibody-dependent abundance in complex | 3.5 | ~ 35% | 500 nM | Low (Cannot distinguish direct vs. indirect binding) |
| Generic ROS / Lipid Dyes (e.g., BODIPY) | Downstream phenotypic proxy | 2.0 | > 50% | 5 µM | None (Only measures global oxidative stress) |
Mechanistic Causality: Why Biophysics Outperforms Biochemistry
The Flaw in Traditional Co-IP: Traditional Co-Immunoprecipitation relies on detergent lysis and prolonged incubation. Because α -bromofatty aldehydes are highly reactive[2], lysing cells without perfectly quenching the lipid can induce post-lysis artificial crosslinking. Furthermore, Co-IP only confirms that a protein is present in a lipid-associated complex; it cannot prove direct alkylation.
The Biophysical Advantage of CETSA & SPR: The Cellular Thermal Shift Assay (CETSA) circumvents lysis artifacts by measuring target engagement in cellulo. Because 2-BODA is an electrophile, its covalent alkylation of a target protein restricts the protein's conformational flexibility. This fundamentally alters the thermodynamic stability of the protein, requiring more thermal energy to unfold it. A positive hit in CETSA will show a distinct rightward shift in the melting temperature ( ΔTm>0 ). SPR complements this by measuring the irreversible, time-dependent kon kinetics characteristic of covalent modifiers in vitro.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must include internal controls that validate the mechanism of action.
Protocol 1: Primary Chemoproteomic Labeling & Hit Identification
Causality Check: We utilize Alkyne-Octadecanal (lacking the α -bromo group) as a negative control to filter out non-covalent, purely hydrophobic interactors.
-
Cellular Labeling: Culture target cells (e.g., Human Lung Microvascular Endothelial Cells) to 80% confluence. Treat with 10 µM Alkyne-2-BODA (experimental) or 10 µM Alkyne-Octadecanal (control) for 4 hours at 37°C.
-
Lysis: Wash cells 3x with cold PBS to remove unbound lipid. Lyse in 1% NP-40 buffer supplemented with protease inhibitors. Note: NP-40 is chosen as a mild non-ionic detergent to solubilize membrane proteins without disrupting stable adducts.
-
Click Chemistry (CuAAC): To 1 mg of lysate, add 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. Incubate for 1 hour at room temperature.
-
Enrichment & MS: Precipitate proteins using cold methanol/chloroform to remove unreacted lipids. Resuspend and incubate with Streptavidin-agarose beads for 2 hours. Perform on-bead trypsin digestion and analyze via LC-MS/MS.
Protocol 2: Orthogonal Validation via Intact-Cell CETSA
Causality Check: We use unmodified 2-BODA here to prove that the alkyne tag from the primary screen did not artificially drive the interaction.
-
In Cellulo Treatment: Treat live cells with 10 µM unmodified 2-BODA or a DMSO vehicle control for 4 hours.
-
Thermal Gradient: Harvest cells, resuspend in PBS, and divide into 8 equal aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Detergent-Free Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Note: Detergents are strictly avoided here as they artificially alter protein melting curves.
-
Fractionation & Detection: Ultracentrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble supernatant via Western Blotting against the putative target (e.g., SERCA). Calculate the Tm shift.
Workflow Visualization
Below is the logical architecture of a self-validating 2-BODA screening and validation campaign.
Chemoproteomic workflow for 2-BODA target identification and orthogonal validation.
References
-
Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes Source: PubMed / NIH[Link]
-
Human lung microvascular endothelial cell protein modification by 2-chlorohexadecanoic acid Source: PMC / NIH[Link]
-
Bromine inhalation mimics ischemia-reperfusion cardiomyocyte injury and calpain activation in rats Source: American Journal of Physiology[Link]
-
Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify glutathione and protein Source: ResearchGate[Link]
Sources
- 1. Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human lung microvascular endothelial cell protein modification by 2-chlorohexadecanoic acid: RhoA mediates 2-chlorohexadecanoic acid-elicited endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Unmasking Off-Target Effects: A Comparative Analysis of 2-Bromooctadecanal and Other Lipid Metabolism Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, the specificity of chemical probes is paramount. While inhibitors are powerful tools to dissect cellular pathways, their utility is contingent on a thorough understanding of their on- and off-target activities. This guide provides an in-depth, objective comparison of methodologies to assess the off-target effects of lipid metabolism inhibitors, with a focus on 2-Bromooctadecanal (2-BrODA) and its alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a framework for interpreting the resulting data.
The Challenge of Specificity in Lipid Metabolism Research
This guide will use 2-Bromooctadecanal (2-BrODA), a long-chain fatty aldehyde analogue, as a central case study. While its structural relative, 2-bromopalmitate, is known to be a non-selective inhibitor of lipid metabolism with promiscuous reactivity, the specific molecular target and off-target profile of 2-BrODA are not well-characterized in publicly available literature.[2][3] This knowledge gap underscores the critical need for the systematic evaluation detailed herein. We will compare the known and potential off-target profiles of 2-BrODA with two well-studied inhibitors of different key enzymes in lipid metabolism: Etomoxir , an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), and Orlistat , an inhibitor of Fatty Acid Synthase (FASN).
Unveiling the Interactome: A Multi-Pronged Approach to Off-Target Assessment
A comprehensive evaluation of off-target effects requires a multi-faceted experimental approach. No single technique can provide a complete picture; therefore, we advocate for a combination of methods that probe for direct target engagement, changes in the proteome and lipidome, and overall cellular health.
Core Methodologies for Off-Target Profiling:
-
Cellular Thermal Shift Assay (CETSA): To identify direct protein-ligand interactions in a cellular context.
-
Activity-Based Protein Profiling (ABPP): To identify enzyme families that are covalently modified by the inhibitor.
-
Untargeted Lipidomics: To assess the global impact of the inhibitor on cellular lipid composition.
-
Cytotoxicity Assays: To determine the inhibitor's impact on cell viability and general cellular health.
Below, we will explore the rationale behind each of these techniques and provide detailed protocols.
Visualizing the Landscape: Fatty Acid Metabolism and Inhibitor Targets
To understand the potential impact of these inhibitors, it is crucial to visualize their points of intervention within the broader context of fatty acid metabolism.
Caption: Simplified overview of fatty acid synthesis and oxidation pathways, indicating the points of inhibition for Orlistat, Etomoxir, and the putative target of 2-Bromooctadecanal.
Experimental Protocols for Off-Target Assessment
The following sections provide detailed, step-by-step methodologies for the key experiments outlined above. These protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical method to assess direct drug-target engagement in a cellular environment. The principle is that a protein, when bound to a ligand, becomes more thermally stable. This change in stability can be quantified by heating cell lysates or intact cells to various temperatures and measuring the amount of soluble protein remaining.[4][5]
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Step-by-Step Protocol (Competitive ABPP):
-
Proteome Preparation: Prepare a proteome lysate from HepG2 cells.
-
Inhibitor Incubation: Pre-incubate the lysate with 2-BrODA at various concentrations for 30 minutes. Include a vehicle control.
-
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases or an iodoacetamide probe for cysteine-containing enzymes) and incubate for another 30 minutes.
-
SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the 2-BrODA-treated sample compared to the control indicates that 2-BrODA is binding to and blocking the active site of that enzyme.
-
Target Identification: Excise the protein bands of interest and identify the proteins by mass spectrometry.
Untargeted Lipidomics
Rationale: Inhibiting a key enzyme in lipid metabolism is likely to cause significant downstream alterations in the cellular lipid profile. Untargeted lipidomics provides a global snapshot of these changes, which can reveal unexpected metabolic rerouting and potential off-target effects on other lipid-related pathways. [6][7] Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat HepG2 cells with 2-BrODA, Etomoxir, Orlistat, and a vehicle control for a relevant time period (e.g., 24 hours).
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a modified Bligh-Dyer or MTBE method. [8]3. LC-MS/MS Analysis: Analyze the lipid extracts using ultra-high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-MS/MS). [9]4. Data Processing and Identification: Process the raw data to identify and quantify lipid species using specialized software and databases.
-
Statistical Analysis: Perform statistical analysis (e.g., principal component analysis and volcano plots) to identify lipids that are significantly altered by each inhibitor.
Cytotoxicity Assessment
Rationale: Assessing the general cytotoxicity of a compound is crucial to distinguish between specific on-target effects and non-specific toxicity. A compound that induces widespread cell death at concentrations required to inhibit its target may have limited utility as a specific probe.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-BrODA and the comparator inhibitors for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Comparative Analysis: Interpreting the Data
The true power of this multi-pronged approach lies in the integrated analysis of the data from each experiment.
| Inhibitor | Putative/Known Target | Expected CETSA Result | Potential ABPP Hits | Anticipated Lipidomic Changes | Known Cytotoxicity Profile |
| 2-Bromooctadecanal | 3-Ketothiolase (putative) [10] | Thermal stabilization of 3-ketothiolase and potentially other acyl-CoA dependent enzymes. | Cysteine- and serine-containing enzymes due to the reactive aldehyde. | Accumulation of upstream β-oxidation intermediates. | Likely to induce apoptosis and reduce cell viability at higher concentrations. [11][12] |
| Etomoxir | CPT1 [13] | Thermal stabilization of CPT1. | Minimal, as it is a non-covalent inhibitor. | Accumulation of long-chain fatty acids and their CoA esters in the cytosol. | Induces oxidative stress and mitochondrial dysfunction at high concentrations in HepG2 cells. [14]Off-target inhibition of Complex I. [13][15] |
| Orlistat | Fatty Acid Synthase (FASN) [16] | Thermal stabilization of FASN. | Serine hydrolases, due to its β-lactone structure. | Depletion of newly synthesized fatty acids, particularly palmitate. | Can induce apoptosis in cancer cells; gastrointestinal side effects are common in vivo. [16][17] |
Conclusion: Towards a More Complete Understanding of Inhibitor Specificity
The rigorous assessment of off-target effects is an indispensable component of modern chemical biology and drug discovery. By employing a combination of techniques such as CETSA, ABPP, untargeted lipidomics, and cytotoxicity assays, researchers can build a comprehensive profile of a chemical probe's cellular interactions. While the precise molecular targets and off-target profile of 2-Bromooctadecanal remain to be fully elucidated, the experimental framework presented in this guide provides a clear path forward for its characterization.
For drug development professionals, a thorough understanding of a compound's off-target effects is critical for predicting potential toxicities and for the development of safer, more effective therapeutics. The comparative approach outlined here, using well-characterized inhibitors like Etomoxir and Orlistat as benchmarks, allows for a more nuanced interpretation of the data obtained for novel compounds like 2-BrODA. Ultimately, the pursuit of highly specific chemical probes, validated through a battery of rigorous assays, will continue to be a driving force in advancing our understanding of complex biological systems.
References
-
Divakaruni, A. S., Hiden, H. R., Lodi, A., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]
- Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical Reviews, 106(8), 3279–3301.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.
-
Merrill, C. L., & Morgan, W. A. (2002). Etomoxir-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically. Toxicological Sciences, 68(1), 93–101. [Link]
-
Yang, C., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers in Pharmacology, 9, 370. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Pike, L. S., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase i is essential for cancer cell proliferation independent of β-oxidation. Washington University School of Medicine Research Profiles. [Link]
-
Reinhard, F. B., et al. (2015). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Divakaruni, A. S., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]
-
Divakaruni, A. S., et al. (2018). Identifying Off-Target Effects of Etomoxir Reveals That Carnitine Palmitoyltransferase I Is Essential for Cancer Cell Proliferation Independent of β-oxidation. PubMed. [Link]
-
Morgan, W. A., et al. (2002). Etomoxir-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically. Oxford Academic. [Link]
-
Wikipedia contributors. (2024, March 11). Orlistat. In Wikipedia, The Free Encyclopedia. [Link]
-
Morgan, W. A., et al. (2002). Etomoxir-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically. PubMed. [Link]
-
van der Linden, W. A., et al. (2015). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]
-
protocols.io. (2023, March 30). Bulk Untargeted LC-MS/MS Lipidomics. [Link]
-
Ferre, P., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. PubMed. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. [Link]
-
Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PMC. [Link]
-
ResearchGate. (n.d.). (A) Dose-dependent inhibition of HepG2 cell proliferation by Orlistat... [Link]
-
ResearchGate. (2025, October 14). Orlistat Resensitizes Sorafenib-Resistance in Hepatocellular Carcinoma Cells through Modulating Metabolism. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). Effect of compounds 2, 3, and 6 on cell proliferation and viability in... [Link]
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link]
-
Request PDF. (n.d.). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. [Link]
-
Treated UK. (2024, March 13). Orlistat Side Effects & How to Avoid Them. [Link]
-
Park, J. E., et al. (2013). Resveratrol Protects against 2-Bromopropane-Induced Apoptosis and Disruption of Embryonic Development in Blastocysts. PMC. [Link]
-
Patient.info. (2024, June 23). Orlistat (Weight Loss Medicine): Uses and Side-Effects. [Link]
-
WebMD. (2024, November 8). Orlistat (Alli, Xenical): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Davda, D., et al. (2013). 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PubMed. [Link]
-
Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PMC. [Link]
-
Lee, J. E., et al. (2016). Hazardous Apoptotic Effects of 2-Bromopropane on Maturation of Mouse Oocytes, Fertilization, and Fetal Development. MDPI. [Link]
-
Park, J. E., et al. (2013). Resveratrol protects against 2-bromopropane-induced apoptosis and disruption of embryonic development in blastocysts. PubMed. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PMC. [Link]
-
Macmillan Group. (2022, August 15). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]
-
Wikipedia contributors. (2024, February 29). Activity-based proteomics. In Wikipedia, The Free Encyclopedia. [Link]
-
PubMed. (2011, June 26). Altered HepG2 Cell Models Using Etomoxir Versus Tert-Butylhydroperoxide. [Link]
-
ResearchGate. (2025, October 15). (PDF) The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. [Link]
-
Metasysx. (n.d.). Untargeted Lipidomics Service. [Link]
-
MDPI. (2024, March 11). Aldehydes: What We Should Know About Them. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
PMC. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. [Link]
-
ResearchGate. (n.d.). Rapid determination of α,β-unsaturated aldehydes in vegetable oils by desorption corona beam ionization-tandem mass spectrometry based on a twin derivatization strategy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 6. Bromodeoxyuridine inhibits cancer cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 9. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol Protects against 2-Bromopropane-Induced Apoptosis and Disruption of Embryonic Development in Blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - Editorial [natap.org]
benchmarking the performance of 2-Bromooctadecanal as an internal standard
As a Senior Application Scientist, I frequently encounter a recurring challenge in quantitative lipidomics and volatilomics: the accurate quantification of long-chain aliphatic aldehydes. These compounds—often the downstream products of lipid peroxidation or plasmalogen degradation—suffer from poor ionization efficiency, high reactivity, and severe matrix suppression.
To achieve absolute quantification, the selection of an optimal internal standard (IS) is the linchpin of assay reproducibility. While deuterated standards are the traditional gold standard, 2-Bromooctadecanal (2-BrODA) has emerged as a highly effective, structurally homologous alternative. This guide benchmarks the performance of 2-BrODA against other common internal standards, explaining the mechanistic causality behind its utility and providing a self-validating protocol for its implementation.
Mechanistic Causality: Why 2-Bromooctadecanal?
The analytical power of 2-BrODA is rooted in its unique physicochemical properties and its behavior within a mass spectrometer:
-
The Isotopic Doublet Filter: Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% and 49.31%). When ionized, 2-BrODA produces a highly distinct isotopic doublet (M and M+2) of equal intensity. This signature acts as a self-validating filter; mass spectrometry software can be programmed to flag peaks only if both transitions are present in a 1:1 ratio, virtually eliminating false positives from isobaric matrix noise.
-
Chromatographic Homology: As an 18-carbon aldehyde, 2-BrODA mimics the partitioning, extraction recovery, and reverse-phase elution behavior of endogenous C16 and C18 aldehydes far better than shorter, odd-chain alternatives.
-
The Biological Caveat (Endogenous Production): It is critical to understand your biological matrix. Under severe inflammatory conditions,1[1], endogenously generating α-bromo fatty aldehydes like 2-bromohexadecanal and 2-bromooctadecanal. Therefore, 2-BrODA is best deployed in non-inflammatory models, or in food chemistry applications—such as profiling the2[2] or the 3[3]—where myeloperoxidase activity is completely absent.
Quantitative Benchmarking: 2-BrODA vs. Alternatives
When designing an assay, 2-BrODA must be benchmarked against the two other primary IS categories: Deuterated standards (e.g., ‘d5‘ -Octadecanal) and Odd-chain standards (e.g., Heptadecanal).
Table 1: Performance Benchmarking of Internal Standards for C18 Aldehyde Quantification
| Performance Metric | 2-Bromooctadecanal (Halogenated IS) | ‘d5‘ -Octadecanal (Deuterated IS) | Heptadecanal (Odd-Chain IS) |
| Mass Spectrometric Signature | High specificity ( ‘79Br/81Br‘ doublet) | High specificity (M+5 mass shift) | Moderate (Standard isotopic envelope) |
| Chromatographic Co-elution | Near co-elution with C18 aldehydes | Exact co-elution with C18 | Elutes before C18 aldehydes |
| Matrix Interference Susceptibility | Very Low (Doublet acts as a noise filter) | Low (Subject to H/D exchange in some matrices) | Moderate (Endogenous C17 may exist) |
| Endogenous Background Risk | High in MPO-active inflammatory tissues | None | Low (Trace dietary presence) |
| Cost & Accessibility | Highly accessible, economical | Expensive, often requires custom synthesis | Highly accessible, economical |
Self-Validating Experimental Protocol
To guarantee trustworthiness, the analytical workflow must be designed as a self-validating system. The following GC-MS protocol utilizes 2-BrODA for the absolute quantification of aliphatic aldehydes, employing derivatization to stabilize the reactive carbonyl groups.
Step 1: Matrix Equilibration and IS Spiking
-
Action: Aliquot 100 µL of the sample matrix. Spike with 10 µL of 2-BrODA working solution (10 µg/mL). Vortex thoroughly and incubate at 4°C for 15 minutes.
-
Causality: Incubation allows the highly hydrophobic 2-BrODA to equilibrate and bind to matrix proteins or lipid droplets exactly as endogenous aldehydes do. This ensures that any subsequent extraction losses apply equally to the analyte and the IS, preserving the quantitative ratio.
Step 2: Carbonyl Derivatization
-
Action: Add 50 µL of PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) solution (50 mg/mL in water). Incubate at 60°C for 30 minutes.
-
Causality: Free aliphatic aldehydes are prone to volatilization and oxidation. PFBHA covalently reacts with the carbonyl carbon to form a stable oxime derivative. Furthermore, the pentafluorobenzyl moiety acts as an exceptional electron sink, drastically enhancing sensitivity in Electron Capture Negative Ionization (ECNI) GC-MS.
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Add 500 µL of HPLC-grade hexane and 100 µL of 1 M HCl. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Causality: The acidic environment protonates residual proteins and suppresses ionization of weak acids, driving the highly non-polar PFBHA-oxime derivatives into the upper hexane layer. This effectively desalinates the sample and leaves hydrophilic interferents in the aqueous phase.
Step 4: GC-MS Acquisition
-
Action: Inject 1 µL of the hexane layer into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Target the specific m/z values for the derivatized analytes and the 2-BrODA doublet.
-
Causality: SIM mode maximizes the detector's dwell time on the specific ions of interest, exponentially increasing the signal-to-noise ratio compared to a full-scan mode.
Step 5: Data Validation (The Self-Validating Step)
-
Action: During peak integration, calculate the ratio of the ‘79Br‘ peak area to the ‘81Br‘ peak area for the internal standard.
-
Causality: Bromine's natural isotopic distribution dictates a strict ~1:1 ratio. If the integrated peak ratio deviates by more than 5% from this expected value, it immediately flags a co-eluting matrix interference at that specific retention time, invalidating the data point and preventing false quantification.
Workflow Visualization
Workflow for self-validating aldehyde quantification using 2-Bromooctadecanal as an internal standard.
References
- Source: PubMed (nih.gov)
- Analysis of Aromatic Fraction of Sparkling Wine Manufactured by Second Fermentation and Aging in Bottles Using Different Types of Closures Source: MDPI URL
- Unique Volatile Compounds of Sea Cucumber Beer and its Anticoagulant Activity Source: SciELO URL
Sources
- 1. Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Aromatic Fraction of Sparkling Wine Manufactured by Second Fermentation and Aging in Bottles Using Different Types of Closures [mdpi.com]
- 3. scielo.br [scielo.br]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Bromooctadecanal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 2-Bromooctadecanal, a functionalized long-chain aldehyde, presents unique opportunities in synthetic chemistry. However, its structure as a halogenated aldehyde necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to handle this compound with the utmost confidence and safety.
Hazard Assessment: A Proactive Stance
Given its structure, 2-Bromooctadecanal should be treated as a potentially hazardous substance. The primary concerns are:
-
Skin and Eye Irritation: Aldehydes are known to be irritants.[1] The presence of bromine, a halogen, can exacerbate this effect. Prolonged contact may defat the skin, leading to dermatitis.[2]
-
Respiratory Tract Irritation: Volatile or aerosolized aldehydes can cause respiratory irritation.[3] Although 2-Bromooctadecanal has a high molecular weight (347.4 g/mol [4]), any procedure that could generate dust or aerosols must be performed with caution.
-
Toxicity: Halogenated organic compounds can be toxic upon inhalation and ingestion.[5] Therefore, it is prudent to handle 2-Bromooctadecanal with measures to prevent any direct exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of personal safety when handling potentially hazardous chemicals.[6]
Recommended PPE for Handling 2-Bromooctadecanal
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[7] For significant contact, consider double-gloving or using thicker, chemically resistant gloves. | Provides a barrier against organic solvents, acids, and bases.[7] Nitrile gloves offer good resistance to a wide range of chemicals and are a reliable choice for general splash hazards.[8] Neoprene is also a suitable alternative.[8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[7][9] | Protects against splashes and potential aerosols, which can cause serious eye irritation.[10] A face shield offers broader protection for the entire face.[8] |
| Body Protection | A standard lab coat is mandatory.[5] For larger quantities or tasks with a higher splash risk, a chemically resistant apron over the lab coat is recommended.[7][8] | Prevents contamination of personal clothing and skin contact.[10] |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[5] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk and ensure procedural consistency. The following diagram and steps outline the complete handling process for 2-Bromooctadecanal.
Caption: Workflow for Safe Handling of 2-Bromooctadecanal
Step-by-Step Handling Protocol
1. Pre-Operational Checks:
- Information Review: Thoroughly review the safety information for structurally similar chemicals.
- Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All handling of 2-Bromooctadecanal must be conducted within a fume hood to prevent inhalation of any potential vapors or aerosols.[3][5]
- Gather Materials: Assemble all necessary equipment (spatulas, glassware, etc.) and waste containers before handling the chemical.
2. Handling the Compound:
- Don PPE: Put on all required personal protective equipment as detailed in the table above.[10]
- Transfer: Carefully transfer the required amount of 2-Bromooctadecanal from its primary container to a tared weigh boat or appropriate glassware inside the fume hood.
- Avoid Dust: If the compound is a solid, handle it gently to avoid creating dust.[3]
- Secure Container: Tightly close the primary container immediately after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]
3. Decontamination and Disposal Plan:
- Waste Segregation is Critical: 2-Bromooctadecanal is a halogenated organic compound.[5] All waste containing this chemical, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be disposed of in a designated "Halogenated Organic Waste" container.[5][12]
- Why Segregate? Halogenated and non-halogenated solvent wastes are treated differently for disposal.[13] Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require incineration at higher costs due to the need for specialized scrubbers to handle the resulting acidic gases.[13] Mixing these waste streams leads to expensive and environmentally challenging disposal for the entire volume.[13]
- Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a list of its contents, including "2-Bromooctadecanal".[12][14]
- Decontamination: Clean any contaminated surfaces and glassware thoroughly.
- PPE Disposal: After handling is complete, remove and dispose of gloves and any other contaminated disposable PPE in the designated solid waste stream, which may also need to be segregated depending on institutional policy.
- Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[10]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10][15] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][16] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[16] If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in the designated halogenated waste container.[16] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[12]
By adhering to these scientifically grounded protocols, researchers can confidently and safely unlock the potential of 2-Bromooctadecanal in their work, ensuring both personal safety and environmental responsibility.
References
-
Chemical Properties of 2-bromodecane (CAS 39563-53-6) . Cheméo. [Link]
-
Safe Handing & Disposal of Organic Substances . HSC Chemistry - Science Ready. [Link]
-
2-Bromooctadecanal . PubChem - NIH. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
-
7.2 Organic Solvents . Environment, Health and Safety - The University of Tennessee, Knoxville. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE) . The University of Tennessee, Knoxville. [Link]
-
Personal Protection Equipment (PPE) . Rhode Island Department of Environmental Management. [Link]
-
Organic Solvent Waste Disposal . Safety & Risk Services - The University of British Columbia. [Link]
-
SAFETY DATA SHEET - BROX 2EC . CommoditAg. [Link]
-
Chapter 3 - Personal Protective Equipment . Environment, Health and Safety - The University of Tennessee, Knoxville. [Link]
-
Lab Safety Equipment & PPE . ChemTalk. [Link]
-
2-Bromooctanoic acid . PubChem - NIH. [Link]
-
2-Bromo Toluene MATERIAL SAFETY DATA SHEET . [Link]
Sources
- 1. dem.ri.gov [dem.ri.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. 2-Bromooctane | 557-35-7 [chemicalbook.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. commoditag.com [commoditag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
